Puromycin
Descripción
Puromycin is an antibiotic that prevents bacterial protein translation. It is utilized as a selective agent in laboratory cell cultures. Puromycin is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses.
Puromycin has been reported in Streptomyces anthocyanicus, Apis cerana, and other organisms with data available.
Puromycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces alboniger. Acting as an analog of the 3' terminal end of aminoacyl-tRNA, puromycin incorporates itself into a growing polypeptide chain and causes its premature termination, thereby inhibiting protein synthesis. This agent has antimicrobial, antitrypanosomal, and antineoplastic properties; it is used as an antibiotic in cell culture. (NCI04)
PUROMYCIN is a small molecule drug with a maximum clinical trial phase of II.
A cinnamamido ADENOSINE found in STREPTOMYCES alboniger. It inhibits protein synthesis by binding to RNA. It is an antineoplastic and antitrypanosomal agent and is used in research as an inhibitor of protein synthesis.
See also: Puromycin Hydrochloride (active moiety of).
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8036788 | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), 50mg/ml | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-58-2, 53-79-2 | |
| Record name | PUROMYCIN DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Puromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puromycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Puromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PUROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
168°C-182°C | |
| Record name | Puromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Puromycin in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its unique mechanism of action, mimicking an aminoacyl-tRNA, has made it an invaluable tool in molecular biology for studying translation and as a selection agent in cell culture.[1][2] This technical guide provides a comprehensive overview of the core mechanism of puromycin action in eukaryotes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Core Mechanism of Action: Mimicry and Premature Termination
Puromycin's primary mechanism of action lies in its structural similarity to the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[2][3] This molecular mimicry allows it to enter the A (aminoacyl) site of the ribosome during translation elongation.[2]
Once in the A-site, the peptidyltransferase center (PTC) of the ribosome catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (attached to the peptidyl-tRNA in the P-site) and the amino group of puromycin.[2] This results in a puromycylated nascent polypeptide chain.
Crucially, the amide bond linking the puromycin molecule to the nascent peptide is much more resistant to hydrolysis than the ester bond that links a nascent peptide to a tRNA.[1] This stability, combined with the lack of a tRNA anticodon to interact with the mRNA, prevents the translocation of the puromycylated chain to the P-site. Consequently, the polypeptide chain is prematurely released from the ribosome, leading to the cessation of protein synthesis.[1][4] The ribosome then dissociates from the mRNA.[4]
Figure 1: Puromycin's mechanism of action in the eukaryotic ribosome.
Quantitative Data on Puromycin's Efficacy
The effectiveness of puromycin as a protein synthesis inhibitor can be quantified by its half-maximal inhibitory concentration (IC50), which varies across different cell lines.
| Cell Line | Organism | IC50 Value (µM) | Assay Method | Reference |
| NIH/3T3 | Mouse (Fibroblast) | 3.96 | Impedance-based | [5] |
| HCT116 | Human (Colon Carcinoma) | ~0.26 (as 0.125 µg/mL) | MTT Assay | [2] |
| SW620 | Human (Colon Carcinoma) | ~0.53 (as 0.25 µg/mL) | MTT Assay | [2] |
| HCT15 | Human (Colon Carcinoma) | ~1.06 (as 0.5 µg/mL) | MTT Assay | [2] |
| H1299 | Human (Lung Carcinoma) | ~0.53 (as 0.25 µg/mL) | MTT Assay | [2] |
| Saccharomyces cerevisiae (pdr5Δ) | Yeast | ~40-200 | Growth Inhibition | [6] |
| Saccharomyces cerevisiae (Wild-type) | Yeast | >1000 | Growth Inhibition | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.
The recommended concentration for selecting puromycin-resistant cells in culture typically ranges from 1-10 µg/mL.[1] Puromycin acts rapidly, capable of killing over 99% of non-resistant cells within a day.[1]
Cellular Stress Response to Puromycin
Inhibition of protein synthesis by puromycin can induce cellular stress, particularly endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[4] The accumulation of truncated, misfolded proteins triggers this response. The UPR aims to restore cellular homeostasis by halting further protein translation, degrading misfolded proteins, and increasing the production of chaperones.[7] If the stress is prolonged or severe, the UPR can initiate apoptosis.[7]
Figure 2: Signaling pathway of puromycin-induced Unfolded Protein Response.
Detailed Experimental Protocols
Surface Sensing of Translation (SUnSET) Assay
The SUnSET assay is a non-radioactive method to measure the rate of global protein synthesis in cultured cells by detecting the incorporation of puromycin into nascent polypeptide chains via Western blotting.
Workflow:
Figure 3: Experimental workflow for the SUnSET assay.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Apply experimental treatments as required.
-
Puromycin Incubation: Add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for puromycin, followed by an appropriate HRP-conjugated secondary antibody.
-
Imaging and Analysis: Visualize the puromycylated proteins using a chemiluminescence detection system. The intensity of the signal is proportional to the rate of protein synthesis.
In Vitro Translation Assay with Puromycin
This assay assesses the effect of puromycin on protein synthesis in a cell-free system, such as rabbit reticulocyte lysate.
Methodology:
-
Prepare Translation Reaction: In a microcentrifuge tube on ice, combine rabbit reticulocyte lysate, an amino acid mixture (lacking methionine if using ³⁵S-methionine for detection), RNase inhibitor, and the mRNA template to be translated.
-
Initiate Translation: Transfer the reaction tubes to a 30°C water bath to start protein synthesis.
-
Add Puromycin: At a designated time point, add puromycin to the experimental tubes at the desired final concentration. A control tube should receive an equal volume of the vehicle.
-
Stop the Reaction: After a specific incubation period, stop the translation reaction by placing the tubes on ice and adding an RNase solution to degrade the mRNA template.
-
Analyze Products: The translation products can be analyzed by various methods:
-
Radiolabeling: If ³⁵S-methionine was included, the proteins can be separated by SDS-PAGE and visualized by autoradiography. A decrease in the signal in the puromycin-treated sample indicates inhibition of protein synthesis.
-
Luciferase Assay: If a luciferase reporter mRNA was used, the luminescence can be measured. Puromycin will cause a decrease in the production of functional luciferase.
-
Polysome Profiling
Polysome profiling separates ribosomes based on the number of associated ribosomes by sucrose (B13894) density gradient centrifugation. Treatment with puromycin causes polysomes to collapse into monosomes, which can be visualized in the profile.
Methodology:
-
Cell Treatment: Treat cultured cells with cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes before harvesting to "freeze" the ribosomes on the mRNA. For the puromycin-treated sample, add puromycin prior to cycloheximide.
-
Cell Lysis: Harvest and lyse the cells in a lysis buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. In puromycin-treated samples, the polysome peaks will be significantly reduced, with a corresponding increase in the 80S monosome peak.
Conclusion
Puromycin's mechanism of action, centered on its mimicry of aminoacyl-tRNA and subsequent premature termination of translation, is a cornerstone of its utility in molecular and cellular biology. This guide has provided a detailed technical overview of this mechanism, supported by quantitative data on its efficacy in various eukaryotic cell lines and comprehensive protocols for key experimental applications. The ability of puromycin to induce cellular stress responses, such as the UPR, further highlights its profound impact on cellular physiology. For researchers, scientists, and drug development professionals, a thorough understanding of puromycin's multifaceted actions is crucial for its effective application in research and for interpreting the results of such studies.
References
- 1. Puromycin - Wikipedia [en.wikipedia.org]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a drug sensitive strain enables puromycin-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Puromycin and Methotrexate Resistance Cassettes and Optimized cre-recombinase Expression Plasmids for use in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Effects of Puromycin on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Puromycin is a potent aminonucleoside antibiotic that serves as a powerful tool in molecular biology and cell biology research. By mimicking the structure of an aminoacyl-tRNA, it effectively inhibits protein synthesis in both prokaryotic and eukaryotic organisms. This action, while toxic to cells, provides a unique mechanism for studying translational dynamics, selecting genetically modified cells, and visualizing nascent polypeptide chains. This technical guide provides a comprehensive overview of puromycin's mechanism of action, quantitative parameters for its use, detailed experimental protocols for key applications, and an examination of the signaling pathways impacted by its inhibitory effects.
Core Mechanism of Action: Premature Chain Termination
Puromycin's efficacy as a protein synthesis inhibitor stems from its structural analogy to the 3' end of tyrosyl-tRNA.[1] This molecular mimicry allows it to enter the ribosomal A-site (acceptor site) during the elongation phase of translation.[2] The peptidyltransferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and puromycin.[1]
Unlike a legitimate aminoacyl-tRNA, the puromycin molecule contains a stable amide bond instead of an ester bond.[3] This crucial difference prevents the translocation of the peptidyl-puromycin product from the A-site to the P-site and blocks the entry of the next aminoacyl-tRNA. Consequently, the ribosome prematurely dissociates from the mRNA template, releasing a truncated, puromycylated polypeptide.[1][3] This process of premature chain termination effectively halts protein synthesis.[3][4]
Quantitative Data for Experimental Design
The effective concentration of puromycin varies significantly depending on the application and the cell type. Below are summarized tables for common uses.
Table 1: Puromycin Concentrations for Mammalian Cell Selection
| Cell Type | Recommended Concentration Range (µg/mL) | Notes |
| Adherent Cells | 2 - 5 | A kill curve is highly recommended to determine the optimal concentration for each specific cell line.[3] |
| Suspension Cells | 0.5 - 2 | Generally more sensitive than adherent cells.[3] |
| HeLa | 2 - 3 | 2.0 µg/mL is sufficient to kill all non-resistant cells within 4 days, while 3.0 µg/mL achieves this within 2 days.[5] |
| General Mammalian | 0.5 - 10 | This broader range accounts for the high variability in sensitivity across different cell lines.[6] |
| Fibroblasts (for reprogramming) | 0.8 | Optimal concentration for selecting transfected fibroblasts in ReproRNA™-OKSGM workflow.[7] |
Table 2: Cytotoxicity and Inhibitory Concentrations of Puromycin
| Cell Line | Parameter | Value | Method |
| NIH/3T3 | IC50 (Cytotoxicity) | 3.96 µM | Multi-well array impedance biosensor |
| HepG2 | IC50 (Protein Synthesis Inhibition) | 1600 ± 1200 nM | Not specified |
| HepG2 | CC50 (Cytotoxicity) | 1300 ± 64 nM | Not specified |
| Primary Rat Hepatocytes | IC50 (Protein Synthesis Inhibition) | 2000 ± 2000 nM | Not specified |
| Primary Rat Hepatocytes | CC50 (Cytotoxicity) | 1600 ± 1000 nM | Not specified |
| Jurkat | IC50 (Protein Synthesis Inhibition) | 1 µg/mL | Not specified |
Experimental Protocols
Puromycin's ability to be incorporated into nascent polypeptide chains has been ingeniously exploited in several key experimental techniques to monitor protein synthesis.
Surface Sensing of Translation (SUnSET)
The SUnSET technique is a non-radioactive method to measure the global rate of protein synthesis in cells and tissues.[8][9] It relies on the incorporation of puromycin into newly synthesized proteins, which are then detected by western blotting using an anti-puromycin antibody.[8]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the experimental condition of interest.
-
Puromycin Pulse: Add puromycin to the culture medium at a final concentration that does not completely block protein synthesis (e.g., 10 µg/mL) and incubate for a short period (e.g., 10-30 minutes).[10][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for puromycin.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. The intensity of the puromycin signal is proportional to the rate of protein synthesis.
-
Ribo-Puromycylation Method (RPM)
RPM is an immunofluorescence-based technique designed to visualize the subcellular sites of active translation.[1][12] It involves pre-treating cells with a translation elongation inhibitor to "freeze" ribosomes on the mRNA, followed by a short puromycin pulse to label the nascent chains associated with these stalled ribosomes.[1]
Methodology:
-
Cell Culture: Grow cells on coverslips suitable for immunofluorescence.
-
Elongation Inhibition: Treat cells with a translation elongation inhibitor such as emetine (B1671215) or cycloheximide (B1669411) for a short period to stall ribosomes.[1]
-
Puromycin Pulse: While maintaining the elongation inhibitor, add puromycin to the medium for a very short duration (e.g., 5 minutes).[11]
-
Fixation and Permeabilization: Wash the cells and fix them with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells to allow antibody entry.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against puromycin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain for nuclei (e.g., with DAPI) and other cellular compartments as needed.
-
-
Imaging: Visualize the subcellular localization of the puromycin signal using fluorescence microscopy.
Impact on Cellular Signaling Pathways
Inhibition of protein synthesis is a significant cellular stress that triggers a variety of signaling responses.
The PI3K/AKT/mTOR Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with a key role in controlling protein synthesis.[13][14][15] Inhibition of protein synthesis by agents like puromycin can lead to feedback activation of the PI3K/AKT pathway.[16] Activated AKT can, in turn, influence various downstream targets. The mTORC1 complex, a primary downstream effector of AKT, promotes protein synthesis by phosphorylating targets such as 4E-BP1 and S6K1.[13] Therefore, the cellular response to puromycin can involve complex feedback loops within this critical signaling network.
The Integrated Stress Response (ISR) and eIF2α Phosphorylation
The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of stresses, including the inhibition of protein synthesis. A key event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α).[10][17] Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in translation initiation.[18] This serves as a protective mechanism to conserve resources and prioritize the translation of stress-responsive mRNAs. Studies have shown that stressors leading to protein synthesis inhibition can induce eIF2α phosphorylation.[10]
Conclusion
Puromycin remains an indispensable tool for researchers investigating the intricacies of protein synthesis. Its well-defined mechanism of action allows for the robust inhibition of translation, enabling studies on protein turnover, the consequences of translational arrest, and the selection of genetically engineered cells. Furthermore, its application in advanced techniques like SUnSET and RPM provides powerful means to quantify and visualize protein synthesis dynamics in a variety of biological contexts. A thorough understanding of its mechanism, effective concentrations, and impact on cellular signaling is paramount for the design and interpretation of experiments utilizing this potent antibiotic.
References
- 1. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. stemcell.com [stemcell.com]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 9. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]
- 12. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. cusabio.com [cusabio.com]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation of the translation initiation factor eIF2α at serine 51 determines the cell fate decisions of Akt in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Puromycin: A Comprehensive Technical Guide on its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin is a potent aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Due to its high toxicity, its clinical use is limited; however, it serves as an invaluable tool in molecular biology research. This guide provides an in-depth overview of the structure, mechanism of action, and various applications of puromycin, with a focus on its utility as a selective agent in cell culture and a probe for studying protein synthesis.
Chemical Structure and Properties
Puromycin is a structural analog of the 3' end of aminoacyl-tRNA.[1] This structural mimicry is central to its biological activity. The molecule consists of a modified adenosine (B11128) nucleoside linked to a tyrosine amino acid derivative.[2] A key distinction from a natural aminoacyl-tRNA is the amide bond connecting the amino acid to the ribose, in contrast to the ester linkage found in tRNA.[2][3] This amide bond renders the molecule significantly more resistant to hydrolysis, which is a critical factor in its mechanism of action.[3]
| Property | Value | Reference |
| Chemical Formula | C22H29N7O5 | [4] |
| Molar Mass | 471.51 g/mol | [5] |
| IUPAC Name | (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [4] |
| CAS Number | 53-79-2 | [3] |
| Solubility | Soluble in water (50 mg/mL) and DMSO (94 mg/mL) | [3][5] |
| Appearance | Colorless solution at 10 mg/mL | [3] |
Mechanism of Action: Inhibition of Protein Synthesis
Puromycin exerts its cytotoxic effects by inhibiting protein synthesis.[6] Its mechanism of action can be summarized in the following steps:
-
Ribosome A-Site Binding : Due to its structural similarity to aminoacyl-tRNA, puromycin enters the A (aminoacyl) site of the ribosome during translation.[2][7]
-
Peptidyl Transfer : The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the amino group of puromycin.[2]
-
Premature Chain Termination : The newly formed peptidyl-puromycin molecule is then translocated to the P-site. However, because of the stable amide bond, the ribosome cannot cleave the puromycin from the polypeptide chain, nor can it accept a new aminoacyl-tRNA in the A-site.[2][3] This results in the premature release of the truncated, puromycylated polypeptide chain, effectively terminating translation.[6][7]
The inability of the ribosome to continue elongation leads to a global shutdown of protein synthesis, ultimately resulting in cell death.[8] This mechanism is effective in both prokaryotic and eukaryotic systems.[3]
Caption: Mechanism of puromycin-induced premature translation termination.
Applications in Research
The potent and non-selective nature of puromycin makes it a valuable tool in various research applications.
Selectable Marker for Genetically Modified Cells
Puromycin is widely used as a selective agent in cell culture to generate stable cell lines expressing a gene of interest.[7] This is achieved by co-transfecting cells with a plasmid containing the gene of interest and a gene that confers resistance to puromycin, the puromycin N-acetyl-transferase (pac) gene.[3] Cells that successfully integrate the plasmid will express the PAC enzyme, which inactivates puromycin, allowing them to survive in a culture medium containing the antibiotic.[3] Non-transfected cells, lacking the resistance gene, will be killed.[7]
Studying Protein Synthesis
Puromycin and its derivatives are utilized to study the dynamics of protein synthesis. By incorporating a labeled version of puromycin (e.g., fluorescent or biotinylated), researchers can visualize and quantify newly synthesized proteins.[2] Antibodies that specifically recognize puromycylated nascent chains can also be used to purify these proteins for further analysis.[3][7]
Quantitative Data
The effective concentration of puromycin can vary significantly depending on the cell type. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for each cell line.
| Cell Line | IC50 / Effective Concentration | Application | Reference |
| Mammalian Cells (general) | 1-10 µg/mL | Selection | [3][9] |
| NIH/3T3 | 3.96 µM | Cytotoxicity Assay | [10][11] |
| HepG2 | 1600 ± 1200 nmol/L | Protein Synthesis Inhibition | [12] |
| Primary Rat Hepatocytes | 2000 ± 2000 nmol/L | Protein Synthesis Inhibition | [12] |
| Jurkat | IC50 = 1 µg/mL | Protein Synthesis Inhibition | [13] |
| Escherichia coli | 125 µg/mL | Selection | [3] |
Experimental Protocols
Puromycin Kill Curve for Mammalian Cells
This protocol is essential to determine the optimal concentration of puromycin for selecting stably transfected cells.
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding : Plate the cells at a density that will not lead to over-confluence during the experiment (e.g., 0.8–3.0 x 10^5 cells/mL for adherent cells).[9] Allow the cells to adhere overnight.
-
Puromycin Dilution : Prepare a series of puromycin dilutions in complete culture medium. A typical range to test for mammalian cells is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[9] Always include a no-puromycin control.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
Incubation and Observation : Incubate the cells and monitor them daily for signs of cell death (e.g., rounding, detachment).
-
Medium Change : Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.[9]
-
Determine Optimal Concentration : The optimal concentration is the lowest concentration that results in complete cell death within 3-7 days.[14]
Caption: A typical workflow for generating a stable cell line using puromycin selection.
Puromycin Selection of Stably Transfected Cells
Materials:
-
Transfected mammalian cell line
-
Complete cell culture medium
-
Puromycin at the predetermined optimal concentration
Procedure:
-
Post-Transfection Incubation : After transfection, allow the cells to grow in non-selective medium for 48-72 hours to allow for the expression of the puromycin resistance gene.[9]
-
Initiate Selection : Replace the medium with fresh medium containing the optimal concentration of puromycin.
-
Maintain Selection : Continue to culture the cells in the selective medium, replacing it every 2-3 days.[14]
-
Monitor Cell Viability : Most non-resistant cells should die within the first few days.
-
Colony Formation : Resistant cells will begin to form colonies over the next 1-2 weeks.
-
Isolation and Expansion : Once colonies are visible, they can be isolated (e.g., using cloning cylinders or by limiting dilution) and expanded to generate a stable, clonal cell line.
Conclusion
Puromycin remains a cornerstone tool in molecular and cellular biology. Its well-characterized mechanism of action as a protein synthesis inhibitor, coupled with its utility as a potent selection agent, ensures its continued relevance in research and drug development. A thorough understanding of its properties and the implementation of appropriate experimental protocols, such as the determination of optimal working concentrations, are critical for its successful application. This guide provides the foundational knowledge for researchers to effectively utilize puromycin in their experimental designs.
References
- 1. Puromycin Dihydrochloride (#40939) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. Puromycin | C22H29N7O5 | CID 439530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Puromycin Mechanism of Action - Oreate AI Blog [oreateai.com]
- 7. agscientific.com [agscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
The Discovery and Mechanism of Puromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery of the aminonucleoside antibiotic, puromycin. We will delve into the technical details of its isolation, the key experiments that elucidated its structure and function, and its mechanism of action as a potent inhibitor of protein synthesis. This document provides detailed experimental protocols, quantitative data, and visual representations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.
Discovery and Isolation
Puromycin is a naturally occurring antibiotic produced by the Gram-positive actinomycete, Streptomyces alboniger.[1][2][3][4][5] Its discovery in the mid-20th century marked a significant milestone in the field of antibiotics and molecular biology. The initial isolation and purification of puromycin laid the groundwork for understanding its potent biological activity.
Fermentation and Extraction
The production of puromycin involves the fermentation of S. alboniger in a suitable nutrient medium, followed by the extraction and purification of the active compound. A generalized protocol for this process is outlined below.
Experimental Protocol: Fermentation and Extraction of Puromycin
-
Inoculation and Fermentation: A seed culture of Streptomyces alboniger is used to inoculate a production medium. A typical medium might consist of (in g/L): glucose 10.0, peptone 5.0, yeast extract 3.0, K2HPO4 2.0, NaCl 2.0, MgSO4·7H2O 0.05, CaCO3 0.02, and FeSO4·7H2O 0.01.[6][7] The culture is incubated for an extended period (e.g., 16 days) at a controlled temperature (e.g., 37°C) with continuous agitation (e.g., 180 rpm).[6][7]
-
Broth Separation: Following fermentation, the culture broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to separate the mycelia from the supernatant. The supernatant is then filtered, for instance, through Whatman No. 1 filter paper, to obtain a clear filtrate containing the secreted puromycin.[7]
-
Solvent Extraction: The antimicrobial compound is extracted from the clear filtrate using an organic solvent such as n-butanol in a 1:1 (v/v) ratio.[7] The organic phase, now containing the puromycin, is collected.
-
Concentration: The organic phase is concentrated to dryness using a rotary evaporator under vacuum at a low temperature (e.g., 30°C) to avoid degradation of the antibiotic.[7]
-
Purification: The crude extract is further purified using column chromatography. A common method involves using a silica (B1680970) gel column to separate puromycin from other metabolites.[7]
Below is a visual representation of the general workflow for puromycin isolation and purification.
Caption: Workflow for the isolation and purification of puromycin.
Mechanism of Action: Inhibition of Protein Synthesis
Puromycin exerts its antibiotic effect by potently inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[8][9] Its mechanism of action is a classic example of molecular mimicry.
Structurally, puromycin resembles the 3'-terminal end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[1][3][9][10] This structural similarity allows it to enter the A (aminoacyl) site of the ribosome during translation.[1][9][10] The peptidyltransferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the amino group of puromycin.[10]
This results in the formation of a puromycylated nascent chain, which prematurely terminates translation.[1][9][11] A critical feature of puromycin is the stable amide linkage between its nucleoside and amino acid moieties, in contrast to the labile ester bond in a normal aminoacyl-tRNA.[1][9][11] This amide bond is resistant to hydrolysis, effectively stalling the ribosome and leading to the dissociation of the incomplete and non-functional polypeptide.[9][11]
Caption: Signaling pathway of puromycin's inhibitory action on protein synthesis.
Quantitative Data
The biological activity of puromycin and its derivatives has been quantified in various experimental systems. The following tables summarize key quantitative data for researchers.
Table 1: In Vitro Activity of Puromycin
| Parameter | Organism/Cell Line | Value | Reference(s) |
| Working Concentration | |||
| Adherent Mammalian Cells | General | 2 - 5 µg/mL | [5] |
| Suspension Mammalian Cells | General | 0.5 - 2 µg/mL | [5] |
| General Eukaryotic Cells | General | 1 - 10 µg/mL | [2][4][11] |
| Escherichia coli | General | 100 - 125 µg/mL | [11][12] |
| Minimum Inhibitory Concentration (MIC) | |||
| HEK293T Cells | Homo sapiens | 10 µg/mL | [13] |
| Cardiac-derived c-kit expressing cells | Mus musculus | 7 µg/mL | [13] |
| Staphylococcus aureus (MTCC 96) | Staphylococcus aureus | 3.125 - 6.25 µg/mL | [6][7] |
| Mycobacterium tuberculosis H37Rv/Ra | Mycobacterium tuberculosis | 6.25 - 12.5 µg/mL | [6][7] |
Table 2: Kinetic Properties of Puromycin N-acetyltransferase (PAC)
| Parameter | Value | Reference(s) |
| Km for Puromycin | 40 µM | [14] |
| Km for Acetyl-CoA | 67 µM | [14] |
| Optimal pH | 7.7 | [14] |
| Isoelectric Point | 6.2 | [14] |
| Molecular Weight (Subunit) | ~21 kDa | [14] |
| Molecular Weight (Native) | ~85 kDa | [14] |
Resistance to Puromycin
Resistance to puromycin is conferred by the puromycin N-acetyltransferase (PAC) enzyme, encoded by the pac gene, which was originally isolated from the puromycin-producing S. alboniger.[2][9][11][15][16] PAC inactivates puromycin by catalyzing the transfer of an acetyl group from acetyl-CoA to the antibiotic. This modification prevents puromycin from binding to the ribosomal A-site, thus rendering the organism resistant.[1] The pac gene is widely used as a selectable marker in molecular biology for generating stable cell lines.[2][5]
Experimental Workflows in Puromycin Research
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The following workflow outlines the steps to determine the MIC of puromycin for a specific cell line.
Experimental Protocol: MIC Determination
-
Cell Seeding: Plate cells in a multi-well plate at an appropriate density to reach 50-75% confluency at the time of selection.[17] Incubate overnight.
-
Serial Dilution: Prepare a series of puromycin dilutions in complete culture medium. The concentration range should be chosen based on known sensitivities of similar cell types (e.g., 0.1 to 10 µg/mL).[17]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of puromycin.[17]
-
Incubation and Observation: Incubate the cells for a defined period (e.g., 2-5 days).[17]
-
Endpoint Analysis: Observe the wells for cell viability. The MIC is the lowest concentration of puromycin that results in complete cell death.[17]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
This technical guide provides a comprehensive overview of the discovery, mechanism, and application of puromycin. The detailed protocols, quantitative data, and visual diagrams are intended to be a valuable resource for researchers and professionals in the fields of molecular biology, microbiology, and drug development.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 7. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. agscientific.com [agscientific.com]
- 10. youtube.com [youtube.com]
- 11. Puromycin - Wikipedia [en.wikipedia.org]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and properties of a puromycin acetyltransferase from puromycin-producing Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-guided selection of puromycin N-acetyltransferase mutants with enhanced selection stringency for deriving mammalian cell lines expressing recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. gentarget.com [gentarget.com]
Puromycin from Streptomyces alboniger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its unique mechanism of action, acting as an analog of the 3'-terminal end of aminoacyl-tRNA, leads to premature chain termination during translation. This property has made puromycin an invaluable tool in molecular biology for the selection of genetically modified cells and for studying the intricacies of protein synthesis. This technical guide provides an in-depth overview of the origin, biosynthesis, mechanism of action, and applications of puromycin. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
Puromycin was first isolated from the fermentation broth of Streptomyces alboniger. Structurally, it is composed of a dimethyladenine base linked to a ribose sugar, which is in turn attached to an O-methyl-L-tyrosine via an amide bond. This structure mimics the aminoacyl-adenyl terminus of a charged tRNA, allowing it to interact with the ribosomal machinery. Its broad-spectrum activity against bacteria, protozoa, and mammalian cells has led to its widespread use in life sciences research, particularly as a selective agent for cells engineered to express the puromycin N-acetyltransferase (pac) resistance gene.
Biosynthesis of Puromycin in Streptomyces alboniger
The biosynthesis of puromycin is a complex enzymatic process encoded by the pur gene cluster in Streptomyces alboniger. The pathway begins with the modification of adenosine (B11128) triphosphate (ATP) and involves a series of enzymatic reactions including methylation, amination, and peptide bond formation.
A proposed biosynthetic pathway involves several key enzymes and intermediates. The pur gene cluster contains genes encoding for enzymes such as aminotransferases, methyltransferases, and synthetases that collectively assemble the final puromycin molecule.
Caption: Proposed biosynthetic pathway of puromycin in Streptomyces alboniger.
Mechanism of Action
Puromycin's primary mechanism of action is the inhibition of protein synthesis. Due to its structural similarity to the 3' end of aminoacyl-tRNA, it can enter the A-site of the ribosome during translation. The peptidyl transferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. However, because puromycin contains a stable amide bond instead of the ester bond found in tRNA, it acts as a chain terminator. The resulting puromycylated polypeptide is released from the ribosome, leading to the cessation of protein synthesis and ultimately cell death.[1]
Caption: Mechanism of puromycin-induced premature chain termination.
Mechanism of Resistance
Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, originally isolated from Streptomyces alboniger. The pac gene encodes an enzyme that inactivates puromycin by transferring an acetyl group from acetyl-CoA to the amino group of the puromycin molecule. This acetylation prevents puromycin from binding to the ribosomal A-site, thereby allowing protein synthesis to continue in the presence of the antibiotic.
Quantitative Data: Cytotoxicity of Puromycin
The half-maximal inhibitory concentration (IC50) of puromycin varies significantly depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values for puromycin in various human cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NIH/3T3 | Mouse Embryonic Fibroblast | 3.96 | 96 | [2][3] |
| HCT116 | Colorectal Carcinoma | ~1.0 (as 0.5 µg/mL) | 24 | [4][5] |
| H1299 | Non-small Cell Lung Carcinoma | >1.0 (as 0.5 µg/mL) | 24 | [5] |
| A549 | Lung Carcinoma | Varies | - | |
| HepG2 | Hepatocellular Carcinoma | Varies | - | |
| HT29 | Colorectal Adenocarcinoma | Varies | - | |
| K562 | Chronic Myelogenous Leukemia | Varies | - | |
| MCF-7 | Breast Adenocarcinoma | Varies | - | [6] |
Experimental Protocols
Puromycin Selection of Transfected Mammalian Cells
This protocol describes the general steps for selecting stably transfected mammalian cells using puromycin.
Materials:
-
Transfected mammalian cells
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) solution (10 mg/mL stock)
-
Sterile tissue culture plates/flasks
Procedure:
-
Initial Culture: 48 hours post-transfection, passage the cells into a new flask or plate at a density that will allow for selection over several days.
-
Determine Optimal Puromycin Concentration (Kill Curve):
-
Plate non-transfected cells at a low density in a multi-well plate.
-
Add a range of puromycin concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) to the wells.
-
Incubate the cells for 3-7 days, observing cell death daily.
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.
-
-
Selection:
-
Replace the culture medium of the transfected cells with fresh medium containing the predetermined optimal concentration of puromycin.
-
Replace the selective medium every 2-3 days.
-
Observe the culture for the death of non-resistant cells and the emergence of resistant colonies.
-
-
Expansion of Resistant Cells:
-
Once resistant colonies are visible, they can be isolated and expanded.
-
Caption: Workflow for puromycin selection of transfected cells.
In Vitro Translation Assay Using Puromycin
This protocol provides a method to assess the effect of puromycin on in vitro translation.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
mRNA template
-
[35S]-Methionine
-
Puromycin solution
-
TCA (trichloroacetic acid)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions, including the rabbit reticulocyte lysate, amino acid mixture lacking methionine, and the mRNA template.
-
Addition of Puromycin: Add varying concentrations of puromycin to the reaction tubes. Include a no-puromycin control.
-
Initiation of Translation: Add [35S]-Methionine to each reaction to initiate translation.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Precipitation: Stop the reactions by adding an excess of cold 10% TCA. This will precipitate the newly synthesized proteins.
-
Washing: Wash the precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated [35S]-Methionine.
-
Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in the puromycin-treated samples to the control to determine the extent of translation inhibition.
TUNEL Assay for Detection of Puromycin-Induced Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with puromycin
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on coverslips or in multi-well plates and treat with the desired concentration of puromycin for a specified time to induce apoptosis. Include a negative (untreated) and a positive (e.g., DNase I treated) control.
-
Fixation: Wash the cells with PBS and then fix with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Labeling: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Detection: Wash the cells with PBS. If using a fluorescent label, the cells can be directly analyzed under a fluorescence microscope or by flow cytometry. If using a biotinylated label, a secondary detection step with streptavidin-conjugate is required.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Signaling Pathways Affected by Puromycin
Puromycin-induced inhibition of protein synthesis is a significant cellular stressor that can trigger apoptotic pathways.
Puromycin-Induced Apoptosis
Ribosomal stress caused by puromycin can lead to the activation of the p53 tumor suppressor protein.[4][5] Upregulation of ribosomal proteins like RPL5 and RPL11 can lead to their binding to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[4][5] This interaction inhibits MDM2, leading to the stabilization and activation of p53. Activated p53 can then induce the expression of pro-apoptotic proteins such as Bax, leading to the intrinsic pathway of apoptosis.
Additionally, the accumulation of unfolded or misfolded proteins due to premature termination can induce endoplasmic reticulum (ER) stress. This can activate the unfolded protein response (UPR), which, if prolonged or severe, can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans) and subsequent activation of the executioner caspase-3, culminating in apoptosis.
Caption: Puromycin-induced apoptosis signaling pathways.
Production and Purification
Large-scale production of puromycin is typically achieved through fermentation of Streptomyces alboniger.
8.1. Fermentation
-
Inoculum Preparation: A seed culture of S. alboniger is prepared by inoculating a suitable liquid medium and incubating with shaking until a dense culture is obtained.
-
Production Medium: The production medium is formulated to optimize puromycin yield and typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Fermentation: The production fermenter is inoculated with the seed culture. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days. Puromycin production is monitored throughout the fermentation process.
8.2. Purification
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.[1]
-
Extraction: The puromycin in the supernatant is extracted using an organic solvent, such as n-butanol.[1]
-
Concentration: The organic extract is concentrated under vacuum to yield a crude puromycin extract.[1]
-
Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. This may include silica (B1680970) gel chromatography, ion-exchange chromatography, and/or high-performance liquid chromatography (HPLC).[1]
-
Crystallization: The purified puromycin is crystallized from a suitable solvent to obtain a high-purity product.
Caption: General workflow for the production and purification of puromycin.
Conclusion
Puromycin, originating from Streptomyces alboniger, remains a cornerstone in molecular biology and biomedical research. Its well-characterized mechanism of action as a protein synthesis inhibitor provides a robust tool for a variety of applications, from the selection of genetically engineered cells to the fundamental study of translational processes. Understanding its biosynthesis, mechanism of action, and the cellular responses it elicits is crucial for its effective use in the laboratory and for exploring its potential in therapeutic development. This guide has provided a comprehensive overview of these aspects, offering valuable data and protocols to aid researchers in their endeavors.
References
- 1. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and its Combination Effect with RITA or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Puromycin: A Comprehensive Technical Guide for a Multifaceted Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger, is a powerful and versatile tool in molecular biology.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by mimicking an aminoacyl-tRNA and causing premature chain termination.[1][2][3] This property, combined with the existence of a specific resistance gene, has led to its widespread adoption in a variety of critical research applications. This guide provides an in-depth overview of puromycin's mechanisms, core applications, quantitative data for its use, and detailed protocols for key experimental techniques, serving as a technical resource for researchers in academic and industrial settings.
Mechanism of Action: A Tale of Molecular Mimicry
Puromycin's efficacy stems from its structural resemblance to the 3' end of an aminoacylated-tRNA, specifically tyrosyl-tRNA.[3][4] This molecular mimicry allows it to enter the acceptor (A) site of the ribosome during translation.[3][4] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and puromycin.[3][4]
However, unlike a true aminoacyl-tRNA which has a cleavable ester bond, puromycin possesses a stable amide bond.[1][3] This fundamental difference means that the puromycylated polypeptide chain cannot be further elongated. The ribosome is effectively stalled, leading to the premature release of the truncated, non-functional, C-terminally puromycylated polypeptide.[1][2][3]
Figure 1. Simplified workflow of puromycin's mechanism of action.
Core Applications in Molecular Biology Research
Puromycin's unique properties make it indispensable for three primary applications: selection of genetically modified cells, general inhibition of protein synthesis, and the labeling and analysis of newly synthesized proteins.
Selection of Genetically Modified Cells
Puromycin is widely used as a selective agent to establish stable cell lines that have been successfully transfected or transduced with a vector carrying a gene of interest.[2][3] This is made possible by the co-expression of the puromycin N-acetyltransferase (pac) gene, originally found in the puromycin-producing bacterium S. alboniger.[1][3][4]
The PAC enzyme transfers an acetyl group from acetyl-CoA to the reactive amino group of puromycin.[4][5] This modification prevents puromycin from entering the ribosomal A-site and participating in peptide bond formation, thus rendering the antibiotic inactive and conferring resistance to the cell.[4][5] This powerful selection system allows for the rapid elimination of non-modified cells, typically within a few days.[1]
Figure 2. Experimental workflow for generating a stable cell line using puromycin selection.
Quantitative Data for Puromycin Selection
The optimal concentration of puromycin for selection is highly cell-type dependent and must be determined empirically by performing a "kill curve" (see Protocol 3.1).[1][6] However, the following table provides commonly used concentration ranges for several widely used cell lines.
| Cell Line | Organism | Typical Selection Concentration (µg/mL) |
| HEK293/293T | Human | 0.5 - 2.0[7][8] |
| HeLa | Human | 0.5 - 2.0[9] |
| A549 | Human | 0.5 - 2.0[10] |
| Jurkat | Human | 0.5 - 2.0 |
| CHO | Hamster | 2.0 - 10.0 |
| NIH/3T3 | Mouse | 2.0 - 5.0 |
| THP-1 | Human | 0.25 - 2.0[7] |
Table 1: Recommended Puromycin Concentrations for Stable Cell Line Selection. These are general ranges; optimal concentration should always be determined via a kill curve.
Inhibition of Protein Synthesis
Beyond selection, puromycin is used as a direct inhibitor of translation in a variety of experimental contexts. By acutely treating cells with a high concentration of puromycin, researchers can halt protein synthesis to study:
-
Protein stability and degradation: By blocking the synthesis of new proteins, the decay rate of a specific protein of interest can be measured over time.
-
mRNA stability: Halting translation can sometimes affect the stability of the mRNA template, providing insights into the coupling of these two processes.
-
Cellular signaling pathways: Investigating the downstream consequences of a complete and rapid shutdown of protein production.
Quantitative Data for Protein Synthesis Inhibition
The half-maximal inhibitory concentration (IC50) for protein synthesis inhibition can vary between cell lines. It is also important to distinguish the IC50 for inhibition from the cytotoxic concentration (CC50), which measures cell death over a longer period.
| Cell Line | IC50 (Protein Synthesis) | CC50 (Cytotoxicity) | Assay Conditions |
| HepG2 | 1600 ± 1200 nM (1.6 µM) | 1300 ± 64 nM (1.3 µM) | 72 hours[11][12] |
| Primary Rat Hepatocytes | 2000 ± 2000 nM (2.0 µM) | 1600 ± 1000 nM (1.6 µM) | 72 hours[11][12] |
| NIH/3T3 | - | 3.96 µM | 96 hours[13] |
| Jurkat | ~1 µg/mL (~2.1 µM) | - | Not specified[14] |
Table 2: IC50 and CC50 Values of Puromycin in Various Cell Lines. Note that concentrations and incubation times vary significantly between studies.
Labeling and Analysis of Nascent Proteins
Perhaps the most sophisticated application of puromycin is in the direct labeling of newly synthesized proteins. By using low, non-lethal concentrations for a short period, puromycin is incorporated into the C-terminus of nascent polypeptide chains. These tagged proteins can then be detected or purified, providing a powerful snapshot of the cell's translational activity.
Key Techniques:
-
SUnSET (Surface Sensing of Translation): This technique uses a short incubation with a low dose of puromycin to label nascent proteins. The total pool of puromycylated proteins is then detected by Western blotting using a specific anti-puromycin antibody. The intensity of the signal provides a quantitative measure of the global rate of protein synthesis.[15] SUnSET is a safer and simpler alternative to traditional methods that use 35S-methionine radiolabeling.[16]
Figure 3. Experimental workflow for the SUnSET technique.
-
PUNCH-P (Puromycin-Associated Nascent Chain Proteomics): This advanced proteomics technique uses a biotinylated puromycin derivative to label nascent chains in a cell-free context.[3][4][17] Ribosomes are first isolated from cells or tissues by ultracentrifugation.[3][17] These isolated ribosomes, with their attached nascent chains, are then incubated with biotin-puromycin.[17] The biotin-tagged proteins are subsequently captured using streptavidin affinity purification and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][17] PUNCH-P provides a comprehensive snapshot of the cellular translatome at a specific moment.[4][18]
Experimental Protocols
Protocol: Puromycin Kill Curve Assay
This protocol is essential for determining the minimum puromycin concentration required to kill 100% of non-resistant cells, which is the optimal concentration for stable cell line selection.[1]
Materials:
-
Parental (non-resistant) cell line of interest
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
Puromycin stock solution (e.g., 10 mg/mL in sterile water)[6]
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-80% confluency after 24 hours.[6]
-
Prepare Puromycin Dilutions: Prepare a series of puromycin concentrations in complete culture medium. A typical range to test is 0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[6]
-
Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different puromycin concentrations. Include a "no antibiotic" control well.
-
Incubation and Monitoring: Incubate the cells at 37°C and 5% CO₂. Examine the cells daily for signs of cytotoxicity (e.g., rounding, detachment, floating debris).
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[6]
-
Determine Optimal Concentration: Continue the experiment for 7-10 days. The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[1]
Protocol: Generation of a Stable Cell Line
Materials:
-
Host cell line
-
Transfection reagent or lentiviral particles
-
Plasmid DNA containing the gene of interest and the pac resistance gene
-
Complete culture medium
-
Puromycin at the optimal concentration determined from the kill curve
Procedure:
-
Transfection/Transduction: Plate cells and perform transfection or transduction according to your standard protocol.
-
Recovery: Allow the cells to grow in non-selective medium for 24-72 hours post-transfection/transduction.[6] This allows time for the pac gene to be expressed.
-
Selection: Aspirate the medium and replace it with fresh complete medium containing the pre-determined optimal concentration of puromycin.
-
Maintenance: Replace the puromycin-containing medium every 2-3 days, removing dead cells.
-
Colony Formation: After 5-10 days, distinct antibiotic-resistant colonies should become visible.
-
Isolation and Expansion: Isolate individual, well-defined colonies using cloning cylinders or by serial dilution and expand them into clonal populations.
-
Verification: Confirm the stable integration and expression of your gene of interest in the expanded clones via PCR, Western blot, or functional assays.
Protocol: SUnSET for Global Protein Synthesis Analysis
Materials:
-
Cultured cells with desired experimental treatments
-
Puromycin solution (1-10 µg/mL in culture medium)
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Anti-puromycin primary antibody (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Puromycin Pulse: At the end of your experimental treatment, add puromycin directly to the culture medium to a final concentration of 1-5 µg/mL. Incubate for exactly 15 minutes at 37°C.[2][19]
-
Harvesting: Immediately place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 20 minutes.[2][19]
-
Clarification: Centrifuge the lysate at ~13,000 x g for 20 minutes at 4°C to pellet cell debris.[2][19]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer. Boil at 95°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[19] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[2][19] d. Incubate the membrane with the anti-puromycin primary antibody (e.g., 1:10,000 dilution) overnight at 4°C.[2][19] e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[2][19] g. Wash three times with TBST.
-
Detection: Apply a chemiluminescent substrate and image the blot. The overall signal intensity in each lane reflects the global rate of protein synthesis. Reprobe the membrane for a loading control (e.g., tubulin or actin) to ensure equal protein loading.[2]
Conclusion
Puromycin is a remarkably versatile antibiotic whose applications in molecular biology extend far beyond its initial use as a protein synthesis inhibitor. Its role as a robust selection agent is fundamental to the creation of genetically modified cell lines, a cornerstone of modern biological research. Furthermore, innovative techniques like SUnSET and PUNCH-P have repurposed its mechanism of action to provide powerful, quantitative insights into the dynamic process of mRNA translation. A thorough understanding of its mechanisms and the careful application of detailed protocols, as outlined in this guide, will continue to empower researchers to unravel complex biological questions.
References
- 1. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) | Springer Nature Experiments [experiments.springernature.com]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 10. gentarget.com [gentarget.com]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Puromycin oligonucleotides reveal steric restrictions for ribosome entry and multiple modes of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. PUNCH-P for global translatome profiling: Methodology, insights and comparison to other techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Cellular Effects of Puromycin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. Due to its structural resemblance to the 3' end of aminoacyl-tRNA, it is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This property makes it a valuable tool in cell biology for a variety of applications, including the selection of genetically modified cells, the study of protein synthesis dynamics, and the induction of cellular stress responses. This technical guide provides a comprehensive overview of the core cellular effects of puromycin treatment, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Puromycin acts as a structural mimic of tyrosyl-tRNA, allowing it to enter the A-site of the ribosome during translation. The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin.[1] However, due to the stable amide bond in puromycin, unlike the ester bond in tRNA, the puromycylated polypeptide chain is unable to translocate to the P-site and prematurely dissociates from the ribosome. This results in the termination of translation and the release of truncated, C-terminally puromycylated proteins.[1]
Quantitative Data on Puromycin's Cellular Effects
The effective concentration of puromycin can vary significantly depending on the cell type and the intended application. Below are tables summarizing key quantitative data for the use of puromycin.
Table 1: Recommended Puromycin Concentrations for Stable Cell Line Selection
| Cell Line | Puromycin Concentration (µg/mL) | Time to Kill Non-Transfected Cells |
| General Mammalian (adherent) | 1 - 7 | 2 - 7 days[2] |
| General Mammalian (suspension) | 0.5 - 10 | 2 - 7 days[3] |
| HeLa | 2.0 - 3.0 | 2 - 4 days[4] |
| HEK293 | 1 - 10 | Not specified[5] |
| A549, HepG2, HT29, K562 | IC50 values determined by specific assays | Not applicable[6] |
Note: It is highly recommended to perform a kill curve to determine the optimal concentration for each specific cell line and experimental condition.[2][3][7]
Table 2: IC50 Values of Puromycin in Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Method |
| A549 (Lung Carcinoma) | Varies | Cell Titer-Glo, Alamar blue[6] |
| HepG2 (Hepatocellular Carcinoma) | Varies | Cell Titer-Glo, Alamar blue[6] |
| HT29 (Colorectal Adenocarcinoma) | Varies | Cell Titer-Glo, Alamar blue[6] |
| K562 (Chronic Myelogenous Leukemia) | Varies | Cell Titer-Glo, Alamar blue[6] |
Note: IC50 values are highly dependent on the assay method and incubation time.[6]
Table 3: Puromycin Concentrations for Protein Synthesis Inhibition Studies
| Application | Puromycin Concentration | Incubation Time |
| SUnSET (Surface Sensing of Translation) | 1 - 10 µg/mL | 15 - 30 minutes[8][9][10] |
| In Vitro Translation Assay | 0.1 mM | 60 - 90 minutes[11] |
| Ribosome Profiling (for ribosome stalling) | Varies with experimental goal | Varies |
Core Cellular Responses to Puromycin Treatment
Puromycin treatment triggers a cascade of cellular stress responses primarily stemming from the inhibition of protein synthesis and the accumulation of truncated polypeptides. These responses include the ribotoxic stress response, the unfolded protein response, and ultimately, apoptosis.
Ribotoxic Stress Response (RSR)
The stalling of ribosomes caused by puromycin can activate the ribotoxic stress response. This pathway is initiated by the kinase ZAKα (MAP3K20), which is associated with the ribosome and senses translational aberrations.[12] Activation of ZAKα leads to the phosphorylation and activation of downstream MAP kinases, primarily JNK and p38.[12][13] These kinases, in turn, regulate a variety of cellular processes, including inflammation and apoptosis.[12][13]
Caption: Puromycin-induced ribotoxic stress response pathway.
Unfolded Protein Response (UPR)
The accumulation of puromycylated, truncated, and misfolded proteins in the endoplasmic reticulum (ER) lumen triggers the unfolded protein response (UPR). One of the key branches of the UPR activated by this stress is mediated by the ER-resident kinase PERK (PKR-like endoplasmic reticulum kinase). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis as a protective mechanism.[14] Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of the transcription factor ATF4.[14] ATF4 then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP.[14][15]
Caption: The PERK branch of the UPR activated by puromycin.
Apoptosis
Prolonged or severe cellular stress induced by puromycin ultimately leads to programmed cell death, or apoptosis. The ribotoxic stress response and the unfolded protein response both contribute to the activation of apoptotic pathways. The intrinsic pathway of apoptosis is a major route for puromycin-induced cell death. Stress signals converge on the mitochondria, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[16][17] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[16][17]
Caption: Intrinsic apoptosis pathway induced by puromycin.
Key Experimental Protocols
The unique properties of puromycin have led to the development of several powerful techniques to study protein synthesis and cellular dynamics.
Experimental Workflow for Studying Puromycin Effects
A general workflow for investigating the cellular effects of puromycin treatment is outlined below.
Caption: General experimental workflow for puromycin studies.
Puromycin Selection for Stable Cell Lines
Objective: To select for cells that have successfully integrated a plasmid containing a puromycin resistance gene (pac).
Protocol:
-
Determine Optimal Puromycin Concentration (Kill Curve):
-
Plate non-transfected cells at a low density in a multi-well plate.
-
Add a range of puromycin concentrations (e.g., 0.5 - 10 µg/mL) to the wells.[3]
-
Incubate for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.[2]
-
Determine the lowest concentration of puromycin that kills all cells within the desired timeframe. This is the optimal concentration for selection.
-
-
Selection of Transfected Cells:
-
Transfect cells with the plasmid containing the pac gene.
-
Allow 24-48 hours for the expression of the resistance gene.
-
Replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells, replacing the medium with puromycin-containing medium every 2-3 days, until resistant colonies are visible.
-
Isolate and expand the resistant colonies.
-
SUnSET (Surface Sensing of Translation) Assay
Objective: To measure the rate of global protein synthesis.
Protocol:
-
Culture cells to the desired confluency.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[8]
-
Immediately wash the cells twice with ice-cold PBS to remove excess puromycin.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the incorporation of puromycin into proteins by Western blotting using an anti-puromycin antibody. The intensity of the puromycin signal is proportional to the rate of protein synthesis.[9][10]
Ribosome Profiling
Objective: To obtain a snapshot of all the ribosome positions on mRNA at a specific moment.
Protocol:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to arrest ribosomes.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (RPFs) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[18][19]
-
Extract the RPFs (typically ~28-30 nucleotides in length).
-
Prepare a cDNA library from the RPFs.
-
Perform high-throughput sequencing of the cDNA library.
-
Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes.
Note: Puromycin can be used in variations of this protocol to specifically isolate and analyze stalled ribosomes.
PUNCH-P (Puromycin-Associated Nascent Chain Proteomics)
Objective: To identify and quantify newly synthesized proteins.
Protocol:
-
Isolate intact ribosome-nascent chain complexes from cells or tissues by ultracentrifugation.[20][21]
-
Incubate the isolated complexes with biotinylated puromycin to label the nascent polypeptide chains.[20][21]
-
Purify the biotin-puromycin labeled nascent chains using streptavidin affinity chromatography.[20][21]
-
Elute the purified nascent proteins.
-
Identify and quantify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22][23]
Western Blotting for Stress and Apoptosis Markers
Objective: To assess the activation of stress and apoptotic pathways.
Protocol:
-
Treat cells with puromycin for the desired time and at the appropriate concentration.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[24][25][26]
Conclusion
Puromycin is a versatile and powerful tool for researchers in cell biology and drug development. Its ability to potently inhibit protein synthesis provides a means for selecting genetically modified cells and for studying the intricate cellular responses to translational stress. A thorough understanding of its mechanism of action, effective concentrations, and the signaling pathways it perturbs is crucial for its effective application and the accurate interpretation of experimental results. The protocols and data presented in this guide offer a solid foundation for utilizing puromycin to investigate fundamental cellular processes.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) | Springer Nature Experiments [experiments.springernature.com]
- 21. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteome analysis of puromycin-labeled nascent polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Novel proteomic approach (PUNCH-P) reveals cell cycle-specific fluctuations in mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. Systematic evaluation of the adaptability of the non-radioactive SUnSET assay to measure cardiac protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Puromycin Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, applications, and experimental considerations of puromycin-induced cytotoxicity in mammalian cells. Puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger, is a powerful tool in cell biology, primarily utilized for its potent ability to inhibit protein synthesis. This property makes it an effective selective agent for establishing stable cell lines and a valuable compound for studying cellular stress responses. Understanding its cytotoxic profile is critical for its effective use in research and drug development.
Core Mechanism of Action: Premature Chain Termination
Puromycin's cytotoxicity stems from its structural similarity to the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[1][2] This mimicry allows it to enter the A (aminoacyl) site of the ribosome during translation in both prokaryotic and eukaryotic cells.[3][4] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (in the P-site) and puromycin.[1]
However, unlike a true aminoacyl-tRNA, puromycin contains a stable amide bond instead of an ester bond.[3][5] This structural difference prevents further elongation of the polypeptide chain. The resulting puromycylated nascent chain binds weakly to the ribosome and dissociates, leading to the premature termination of translation.[3][6] The accumulation of these truncated, non-functional proteins, coupled with the global inhibition of protein synthesis, triggers cellular stress pathways that ultimately lead to cell death.[1][7]
Quantitative Analysis of Puromycin Cytotoxicity
The cytotoxic effect of puromycin is highly dependent on the cell line, its metabolic rate, and growth conditions. Therefore, the optimal concentration for applications like stable cell selection must be determined empirically.
Table 1: Recommended Puromycin Concentrations for Stable Selection
The following table provides a general range of puromycin concentrations used for the selection of stably transfected mammalian cell lines. The optimal concentration should always be determined using a kill curve assay for each specific cell line and experimental setup.[8][9]
| Cell Line | Typical Concentration Range (µg/mL) | Notes |
| General Mammalian Cells | 0.5 - 10 | Highly variable; kill curve is essential.[6] |
| HeLa | 2.0 - 3.0 | Can be effective within 2-4 days.[10] |
| NIH/3T3 | 1.0 - 5.0 | A common range for fibroblast-like cells. |
| HEK293 | 0.5 - 2.0 | Generally sensitive to puromycin. |
| CHO | 2.0 - 10.0 | May exhibit higher resistance. |
| Jurkat | 0.5 - 2.0 | Suspension cells may require different handling. |
Table 2: Reported IC50 Values for Puromycin
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. It is important to note that IC50 values can vary significantly based on the assay used and the duration of exposure.
| Cell Line | IC50 Value | Assay Method | Reference |
| NIH/3T3 | 3.96 µM | Impedance-based biosensor | |
| HCT116 | ~0.25 - 0.5 µg/mL (~0.46 - 0.92 µM) | MTT Assay (24h) | |
| MCF-7 | ~0.5 µg/mL (~0.92 µM) | Immunological Assay | [11] |
Cellular Consequences and Signaling Pathways
Puromycin exposure triggers a cascade of cellular stress responses, primarily leading to apoptosis through the unfolded protein response (UPR) and other signaling pathways.
Endoplasmic Reticulum (ER) Stress and Apoptosis
The inhibition of protein synthesis and the potential accumulation of truncated proteins can disrupt protein folding homeostasis in the endoplasmic reticulum, leading to ER stress. In podocytes, for instance, puromycin aminonucleoside (PAN) has been shown to induce ER stress by upregulating key markers like GRP78/BiP and activating transcription factor 6α (ATF6α).[9][12] This activation, in turn, triggers the caspase-12 pathway, which is specific to ER stress-induced apoptosis.[12] The process also involves an increase in oxidative stress, further committing the cell to an apoptotic fate.[12][13]
p53-Dependent Apoptosis
Disruption of ribosome biogenesis is a form of cellular stress that can activate the tumor suppressor protein p53. Puromycin has been shown to induce a p53-dependent apoptotic pathway. This involves the release of ribosomal proteins (such as RPL5 and RPL11) which can bind to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This binding inhibits MDM2 activity, leading to the stabilization and accumulation of p53, which then transcriptionally activates pro-apoptotic target genes.
Autophagy
Autophagy is a cellular degradation process that can be triggered by puromycin. Its role in this context can be complex: it may initially serve as a cytoprotective mechanism to clear away aggregated truncated proteins and damaged organelles.[14] However, prolonged or excessive autophagy can also contribute to cell death. Studies have shown that inhibiting puromycin-induced autophagy can significantly increase apoptosis, suggesting its primary role is adaptive survival.[14]
Experimental Protocols
Accurate and reproducible experimental design is crucial when working with a potent cytotoxic agent like puromycin.
Protocol 1: Puromycin Kill Curve Assay
This assay is essential for determining the minimum concentration of puromycin required to kill 100% of non-resistant cells over a specific time frame (typically 7-10 days).[8]
Materials:
-
Parental (non-resistant) mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed the cells in a 24-well plate at a density that will keep them in the log growth phase for the duration of the experiment (e.g., 5 x 10⁴ cells/well). Incubate overnight.
-
Puromycin Dilution: Prepare a series of puromycin dilutions in complete culture medium. A common range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different puromycin concentrations. Include a "no puromycin" control.
-
Incubation and Monitoring: Incubate the cells at 37°C in a CO₂ incubator. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.[6]
-
Endpoint Analysis: After 7-10 days, determine the lowest concentration of puromycin that resulted in complete cell death. This concentration is the optimal dose for stable cell line selection. Cell viability can be assessed visually or with a quantitative method like the MTT assay.
Protocol 2: Generation of Stable Cell Lines
This protocol uses the optimal puromycin concentration determined from the kill curve to select for cells that have successfully integrated a plasmid containing the puromycin N-acetyl-transferase (pac) resistance gene.
Procedure:
-
Transfection/Transduction: Introduce the plasmid DNA (containing your gene of interest and the pac gene) into the target cells using your preferred method (e.g., lipofection, electroporation, lentiviral transduction).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective complete medium.
-
Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintenance: Continue to culture the cells in the selection medium, replacing it every 3-4 days. Non-resistant cells will die off.
-
Colony Formation: After 1-2 weeks, distinct colonies of resistant cells should become visible.
-
Clonal Isolation: Isolate several well-defined colonies using cloning cylinders or serial dilution and expand them individually to generate clonal cell lines.
-
Expansion and Validation: Expand the clonal populations and validate the integration and expression of your gene of interest. The stable cell line can then be maintained in a lower concentration of puromycin (e.g., 0.2 µg/mL) or without it for a limited number of passages.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treatment: Expose cells to various concentrations of puromycin for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 4: TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure:
-
Cell Preparation: Culture and treat cells with puromycin on coverslips or in a multi-well plate.
-
Fixation: Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a solution like 0.25% Triton X-100 in PBS for 15-20 minutes to allow entry of the labeling enzymes.
-
Labeling: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Biotin-dUTP or a fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using biotin-dUTP, follow with an incubation with a streptavidin-HRP conjugate and a substrate like DAB to produce a colored precipitate. If using a fluorescent dUTP, proceed directly to visualization.
-
Analysis: Analyze the samples using light or fluorescence microscopy. Apoptotic nuclei will be stained, while healthy nuclei will not.
Protocol 5: Ribopuromycylation (RPM) for Visualizing Translation
RPM is an immunofluorescence technique to visualize the subcellular sites of active protein synthesis.[4]
Procedure:
-
Inhibitor Pre-treatment: Treat living cells with a translation elongation inhibitor, such as emetine (B1671215) or cycloheximide, for a short period (e.g., 5 minutes) to stall ribosomes on mRNA.[4]
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 91 µM) to the medium and incubate for 5 minutes at 37°C. This allows puromycin to incorporate into the nascent chains on the stalled ribosomes.
-
Fixation and Permeabilization: Fix and permeabilize the cells as you would for standard immunofluorescence.
-
Immunostaining: Incubate the cells with a primary antibody specific for puromycin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the subcellular localization of the fluorescent signal using confocal or epifluorescence microscopy. The signal represents the sites of active translation at the moment of puromycin addition.
References
- 1. gentarget.com [gentarget.com]
- 2. Puromycin titration of cancer cell lines [protocols.io]
- 3. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 7. toku-e.com [toku-e.com]
- 8. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. cellbiologics.com [cellbiologics.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. RiboPuromycylation方法(RPM):一种在亚细胞水平绘制翻译位点图谱的免疫荧光技术 [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Puromycin Selection in Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a gene of interest, is a fundamental technique in cellular and molecular biology, drug discovery, and biopharmaceutical production. This process relies on the successful integration of a target gene into the host cell's genome and the subsequent selection of these modified cells. Puromycin, an aminonucleoside antibiotic, is a widely used selectable marker for establishing stable mammalian cell lines. It offers the advantages of rapid and effective selection, often resulting in a homogenous population of cells with high transgene expression.[1]
This document provides a comprehensive guide to utilizing puromycin for the generation of stable cell lines. It includes detailed protocols for determining the optimal puromycin concentration through a kill curve analysis and for the subsequent selection and isolation of stably transfected cells.
Mechanism of Action
Puromycin is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2] Structurally, it mimics the 3' end of aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. This leads to the premature termination of translation by being incorporated into the nascent polypeptide chain, resulting in the release of a non-functional, truncated protein.[1] This rapid disruption of protein synthesis leads to cell death in non-resistant cells. Resistance to puromycin is conferred by the pac gene, which encodes a puromycin N-acetyl-transferase that inactivates the antibiotic.[2]
Figure 1. Mechanism of action of puromycin in inhibiting protein synthesis.
Data Presentation: Puromycin Working Concentrations
The optimal concentration of puromycin is highly cell-line dependent and must be determined empirically for each new cell type.[2][3][4] The following table provides a summary of suggested puromycin concentrations for various commonly used cell lines as a starting point for optimization.
| Cell Line | Organism | Tissue of Origin | Recommended Puromycin Concentration (µg/mL) |
| HEK293 | Human | Embryonic Kidney | 0.5 - 10[1][5] |
| HeLa | Human | Cervical Cancer | 0.5 - 3[2][6][7] |
| A549 | Human | Lung Carcinoma | 0.6 - 7.5[2][8][9] |
| CHO | Hamster | Ovary | 6 - 20[2][10][11] |
| Jurkat | Human | T-cell Leukemia | 0.25 - 2[4][12][13][14][15] |
| HCT116 | Human | Colon Carcinoma | 0.5[2] |
| HepG2 | Human | Liver Carcinoma | 0.5[2] |
| H1299 | Human | Lung Carcinoma | 1[2] |
| CT26 | Mouse | Colon Carcinoma | 10[2] |
Note: This table serves as a guideline. It is crucial to perform a kill curve experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3][4]
Experimental Protocols
Determining the Optimal Puromycin Concentration: The Kill Curve
A kill curve is a dose-response experiment essential for determining the minimum concentration of puromycin that effectively kills all non-transfected cells within a reasonable timeframe (typically 2-7 days).[3]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/mL in sterile water or PBS)[2]
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Cell Seeding:
-
Preparation of Puromycin Dilutions:
-
Treatment:
-
After 24 hours of incubation, aspirate the old medium and replace it with the medium containing the different concentrations of puromycin. Include a "no puromycin" control.
-
-
Monitoring and Media Change:
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.[4]
-
-
Determining the Optimal Concentration:
-
The optimal concentration is the lowest concentration of puromycin that causes complete cell death of the non-transfected cells within 2-7 days.[3]
-
Generating Stable Cell Lines with Puromycin Selection
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and the puromycin resistance gene (pac).
Materials:
-
Transfected cells
-
Complete cell culture medium
-
Optimal concentration of puromycin (determined from the kill curve)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Transfection:
-
Transfect the target cells with the plasmid vector using your preferred method. It is advisable to include a negative control of cells transfected with a vector lacking the puromycin resistance gene.
-
-
Recovery:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.[16]
-
-
Selection:
-
After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells, replacing the selective medium every 2-3 days to maintain the antibiotic pressure.[16]
-
-
Monitoring Selection:
-
Over the next several days to two weeks, non-transfected cells will die. The surviving cells are those that have successfully integrated the plasmid.
-
-
Expansion of Stable Pools:
-
Once the majority of cells have died and resistant colonies begin to appear and expand, you have generated a stable polyclonal population. These cells can be expanded for further experiments.
-
-
Isolation of Clonal Lines (Optional):
-
For a more homogenous population, single-cell cloning can be performed by methods such as limiting dilution or picking well-isolated colonies.
-
Experimental Workflow
Figure 2. Workflow for generating a stable cell line using puromycin selection.
References
- 1. researchgate.net [researchgate.net]
- 2. gentarget.com [gentarget.com]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 7. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method to estimate the efficiency of gene expression from an integrated retroviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. really low puromycin concentration for selection of cells - Tissue and Cell Culture [protocol-online.org]
- 14. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Determining the Optimal Puromycin Concentration for Cell Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination during translation.[3] Resistance to puromycin is conferred by the puromycin N-acetyl-transferase (pac) gene, which is commonly used as a selectable marker in mammalian cell culture.[1][4] Following transfection or transduction with a vector containing the pac gene, puromycin can be used to select for cells that have successfully integrated the vector.
The optimal concentration of puromycin for selection is highly dependent on the cell line, as different cell types exhibit varying sensitivities to the antibiotic.[5] Therefore, it is crucial to determine the minimum concentration of puromycin that effectively kills non-transfected or non-transduced cells without affecting the viability of the resistant cells. This is typically achieved by performing a dose-response experiment known as a "kill curve."[5] This application note provides a detailed protocol for determining the optimal puromycin concentration for your specific cell line.
Factors Influencing Puromycin Concentration
Several factors can influence the effective concentration of puromycin:
-
Cell Line: Different cell lines have inherently different sensitivities to puromycin.[5]
-
Cell Density: Higher cell densities may require higher concentrations of the antibiotic to be effective.[2][6]
-
Metabolic Rate and Growth Phase: Rapidly proliferating cells are generally more sensitive to puromycin.[2]
-
Media Composition: Components of the culture medium can sometimes interfere with the activity of the antibiotic.
-
Puromycin Potency: The activity of puromycin can vary between different lots and manufacturers.[6][7]
Due to these variables, it is essential to perform a kill curve for each new cell line and whenever a new batch of puromycin is used.[5][7]
Data Presentation: Typical Puromycin Concentrations
While a kill curve is essential for determining the precise concentration for your experiments, the following table provides a general range of puromycin concentrations used for various cell lines.
| Cell Line Type | Typical Puromycin Concentration Range (µg/mL) |
| Adherent Mammalian Cells | 1 - 10[4][7][8] |
| Suspension Mammalian Cells | 0.5 - 2[9] |
| HeLa | 2 - 3[10] |
| HEK293 | 0.75 - 10[11] |
| Mouse Ovarian Cancer (ID8) | up to 5[12] |
| Human Fibroblasts | ~1.5[6] |
Note: This table provides general guidance. The optimal concentration for your specific cell line and experimental conditions must be determined empirically through a kill curve.
Experimental Protocols
Puromycin Kill Curve Protocol
This protocol outlines the steps to determine the minimum concentration of puromycin required to kill 100% of non-transfected cells within a specific timeframe (typically 3-7 days).[3][11]
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL in sterile water or PBS)[7]
-
Sterile multi-well plates (24-well or 96-well plates are commonly used)[7][13]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting method (e.g., hemocytometer with trypan blue, automated cell counter, or a viability assay like MTT)[7]
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into the wells of a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 50-80% confluent on the day of puromycin addition.[4]
-
For a 24-well plate, a typical seeding density is 5 x 10⁴ to 2 x 10⁵ cells per well.[7]
-
Include a "no cell" control well containing only medium for background measurements if using a viability assay.
-
-
Preparation of Puromycin Dilutions:
-
Prepare a series of puromycin dilutions in complete cell culture medium. A common starting range is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[4][8] This range may need to be adjusted based on the known sensitivity of your cell line.
-
It is recommended to prepare each concentration in triplicate to ensure reproducibility.
-
-
Puromycin Treatment:
-
After 24 hours of incubation, carefully aspirate the existing medium from the wells.
-
Add the prepared medium containing the different concentrations of puromycin to the corresponding wells.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration and nutrient supply.[4][7]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for a period of 2 to 14 days, depending on the cell line's sensitivity.[5][14] The goal is to find the lowest concentration that kills all cells within a reasonable timeframe, typically 3-7 days.[3][11]
-
Assess cell viability at regular intervals (e.g., every 2 days) using a preferred method (e.g., trypan blue exclusion, MTT assay).
-
The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transfected cells.[5]
-
Mandatory Visualization
Puromycin Kill Curve Experimental Workflow
Caption: Workflow for determining the optimal puromycin concentration.
Logic for Selecting Puromycin Concentration
Caption: Logic for selecting the optimal puromycin concentration.
References
- 1. gentarget.com [gentarget.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Puromycin titration of cancer cell lines [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Optimal Puromycin Concentration for Selection of Transfected HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves acting as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation.[1] This cytotoxic effect makes puromycin an effective selection agent for establishing stable cell lines that have been engineered to express a puromycin resistance gene, typically the puromycin N-acetyl-transferase (pac) gene.[1]
Determining the optimal concentration of puromycin is a critical step before initiating selection experiments. Insufficient concentrations will result in incomplete selection, while excessively high concentrations can lead to non-specific cell death and the loss of viable transfectants. The ideal concentration is the minimum amount required to completely kill non-transfected cells within a reasonable timeframe, typically 2 to 7 days.[2] This application note provides a detailed protocol for establishing a puromycin kill curve for HeLa cells, a commonly used human cervical cancer cell line.
Mechanism of Action of Puromycin
Puromycin's cytotoxic effects stem from its ability to disrupt protein synthesis. Due to its structural similarity to the terminal aminoacyl-adenosine moiety of an aminoacyl-tRNA, it can enter the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. This results in a puromycylated nascent chain that cannot be further elongated and detaches from the ribosome, leading to the cessation of protein synthesis and subsequent cell death.
Experimental Protocols
This section details the necessary protocols for performing a puromycin kill curve experiment on HeLa cells.
Reagent and Media Preparation
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Puromycin Stock Solution (10 mg/mL): Dissolve puromycin dihydrochloride (B599025) in sterile water. Filter-sterilize through a 0.22 µm filter and store in aliquots at -20°C.[1]
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
Cell Viability Assay Reagent:
-
Trypan Blue Solution (0.4%): For manual cell counting.
-
MTS Reagent: For colorimetric cell viability assay.
-
Puromycin Kill Curve Workflow
The overall workflow for determining the optimal puromycin concentration is depicted below.
Detailed Experimental Procedure
-
Cell Seeding:
-
Culture HeLa cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Puromycin Treatment:
-
Prepare a series of puromycin dilutions in complete growth medium. A typical concentration range to test for HeLa cells is 0, 0.5, 1, 2, 3, 4, 5, 6, 8, and 10 µg/mL.[3]
-
Carefully aspirate the medium from each well of the 96-well plate.
-
Add 100 µL of the corresponding puromycin dilution to each well. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator.
-
-
Incubation and Observation:
-
Incubate the cells for 2 to 7 days.
-
Observe the cells daily under a microscope to monitor cell death. Note morphological changes such as rounding, detachment, and lysis.
-
Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.[3]
-
Assessment of Cell Viability
Cell viability can be assessed using various methods. Here, we provide protocols for both MTS assay and Trypan Blue exclusion.
MTS Assay Protocol:
-
At the desired time points (e.g., day 2, 4, and 7), add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL puromycin).
Trypan Blue Exclusion Assay Protocol:
-
At the desired time points, aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 50 µL of complete growth medium to neutralize the trypsin.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Data Presentation and Analysis
The results of the puromycin kill curve experiment should be presented in a clear and concise manner to facilitate the determination of the optimal concentration.
Expected Results
Untreated HeLa cells should continue to proliferate and reach confluency. In contrast, puromycin-treated cells will exhibit a dose- and time-dependent decrease in viability. At lower concentrations, cell growth may be inhibited, while at higher concentrations, widespread cell death is expected.
Quantitative Data Summary
The following table provides an example of expected results for a puromycin kill curve experiment on HeLa cells.
| Puromycin Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) |
| 0 (Control) | 100% | 100% | 100% |
| 0.5 | ~80% | ~60% | ~40% |
| 1.0 | ~60% | ~30% | ~10% |
| 2.0 | ~30% | <5% | 0% |
| 3.0 | <10% | 0% | 0% |
| 4.0 | <5% | 0% | 0% |
| 5.0 | 0% | 0% | 0% |
| 6.0 | 0% | 0% | 0% |
| 8.0 | 0% | 0% | 0% |
| 10.0 | 0% | 0% | 0% |
Note: These are representative values and actual results may vary depending on the specific experimental conditions and HeLa cell passage number. Based on experimental evidence, a concentration of 2.0 µg/mL is often sufficient to kill all normal HeLa cells within 4 days, while 3.0 µg/mL can achieve this within 2 days.[4]
Determining the Optimal Concentration
The optimal puromycin concentration is the lowest concentration that results in 100% cell death of the non-transfected HeLa cells within the desired selection timeframe (e.g., 2-4 days). Based on the example data, a concentration of 2-3 µg/mL would be a suitable choice for subsequent selection experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete cell death at high puromycin concentrations | Puromycin degradation | Use fresh aliquots of puromycin stock solution for each experiment. |
| High cell density | Ensure cells are not overgrown when starting the selection. | |
| Puromycin resistance | Verify that the parental cell line has not acquired resistance. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with technique. | |
| Rapid cell death even at low concentrations | Cells are overly sensitive | Test a lower range of puromycin concentrations. |
| Cells are in poor health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Conclusion
Successfully establishing a puromycin kill curve is a fundamental prerequisite for the generation of stable HeLa cell lines. This application note provides a comprehensive and detailed protocol, from experimental design to data analysis, to enable researchers to confidently determine the optimal puromycin concentration for their specific experimental needs. Adherence to this protocol will help ensure efficient and reliable selection of transfected cells, ultimately contributing to the success of downstream applications.
References
C-Terminal Protein Labeling with Puromycin Analogs: Applications and Protocols for Researchers
Application Note
The specific labeling of proteins at their C-terminus offers a powerful tool for studying protein synthesis, localization, and interactions. Puromycin, an aminonucleoside antibiotic, serves as a foundational tool for this application. By mimicking aminoacyl-tRNA, puromycin is incorporated into the C-terminus of nascent polypeptide chains by the ribosome, leading to premature translation termination.[1][2][3] This unique mechanism has been harnessed through the development of puromycin analogs, which introduce functionalities like fluorophores, biotin (B1667282), or clickable chemical groups for downstream detection and analysis.[4][5]
This document provides detailed protocols for the C-terminal labeling of proteins using puromycin analogs, with a focus on O-propargyl-puromycin (OP-Puro) for in-cell applications and labeled dC-puromycin conjugates for in vitro translation systems. These methods offer a rapid and efficient alternative to traditional radioactive labeling techniques for monitoring global protein synthesis and generating C-terminally labeled proteins for various biochemical assays.[4][6]
Principle of the Method
Puromycin and its analogs enter the A-site of the ribosome during translation. The ribosome catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the primary amine of the puromycin analog.[7] This event releases the puromycylated polypeptide from the ribosome, effectively terminating translation.[3] Analogs of puromycin are designed to tolerate modifications on the O-methyl tyrosine moiety, allowing for the attachment of various reporter groups without significantly compromising their incorporation into nascent chains.[1]
For in-cell labeling, cell-permeable analogs like O-propargyl-puromycin (OP-Puro) are used. The incorporated alkyne group can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, attaching a fluorescent azide (B81097) or biotin azide for visualization or enrichment, respectively.[6][8] For in vitro applications, puromycin analogs directly conjugated to a fluorescent dye or biotin can be used in cell-free translation systems to produce C-terminally labeled proteins.[4][9] A key finding is that at low concentrations, puromycin and its derivatives can specifically label full-length proteins at the stop codon, a feature that is particularly useful in in vitro translation systems utilizing mRNA that lacks a stop codon.[2][10][11]
Applications
-
Monitoring Global Protein Synthesis: A primary application is the in situ detection of newly synthesized proteins in cells and tissues, providing a snapshot of translational activity.[1][8] This is invaluable for studying cellular responses to various stimuli, stresses, or drug treatments.
-
Cell-Type-Specific Labeling: In complex cell mixtures or in vivo, puromycin labeling can be combined with cell-type-specific markers to quantify protein synthesis rates in specific cell populations.[12] A recently developed technique, Puromycin Inactivation for Cell-Selective proteome Labeling (PICSL), utilizes the expression of puromycin N-acetyltransferase (PAT) to inactivate puromycin in specific cells, allowing for the labeling of only the PAT-negative cells in a mixed culture.[13]
-
Generation of C-Terminally Labeled Proteins: In vitro translation systems supplemented with puromycin analogs can produce full-length proteins with a C-terminal label for use in protein-protein and protein-DNA interaction studies, such as pull-down assays, fluorescence correlation spectroscopy (FCCS), and protein microarrays.[4][9]
-
Nascent Proteome Profiling: Labeled nascent polypeptides can be enriched using affinity purification (e.g., biotin-streptavidin) and identified by mass spectrometry, a technique known as puromycin-associated nascent chain proteomics (PUNCH-P) or OPP-mediated identification (OPP-ID).[2][14][15]
Quantitative Data Summary
The efficiency and conditions for C-terminal protein labeling with puromycin analogs can vary depending on the specific analog, the experimental system (in vitro vs. in vivo), and the cell type. The following tables summarize key quantitative parameters gathered from the literature.
| Puromycin Analog | Application | Concentration Range | Labeling Efficiency | Reference |
| O-propargyl-puromycin (OP-Puro) | In-cell labeling (cultured cells) | 25-50 µM | Concentration-dependent, near-complete labeling of newly synthesized proteins at higher concentrations. | [7] |
| Puromycin & derivatives | In vitro translation (E. coli cell-free) | 0.04–1.0 µM | 7–21% of full-length protein | [11][16] |
| Fluorescent puromycin analog | In vitro translation (cell-free) | Low concentrations | 50-95% | [10] |
Experimental Protocols
Protocol 1: In Situ Labeling of Nascent Proteins in Cultured Mammalian Cells using O-propargyl-puromycin (OP-Puro)
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with OP-Puro, followed by fluorescent detection using click chemistry.[8]
Materials:
-
Mammalian cells cultured on coverslips or in plates
-
Complete cell culture medium
-
O-propargyl-puromycin (OP-Puro) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with experimental compounds as required.
-
OP-Puro Labeling: Add OP-Puro to the cell culture medium to a final concentration of 20-50 µM. Incubate for 30-60 minutes under normal cell culture conditions.
-
Cell Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Chemistry Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Protocol 2: C-terminal Labeling of Proteins in a Cell-Free Translation System
This protocol describes the generation of C-terminally labeled full-length proteins using an in vitro translation system and a fluorescently labeled dC-puromycin conjugate.[4][9]
Materials:
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract system)
-
mRNA template encoding the protein of interest (preferably without a stop codon to enhance labeling efficiency[10])
-
Fluorescently labeled dC-puromycin conjugate
-
Nuclease-free water
Procedure:
-
In Vitro Translation Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's protocol.
-
Addition of Labeled Puromycin: Add the fluorescently labeled dC-puromycin conjugate to the reaction mix at a low concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.[11]
-
Incubation: Add the mRNA template to the reaction mix and incubate at the recommended temperature (e.g., 30°C) for 1-2 hours.
-
Analysis of Labeled Protein: The C-terminally labeled protein can be directly used in downstream applications or analyzed by SDS-PAGE and in-gel fluorescence scanning to confirm labeling.
Visualizations
References
- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherently Emissive Puromycin Analogues for Live Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dC-Puromycin-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. Fluorescence labeling of the C-terminus of proteins with a puromycin analogue in cell-free translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Specific bonding of puromycin to full-length protein at the C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Nascent Protein Synthesis: A Detailed Protocol for Immunofluorescence Staining of Puromycylated Peptides
Application Notes for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and quantify protein synthesis within individual cells is crucial for understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. The immunofluorescence (IF) staining of puromycylated peptides offers a powerful and accessible method to monitor global protein synthesis rates at the subcellular level. This technique, often referred to as the SUnSET (Surface Sensing of Translation) assay or Ribopuromycylation (RPM), provides a snapshot of translational activity, enabling researchers to investigate the impact of various stimuli, stressors, or pharmacological interventions on this fundamental cellular process.[1][2][3][4][5]
Puromycin, an aminonucleoside antibiotic, acts as an analog of the 3' end of aminoacyl-tRNA.[6][7] It enters the A site of the ribosome during translation and is incorporated into the C-terminus of the elongating polypeptide chain, leading to premature chain termination and the release of a puromycylated nascent peptide.[6][8][9] These tagged peptides can then be detected using a specific anti-puromycin antibody, providing a robust signal that is proportional to the rate of protein synthesis.[7][9]
This protocol provides a detailed methodology for the immunofluorescence staining of puromycylated peptides in cultured cells. It covers the essential steps from cell preparation and puromycin labeling to antibody staining and imaging. Additionally, it includes quantitative data on key experimental parameters and a visual representation of the workflow to facilitate experimental design and execution.
Key Experimental Considerations
-
Puromycin Concentration and Incubation Time: The concentration of puromycin and the duration of the labeling pulse are critical parameters that need to be optimized for each cell type and experimental condition. Short incubation times (e.g., 5-10 minutes) are generally sufficient to label nascent proteins without causing significant cellular stress or toxicity.[6][9]
-
Use of Translation Elongation Inhibitors: Some protocols recommend the co-incubation or pre-incubation with a translation elongation inhibitor, such as emetine (B1671215) or cycloheximide, to "trap" the puromycylated peptides on the ribosome.[8] This approach, known as Ribopuromycylation (RPM), aims to provide a more precise localization of active translation sites.[8] However, recent studies suggest that these inhibitors may not completely prevent the release of puromycylated peptides, and their use should be carefully considered based on the specific research question.[10][11][12]
-
Controls: Appropriate controls are essential for accurate data interpretation. A negative control, where cells are not treated with puromycin, should always be included to assess background fluorescence.[9] A positive control, such as treating cells with a known stimulator of protein synthesis, can also be beneficial.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can influence the preservation of cellular morphology and antigenicity. Paraformaldehyde (PFA) is a commonly used fixative, followed by permeabilization with Triton X-100 or methanol.[13][14][15]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Materials
-
Cell culture medium
-
Puromycin dihydrochloride (B599025) (stock solution, e.g., 10 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.1% Tween 20 in Tris-Buffered Saline (TBS)[16] or 2% Bovine Serum Albumin (BSA) in PBS[13]
-
Primary Antibody: Mouse anti-puromycin monoclonal antibody (e.g., clone 12D10)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33258
-
Antifade Mounting Medium
-
Glass coverslips or imaging-compatible plates
Procedure
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips or in imaging plates and culture until they reach the desired confluency (typically 50-90%).[9]
-
Perform experimental treatments (e.g., drug exposure, starvation) as required.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 5-10 minutes at 37°C.[9] A negative control group without puromycin treatment should be included.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Incubate the cells with blocking buffer for 60 minutes at room temperature to minimize non-specific antibody binding.[16]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-puromycin antibody in the antibody dilution buffer (e.g., 2% NGS, 0.1% Tween 20 in TBS[16]).
-
Incubate the cells with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with wash buffer (e.g., TBS with 0.1% Tween 20) for 5-10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with wash buffer for 5-10 minutes each.
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst in PBS for 5 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Acquire images using an epifluorescence or confocal microscope. Use appropriate filter sets for the chosen fluorophores.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in immunofluorescence staining of puromycylated peptides, extracted from various protocols.
Table 1: Puromycin Labeling Conditions
| Parameter | Concentration | Incubation Time | Reference |
| Puromycin | 10 µg/mL | 5 minutes | [9] |
| Puromycin | 5 µM | 10 minutes | [13] |
Table 2: Antibody Dilutions
| Antibody | Dilution | Reference |
| Mouse anti-puromycin (clone 12D10) | 1:500 | [16] |
| Mouse anti-puromycin (Millipore MABE343) | 1:1000 | [9] |
| Goat anti-mouse Alexa647 | 1:1000 | [16] |
| Donkey anti-human Cy3 | 1:500 | [16] |
Signaling Pathway and Workflow Diagrams
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for immunofluorescence staining of puromycylated peptides.
Caption: Mechanism of puromycin action and detection by immunofluorescence.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 3. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUnSET, a nonradioactive method to monitor protein synthesis. – CIML [ciml.univ-mrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]
- 10. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes | eLife [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. arigobio.com [arigobio.com]
- 16. Puromycin Immunofluorescence [bio-protocol.org]
Application Notes and Protocols: Preparation of Puromycin Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its mechanism of action involves acting as an analog of the 3'-terminal end of aminoacyl-tRNA, leading to premature chain termination during translation.[1][2] This property makes puromycin an effective selective agent for cells that have been genetically engineered to express the puromycin N-acetyl-transferase (pac) gene, which confers resistance to the antibiotic.[2][3] This document provides a detailed protocol for the preparation of a puromycin stock solution and its application in cell culture for the selection of resistant cells.
Properties of Puromycin Dihydrochloride (B599025)
A comprehensive summary of the key properties of puromycin dihydrochloride is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding its handling and storage requirements.
| Property | Value |
| Molecular Formula | C₂₂H₂₉N₇O₅ ⋅ 2HCl |
| Molecular Weight | 544.43 g/mol |
| Appearance | White to off-white powder |
| Solubility in Water | 50 mg/mL |
| Solubility in DMSO | 10 mg/mL |
| Storage of Powder | -20°C |
| Storage of Stock Solution | -20°C |
Preparation of Puromycin Stock Solution
This protocol outlines the steps for preparing a sterile 10 mg/mL puromycin stock solution.
Materials:
-
Puromycin dihydrochloride powder
-
Sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES buffer
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol:
-
Calculate the required amount of puromycin dihydrochloride powder. To prepare a 10 mg/mL stock solution, weigh out the desired amount of powder. For example, for 10 mL of stock solution, weigh 100 mg of puromycin dihydrochloride.
-
Dissolve the powder. In a sterile conical tube, add the appropriate volume of sterile water, PBS, or HEPES buffer. For a 10 mg/mL solution, if you weighed 100 mg of powder, add 10 mL of solvent. Mix gently by vortexing or inverting the tube until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[1][4]
-
Sterilize the solution. Using a sterile syringe, draw up the puromycin solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[1][4] This step is critical to prevent microbial contamination of your cell cultures.
-
Aliquot and store. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can reduce the potency of the antibiotic.[4]
-
Label and store. Clearly label the aliquots with the name of the solution (Puromycin), concentration (10 mg/mL), and the date of preparation. Store the aliquots at -20°C.
Workflow for Puromycin Stock Solution Preparation:
Caption: A flowchart illustrating the key steps for preparing a sterile puromycin stock solution.
Determination of Optimal Puromycin Concentration (Kill Curve)
The optimal working concentration of puromycin is cell-line dependent and must be determined empirically for each cell line.[3][5] A kill curve experiment is performed to identify the minimum concentration of puromycin that effectively kills all non-resistant cells within a specific timeframe (typically 3-7 days).
Protocol:
-
Cell Plating: Plate your cells in a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency.
-
Puromycin Dilutions: The following day, prepare a series of puromycin dilutions in your complete cell culture medium. A typical concentration range to test is 0.5-10 µg/mL.[3] Include a control well with no puromycin.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of puromycin.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days.[5]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 3-7 days.[5][6]
Experimental Workflow for Determining Optimal Puromycin Concentration:
References
Application Notes and Protocols for Lentiviral Transduction with Puromycin Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing lentiviral transduction for stable gene expression in mammalian cells, followed by selection of successfully transduced cells using puromycin. The protocols outlined below cover lentivirus production, transduction of target cells, and the subsequent selection and expansion of the desired cell population.
Introduction
Lentiviral vectors are a powerful tool for gene delivery, capable of infecting a broad range of cell types, including both dividing and non-dividing cells.[1] This delivery system allows for the stable integration of a transgene into the host cell genome, leading to long-term gene expression. When the lentiviral vector carries a puromycin resistance gene (pac), it enables the selection of successfully transduced cells. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination.[2][3] Cells that have successfully integrated the lentiviral vector will express the puromycin N-acetyltransferase enzyme, which inactivates puromycin and allows these cells to survive in the presence of the antibiotic.[2]
Quantitative Data Summary
Successful lentiviral transduction and puromycin selection are dependent on several quantitative parameters. The following tables provide a summary of key values to consider.
Table 1: Recommended Puromycin Concentrations for Selection
| Cell Type | Puromycin Concentration (µg/mL) | Selection Time (Days) | Reference(s) |
| Adherent Mammalian Cells | 1 - 10 | 3 - 14 | [1][4][5][6][7][8][9] |
| Suspension Mammalian Cells | 0.5 - 2 | 3 - 14 | [3] |
| HeLa | 2 - 3 | 2 - 4 | [4] |
| Fibroblasts | 2 | 3+ | |
| iPSCs | 2 | 2+ | [10] |
Note: It is strongly recommended to perform a kill curve to determine the optimal puromycin concentration for each specific cell line before initiating selection experiments.[1][5][6][9][11][12]
Table 2: Cell Seeding Densities for Lentivirus Production and Transduction
| Procedure | Plate Size | Cell Line | Seeding Density | Reference(s) |
| Lentivirus Production | 10 cm plate | 293T | 3.8 x 10⁶ cells | [13] |
| Lentivirus Production | 6 cm plate | HEK-293T | 7 x 10⁵ cells | [14] |
| Transduction | 6-well plate | Fibroblasts | 2 x 10⁵ cells | [10] |
| Transduction | 6-well plate | General | 50,000 cells | [15] |
| Transduction | 96-well plate | General | 1.6 x 10⁴ cells | [6] |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells (2nd Generation System)
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)[13]
-
Complete DMEM (high glucose, with L-glutamine and 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Lentiviral transfer plasmid (containing your gene of interest and puromycin resistance)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Chloroquine (B1663885) (25 mM stock) (optional, can enhance transfection)[13]
-
0.45 µm PES filter[13]
-
Polypropylene storage tubes[13]
Procedure:
Day 1: Seed HEK293T Cells
-
Seed 3.8 x 10⁶ HEK293T cells per 10 cm tissue culture plate in complete DMEM.[13]
-
Incubate at 37°C with 5% CO₂ for approximately 20 hours, aiming for 70-80% confluency at the time of transfection.[13][16]
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture by combining the transfer plasmid, packaging plasmid, and envelope plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.[17]
-
(Optional) Add chloroquine to the cell culture medium to a final concentration of 25 µM.[13]
-
Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells.[14]
-
Incubate the cells at 37°C with 5% CO₂.
Day 3: Medium Change
-
Approximately 12-15 hours post-transfection, carefully aspirate the medium containing the transfection complex.[14]
-
Replace with 10 mL of fresh, pre-warmed complete DMEM.
Day 4 & 5: Harvest Viral Supernatant
-
At 48 and 72 hours post-transfection, harvest the supernatant containing the lentiviral particles.[13]
-
After each harvest, replenish the cells with fresh complete DMEM.
-
Pool the harvested supernatants.
-
Centrifuge the viral supernatant at 2100 rcf for 5 minutes to pellet any detached cells.[13]
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.[13][16]
-
The viral stock can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[16][18]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing your target cell line with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral stock
-
Complete growth medium for the target cells
-
Multi-well tissue culture plates
Procedure:
Day 1: Seed Target Cells
-
Seed your target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.[6][21]
Day 2: Transduction
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium by diluting the lentivirus and polybrene (typically 4-8 µg/mL) in the complete growth medium for your target cells. The amount of virus to add will depend on the desired Multiplicity of Infection (MOI).[10] It is recommended to test a range of MOIs for new cell lines.[20]
-
Aspirate the existing medium from the target cells and replace it with the transduction medium.
-
Incubate the cells at 37°C with 5% CO₂. The incubation time can range from 4 to 24 hours, depending on the sensitivity of the cells to the virus.[1]
Day 3: Medium Change
-
After the desired incubation period, remove the medium containing the lentivirus and replace it with fresh, pre-warmed complete growth medium.[1]
Protocol 3: Puromycin Selection of Transduced Cells
This protocol describes how to select for stably transduced cells using puromycin.
Materials:
-
Transduced cells
-
Complete growth medium
-
Puromycin dihydrochloride
Procedure:
Day 4 onwards: Selection
-
Allow the cells to recover and express the puromycin resistance gene for 48-72 hours after transduction.[22]
-
Begin the selection process by replacing the medium with fresh complete growth medium containing the predetermined optimal concentration of puromycin.[1][15]
-
Include a non-transduced control well to monitor the effectiveness of the puromycin selection.[15]
-
Replace the puromycin-containing medium every 2-3 days.[1][12]
-
Monitor the cells daily. Untransduced cells should start to die off within 2-4 days.[4]
-
Continue the selection until all cells in the non-transduced control well are dead, and resistant colonies are visible in the transduced wells. This process can take up to 14 days.[6][15]
-
Once stable, puromycin-resistant colonies have been established, they can be expanded for further experiments. It is advisable to maintain a low concentration of puromycin in the culture medium to ensure continued selection pressure.[23]
Visualizations
Lentiviral Transduction and Puromycin Selection Workflow
Caption: Workflow for lentiviral transduction and puromycin selection.
Mechanism of Puromycin Action
Caption: Puromycin acts as a tRNA analog, causing premature translation termination.[2][24][25][26]
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. invivogen.com [invivogen.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. addgene.org [addgene.org]
- 14. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. addgene.org [addgene.org]
- 16. youtube.com [youtube.com]
- 17. Lentivirus Production [jove.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 22. takara.co.kr [takara.co.kr]
- 23. origene.com [origene.com]
- 24. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Puromycin Mechanism of Action - Oreate AI Blog [oreateai.com]
Application Notes and Protocols for CRISPR Screening with Puromycin Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing CRISPR-Cas9 genetic screens coupled with puromycin selection. This powerful technique enables the identification of genes that modulate cellular responses to various stimuli, making it an invaluable tool in functional genomics and drug discovery.
Introduction to CRISPR Screening with Puromycin Selection
CRISPR-Cas9 technology facilitates precise genome editing, and when combined with pooled single-guide RNA (sgRNA) libraries, it allows for systematic gene knockout on a genome-wide scale.[1][2] Puromycin selection is a critical step in this workflow, used to enrich for cells that have been successfully transduced with the lentiviral vectors carrying the sgRNA library and a puromycin resistance gene (pac).[3][4][5] The underlying principle is that cells that do not integrate the lentiviral construct will be eliminated by the puromycin antibiotic, which inhibits protein synthesis by causing premature chain termination during translation.[3][4][5]
This method can be applied in various screening formats, including:
-
Negative Selection (Dropout) Screens: Identify essential genes for cell survival or proliferation under specific conditions.
-
Positive Selection (Enrichment) Screens: Uncover genes that, when knocked out, confer resistance to a drug or other selective pressure.
Experimental Workflow Overview
A typical pooled CRISPR screen with puromycin selection involves several key stages, from initial library preparation to downstream data analysis.[6][7] The process begins with the transduction of a target cell population with a pooled lentiviral sgRNA library.[6] Following transduction, puromycin is added to the culture medium to select for successfully transduced cells.[8] The selected cell population is then subjected to a specific selection pressure (e.g., drug treatment). Genomic DNA is extracted from the initial and final cell populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS).[6][7] The relative abundance of each sgRNA is then analyzed to identify genes that are enriched or depleted, providing insights into their function.[6]
Key Experimental Protocols
Determination of Optimal Puromycin Concentration (Kill Curve)
Before initiating a CRISPR screen, it is crucial to determine the minimum concentration of puromycin that effectively kills non-transduced cells for each specific cell line.[9][10][11] This is achieved by generating a puromycin kill curve.
Protocol:
-
Cell Plating: Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at their normal seeding density and allow them to adhere overnight.[11][12]
-
Puromycin Titration: The following day, replace the medium with fresh medium containing a range of puromycin concentrations.[11][12] A typical starting range for mammalian cells is 0.5-10 µg/mL.[9][10][11][12] Include a no-puromycin control.
-
Incubation and Observation: Incubate the cells and monitor cell viability daily for 3-7 days.[9][10] Replace the puromycin-containing medium every 2-3 days.[11]
-
Optimal Concentration Selection: The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-5 days.[9][10]
| Parameter | Recommendation |
| Cell Type | Adherent Mammalian Cells |
| Puromycin Concentration Range | 1-10 µg/mL[9][10] |
| Selection Duration | 3-5 days[9][10] |
| Observation | Daily monitoring of cell viability |
| Parameter | Recommendation |
| Cell Type | Suspension Mammalian Cells |
| Puromycin Concentration Range | 0.5-2 µg/mL[3] |
| Selection Duration | 3-5 days[9][10] |
| Observation | Daily monitoring of cell viability |
Lentiviral Transduction of sgRNA Library
The delivery of the pooled sgRNA library into the target cells is typically achieved through lentiviral transduction.
Protocol:
-
Cell Preparation: Seed the target cells such that they are in a logarithmic growth phase at the time of transduction.[13]
-
Transduction: Thaw the lentiviral sgRNA library particles and add them to the cells at a low multiplicity of infection (MOI) of 0.1-0.3.[8][14] This ensures that most cells receive a single sgRNA construct.[6][8] Polybrene (typically 4-8 µg/mL) can be added to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 16-24 hours.[13]
-
Media Change: After incubation, replace the virus-containing medium with fresh complete growth medium.[13]
Puromycin Selection of Transduced Cells
This step enriches the cell population for those that have successfully integrated the sgRNA-containing lentiviral vector.
Protocol:
-
Post-Transduction Culture: Culture the transduced cells for 24-72 hours to allow for the expression of the puromycin resistance gene.[9][15]
-
Puromycin Addition: Add the predetermined optimal concentration of puromycin to the cell culture medium.
-
Selection Period: Continue to culture the cells in the presence of puromycin for 2-7 days, or until all non-transduced control cells are dead.[8] The medium should be replaced with fresh puromycin-containing medium every 2-3 days.[11]
-
Cell Harvest (Baseline): A portion of the selected cells should be harvested to serve as the initial reference population (Day 0).[16]
| Parameter | Recommendation |
| Time to Start Selection Post-Transduction | 24-72 hours[9][15] |
| Puromycin Concentration | Determined by kill curve |
| Selection Duration | 2-7 days[8] |
| Media Changes | Every 2-3 days[11] |
CRISPR Screen and Sample Collection
Following puromycin selection, the cell pool is subjected to the desired experimental conditions.
Protocol:
-
Cell Plating: Plate the puromycin-selected cells for the screen, ensuring that the cell number maintains a library representation of at least 500-1000 cells per sgRNA.[15][16]
-
Application of Selective Pressure: Apply the specific selective pressure (e.g., drug treatment, altered growth conditions).
-
Screen Duration: The duration of the screen will depend on the cell type and the nature of the selective pressure, typically lasting several population doublings.[15]
-
Sample Collection: Harvest cells at the end of the screen. It is crucial to collect a sufficient number of cells to maintain library representation.[15]
Genomic DNA Extraction and sgRNA Sequencing
To identify the sgRNAs that are enriched or depleted, their sequences are amplified from the genomic DNA and quantified.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the initial (baseline) and final cell populations.
-
PCR Amplification of sgRNAs: Use primers flanking the integrated sgRNA cassette to amplify the sgRNA sequences.[6] It is important to use a sufficient amount of genomic DNA as a template to maintain library complexity.[16]
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing.[6][16]
Data Analysis
The sequencing data is analyzed to determine the changes in sgRNA representation and identify hit genes.
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads.[17]
-
Read Counting: Align the sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.
-
Statistical Analysis: Employ statistical methods, such as those implemented in MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and corresponding genes that are significantly enriched or depleted.[17][18]
-
Functional Analysis: Perform pathway and gene ontology analysis on the identified hit genes to gain biological insights.
Visualizations
Caption: Pooled CRISPR screen workflow with puromycin selection.
Caption: Mechanism of puromycin selection in transduced cells.
References
- 1. synthego.com [synthego.com]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Puromycin - Wikipedia [en.wikipedia.org]
- 5. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. agscientific.com [agscientific.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 12. tools.mirusbio.com [tools.mirusbio.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. broadinstitute.org [broadinstitute.org]
- 17. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 18. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
SUnSET technique using puromycin for protein synthesis measurement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The SUrface SEnsing of Translation (SUnSET) technique is a non-radioactive method for monitoring and quantifying global protein synthesis in cells and tissues.[1][2][3] This technique offers a safer and often more convenient alternative to traditional methods that rely on the incorporation of radiolabeled amino acids.[4][5] SUnSET utilizes the aminonucleoside antibiotic puromycin, a structural analog of the 3' end of aminoacyl-tRNA.[4] When introduced to cells at low concentrations, puromycin is incorporated into the C-terminus of nascent polypeptide chains by the ribosome, leading to the premature termination of translation.[4] These puromycylated peptides can then be detected and quantified using an anti-puromycin antibody, providing a direct measure of the rate of protein synthesis.[4][6]
The intensity of the puromycin signal, which can be assessed by various methods such as Western blotting, flow cytometry, and immunofluorescence, is proportional to the global rate of protein synthesis.[4][6] This allows for the sensitive detection of changes in translation rates in response to various stimuli, stressors, or drug treatments.
Principle of the SUnSET Technique
The core principle of the SUnSET method lies in the competitive incorporation of puromycin into elongating polypeptide chains.
Figure 1: Principle of the SUnSET technique.
Key Applications
-
Measuring Global Protein Synthesis: SUnSET is a robust method to assess changes in overall protein synthesis in response to various cellular conditions, including growth factor stimulation, nutrient availability, stress, and drug treatment.[4][5]
-
Drug Discovery and High-Throughput Screening: The compatibility of SUnSET with plate-based assays and flow cytometry makes it suitable for high-throughput screening of compounds that modulate protein synthesis.[7]
-
Signal Transduction Studies: SUnSET can be used to investigate the role of signaling pathways, such as the mTOR pathway, in regulating translation.[8][9][10][11][12]
-
Cell Biology Research: The technique allows for the study of protein synthesis in specific cell populations within a heterogeneous sample when combined with cell-type-specific markers.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using the SUnSET technique to measure changes in protein synthesis under different experimental conditions.
| Cell/Tissue Type | Experimental Condition | Change in Protein Synthesis | Detection Method | Reference |
| HCT116 Cells | Treatment with GCN2 kinase inhibitor (24h) | ~50% decrease | Western Blot | [5] |
| C2C12 Myoblasts | Insulin stimulation (90 min) | Significant increase | Western Blot | |
| Mouse Plantaris Muscle | Synergist Ablation (7 days) | ~2.9-fold increase (in vivo) | Western Blot | |
| Mouse Plantaris Muscle | Synergist Ablation (7 days) | ~3.6-fold increase (ex vivo) | Western Blot | [6] |
| Mouse Skeletal Muscle | Food Deprivation (48h) | Significant decrease | Western Blot | [6] |
| Dendritic Cells | LPS activation | Initial increase, then decrease | Flow Cytometry | [1] |
| CD8α+ OT-1 Splenocytes | Stimulation with SL8-loaded mDC | Time-dependent increase | Flow Cytometry | [1] |
Experimental Protocols
Protocol 1: SUnSET followed by Western Blotting for In Vitro Studies
This protocol describes the measurement of protein synthesis in cultured cells using SUnSET followed by Western blot analysis.
Materials and Reagents:
-
Cell culture medium
-
Puromycin solution (e.g., 10 mg/mL stock in sterile water)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibody: Anti-puromycin antibody (e.g., clone 12D10)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with experimental compounds for the desired duration.
-
-
Puromycin Labeling:
-
Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time (typically 10-30 minutes) should be determined empirically for each cell type and experimental condition.[4]
-
Incubate cells for the determined time at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control protein.
-
Data Analysis:
-
Quantify the intensity of the puromycin signal (smear) in each lane using densitometry software.
-
Normalize the puromycin signal to the corresponding loading control signal.
Protocol 2: SUnSET followed by Flow Cytometry
This protocol allows for the quantification of protein synthesis in individual cells within a population.
Materials and Reagents:
-
Cell culture medium
-
Puromycin solution
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-puromycin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)
-
(Optional) Cell surface marker antibodies for multi-color analysis
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Puromycin Labeling:
-
Follow steps 1 and 2 from the Western blotting protocol. For suspension cells, perform these steps in appropriate culture tubes.
-
-
Cell Fixation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Immunostaining:
-
Resuspend the permeabilized cells in blocking buffer and incubate for 30 minutes at room temperature to block non-specific binding.
-
Add the fluorophore-conjugated anti-puromycin antibody and any other cell surface marker antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the anti-puromycin antibody.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the puromycin signal for each sample.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal (Western Blot) | Insufficient puromycin incorporation | Optimize puromycin concentration and incubation time. |
| Low protein concentration | Load more protein onto the gel. | |
| Inefficient antibody binding | Increase primary antibody concentration or incubation time. | |
| High Background (Western Blot) | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[13] |
| Insufficient washing | Increase the number and duration of wash steps.[13][14] | |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[13][15] | |
| No or Weak Signal (Flow Cytometry) | Incomplete permeabilization | Optimize permeabilization buffer and incubation time. |
| Insufficient antibody staining | Increase antibody concentration or incubation time. | |
| High Background (Flow Cytometry) | Non-specific antibody binding | Ensure adequate blocking and include isotype controls. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. |
Signaling Pathway: mTOR Regulation of Protein Synthesis
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and proliferation, in large part through its control of protein synthesis.[8][10][11][12] mTORC1, one of the two mTOR complexes, directly phosphorylates key regulators of translation initiation and elongation.
Figure 2: mTOR signaling pathway in protein synthesis regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol | Abcam [abcam.com]
- 4. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Role of mTOR signalling in the control of translation initiation and elongation by nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Translational Regulation in mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes: Generating Puromycin-Resistant Cell Pools Versus Clonal Selection
References
- 1. Clonal cell lines or pool cell populations? Choosing the right solution to help avoid inconsistent results. | Revvity [revvity.co.jp]
- 2. capitalbiosciences.com [capitalbiosciences.com]
- 3. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Fluorescence-activated cell sorting (FACS) and single clone selection [bio-protocol.org]
- 6. An agarose-based cloning-ring anchoring method for isolation of viable cell clones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Have you used the stable cell clones instead of cell pools for your research? | Ubigene [ubigene.us]
- 8. addgene.org [addgene.org]
- 9. A single-step FACS sorting strategy in conjunction with fluorescent vital dye imaging efficiently assures clonality of biopharmaceutical production cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 12. toku-e.com [toku-e.com]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. クローン単離および検証のためのガイドライン | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Limiting Dilution & Clonal Expansion [protocols.io]
- 16. A Modified Limiting Dilution Method for Monoclonal Stable Cell Line Selection Using a Real-Time Fluorescence Imaging System: A Practical Workflow and Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-cell isolation | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 18. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. IIIR Flow Cytometry Core Facility [iiirflow.bio.ed.ac.uk]
- 20. fishersci.co.uk [fishersci.co.uk]
how long to wait after transfection before adding puromycin
Determining the Optimal Wait Time After Transfection Before Adding Puromycin for Stable Cell Line Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of stable cell lines expressing a gene of interest is a cornerstone of modern biological research and drug development. This process typically involves transfecting cells with a plasmid containing the gene of interest and a selectable marker, which confers resistance to a specific antibiotic. Puromycin is a commonly used aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] Cells that have successfully integrated a plasmid containing the puromycin N-acetyl-transferase (pac) gene can survive in the presence of puromycin, while non-transfected cells are eliminated.[2][3] A critical parameter in this process is the timing of puromycin addition after transfection. Adding the selection agent too early can lead to the death of cells that have not yet expressed sufficient levels of the resistance protein, while waiting too long can result in the overgrowth of non-transfected cells. This document provides a detailed guide to optimizing the waiting period and establishing a robust puromycin selection protocol.
Key Considerations for Puromycin Selection Timing
The optimal waiting time between transfection and the addition of puromycin is a balance between allowing for sufficient expression of the resistance gene and preventing the proliferation of non-transfected cells. Several factors influence this timing:
-
Expression Kinetics of the Resistance Gene: The primary determinant is the time required for the transfected plasmid to be transcribed and translated into a functional puromycin resistance protein. This is dependent on the promoter driving the expression of the pac gene, the transfection efficiency, and the overall health of the cells. A waiting period of 24 to 72 hours post-transfection is generally recommended to allow for adequate expression of the resistance gene.[4][5][6][7]
-
Cell Division Rate: The rate at which the specific cell line divides is another crucial factor. Faster-growing cell lines may require an earlier addition of puromycin to prevent non-transfected cells from outcompeting the transfected ones.
-
Toxicity of the Transfection Reagent: Some transfection methods can be harsh on cells. Allowing a recovery period of 24 to 48 hours before introducing the additional stress of an antibiotic can improve the survival rate of successfully transfected cells.[5]
-
Transient vs. Stable Transfection: For transient transfections, where the goal is short-term expression, puromycin selection is not typically performed. For the generation of stable cell lines, where the plasmid is integrated into the host genome, a carefully timed selection is essential.[8]
Quantitative Data Summary
The following table summarizes the recommended waiting times and puromycin concentrations from various sources. It is important to note that these are general guidelines, and optimization for each specific cell line is crucial.[3][9]
| Parameter | General Range | Key Considerations |
| Waiting Time Post-Transfection | 24 - 72 hours | - Allow for expression of the resistance gene.[4][5][6] - Cell recovery from transfection stress.[5] - Faster dividing cells may require earlier selection. |
| Puromycin Concentration | 0.5 - 10 µg/mL | - Highly cell-type dependent.[3][10] - Must be determined empirically through a kill curve.[2][11][12] - Use the lowest concentration that kills 100% of non-transfected cells in 3-7 days.[13] |
| Selection Duration | 7 - 14 days | - Until distinct colonies of resistant cells are visible.[8] - Non-transfected control cells should be completely dead.[9] |
Experimental Protocols
Determining the Optimal Puromycin Concentration: The Kill Curve
Prior to initiating a stable selection experiment, it is imperative to determine the minimum concentration of puromycin required to kill your specific non-transfected cell line. This is achieved by performing a kill curve.
Materials:
-
Healthy, actively dividing cells of the desired cell line
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL in sterile water or PBS)[9]
-
Multi-well culture plates (24- or 96-well plates are suitable)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: The day before starting the kill curve, seed your cells into a 24-well plate at a density that will result in 50-80% confluency on the day of puromycin addition.[2][9]
-
Prepare Puromycin Dilutions: Prepare a series of puromycin dilutions in your complete cell culture medium. A typical concentration range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[3][12]
-
Add Puromycin: 24 hours after seeding, aspirate the old medium and replace it with the medium containing the different concentrations of puromycin. Include a "no puromycin" control well.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Monitor Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Medium Change: Replace the selective medium every 2-3 days.[9][13]
-
Determine Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 3-7 days.[11][13]
Protocol for Stable Cell Line Selection with Puromycin
Materials:
-
Transfected cells (with a plasmid containing the pac gene)
-
Non-transfected control cells
-
Complete cell culture medium
-
Puromycin at the predetermined optimal concentration
Protocol:
-
Transfection: Transfect your cells with the plasmid of interest using your preferred method. It is recommended to avoid using antibiotics in the medium during transfection.[1]
-
Recovery and Expression Period: After transfection, allow the cells to recover and express the puromycin resistance gene. This waiting period is typically 24 to 72 hours.[3][5] During this time, culture the cells in a complete medium without any selection antibiotic.
-
Initiate Selection: After the recovery period (e.g., 48 hours post-transfection), aspirate the medium and replace it with a fresh complete medium containing the optimal concentration of puromycin as determined by your kill curve.[13] Also, set up a control plate of non-transfected cells in the same selection medium.
-
Maintain Selection: Replace the puromycin-containing medium every 2-3 days.[13]
-
Monitor Selection Progress: Observe the cells regularly. Non-transfected control cells should die off within 3-7 days. In the transfected plates, you will observe significant cell death, but some cells will survive and begin to form colonies.
-
Colony Expansion: Once distinct, healthy colonies of resistant cells are visible (typically after 1-2 weeks), they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal stable cell lines.[8]
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for generating stable cell lines using puromycin selection.
Caption: Mechanism of puromycin action and resistance conferred by the Pac gene.
Conclusion
The timing of puromycin addition is a critical step in the successful generation of stable cell lines. A waiting period of 24 to 72 hours post-transfection is generally advisable to allow for the expression of the resistance gene. However, the optimal waiting time, like the optimal puromycin concentration, is cell-type specific and should be empirically determined. By following the detailed protocols for establishing a kill curve and performing stable selection outlined in these application notes, researchers can significantly increase the efficiency and reproducibility of their stable cell line generation efforts.
References
- 1. agscientific.com [agscientific.com]
- 2. toku-e.com [toku-e.com]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. when to start hygromycin selction - General Lab Techniques [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 10. researchgate.net [researchgate.net]
- 11. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 12. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
cells dying after puromycin selection what went wrong
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during puromycin selection in cell culture experiments.
Troubleshooting Guide: Cells Dying After Puromycin Selection
Experiencing widespread cell death after initiating puromycin selection is a common issue. This guide will walk you through a systematic approach to identify and resolve the underlying cause.
Diagram: Troubleshooting Workflow for Puromycin Selection Failure
Caption: Troubleshooting workflow for cell death during puromycin selection.
Frequently Asked Questions (FAQs)
Q1: Why are all my cells dying, even the ones that should have the puromycin resistance gene?
A1: This is a common and frustrating problem that can arise from several factors:
-
Puromycin Concentration is Too High: The optimal puromycin concentration is highly cell-type specific. A concentration that works for one cell line can be lethal to another. It is crucial to perform a puromycin kill curve for each new cell line to determine the minimum concentration that kills 100% of non-transfected cells within a specific timeframe (usually 3-7 days).[1][2][3][4]
-
Low Expression of the Puromycin Resistance Gene (pac): Even if your cells have successfully taken up the vector, the expression of the puromycin N-acetyl-transferase (pac) gene might be too low to confer resistance. This could be due to a weak promoter in your vector or the genomic integration site of the transgene.[5][6]
-
Poor Cell Health: Cells that are unhealthy, at a high passage number, or not in the logarithmic growth phase are more susceptible to the toxic effects of puromycin.[7] Transfection or transduction procedures themselves can also stress the cells, making them more vulnerable.[8]
-
Inadequate Recovery Time: Applying puromycin selection too soon after transfection or transduction can lead to widespread cell death. It is recommended to allow cells to recover and express the resistance gene for at least 24-48 hours before adding the antibiotic.[8][9]
-
Puromycin Itself is Cytotoxic: Puromycin is a potent toxin that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[10][11][12] Prolonged exposure or high concentrations can be toxic even to resistant cells.[10]
Q2: How do I perform a puromycin kill curve?
A2: A puromycin kill curve is a dose-response experiment to determine the optimal concentration of puromycin for your specific cell line.
Experimental Protocol: Puromycin Kill Curve
-
Cell Plating: Seed your non-transfected cells in a 24-well or 96-well plate at a density that will not lead to over-confluence during the experiment.[2][4] Allow the cells to adhere and recover overnight.
-
Prepare Puromycin Dilutions: Prepare a series of puromycin concentrations in your complete cell culture medium. A common starting range is 0.5 to 10 µg/mL.[4] It is crucial to include a "no antibiotic" control.[4]
-
Treatment: Replace the medium in each well with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cell death (e.g., rounding, detachment). Refresh the puromycin-containing medium every 2-3 days.[2][3][4]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of puromycin that results in complete cell death of the non-transfected cells within 3-7 days.[3][13]
Q3: What are the typical working concentrations of puromycin?
A3: While a kill curve is always recommended, the following table provides a general range of puromycin concentrations that have been reported for various cell types.
| Cell Type | Typical Puromycin Concentration (µg/mL) |
| Adherent Mammalian Cells | 1 - 10 |
| Suspension Mammalian Cells | 0.5 - 2 |
| HeLa | 0.5 - 2 |
| HEK293 | 1 - 5 |
| Jurkat | 0.5 - 2 |
Note: These are general guidelines. The optimal concentration for your specific cell line and experimental conditions must be determined empirically through a kill curve.[2][14]
Q4: My non-transfected control cells are not dying. What could be wrong?
A4: If your control cells are surviving, consider the following:
-
Puromycin Concentration is Too Low: You may need to perform a kill curve with a higher range of concentrations.
-
Puromycin has Degraded: Puromycin solutions should be stored in aliquots at -20°C and protected from light.[2][3] Avoid repeated freeze-thaw cycles.
-
High Cell Density: Confluent or very dense cultures can exhibit increased resistance to antibiotics.[7][15] Ensure you are plating cells at an appropriate density for selection.
Q5: My cells survive the initial selection but die when I try to expand them. Why?
A5: This phenomenon can be due to a few factors:
-
Overexpression of a Toxic Gene: If your vector is designed to overexpress a particular gene, it's possible that the gene product is toxic to the cells, especially when they are actively dividing during expansion.[16]
-
Insufficient Expression of Resistance Gene: The initial survivors might have had just enough resistance to survive the selection at a lower cell density. As the population expands, the selection pressure might become too high for cells with borderline resistance.
-
Genomic Instability: The integration of the transgene could have disrupted an essential gene, leading to cell death during subsequent proliferation.
Q6: How does puromycin work?
A6: Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA.[12][17] It enters the A-site of the ribosome during protein synthesis and is incorporated into the growing polypeptide chain.[12][18] This causes premature chain termination, leading to the release of truncated and non-functional proteins, which is ultimately lethal to the cell.[11][18] The pac gene confers resistance by producing an enzyme, puromycin N-acetyl-transferase, which inactivates puromycin.[13]
Diagram: Mechanism of Puromycin Action
Caption: Puromycin mimics aminoacyl-tRNA, causing premature termination of translation.
References
- 1. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 2. toku-e.com [toku-e.com]
- 3. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. agscientific.com [agscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. agscientific.com [agscientific.com]
- 13. gentarget.com [gentarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Infected cells that are dying after puromycin selection - Cell Biology [protocol-online.org]
- 17. Puromycin - Wikipedia [en.wikipedia.org]
- 18. Puromycin Mechanism of Action - Oreate AI Blog [oreateai.com]
troubleshooting low efficiency of puromycin selection
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low-efficiency puromycin selection. Resistance to puromycin is conferred by the pac gene, which encodes a puromycin N-acetyl-transferase.[1][2] Efficient selection is critical for establishing stable cell lines expressing a gene of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of puromycin for selection?
A1: The optimal puromycin concentration is highly cell-type dependent and typically ranges from 0.5 to 10 µg/mL.[3] It is crucial to determine the minimum concentration that kills 100% of non-transduced cells within a specific timeframe (usually 3-7 days) by performing a kill curve experiment for each new cell line.[4][5]
Q2: How long should I wait after transfection/transduction before adding puromycin?
A2: It is generally recommended to wait 48 to 72 hours after transfection or transduction before initiating puromycin selection.[3][6] This period allows cells sufficient time to express the puromycin resistance gene (pac) at a level adequate to confer resistance.
Q3: How often should I change the medium containing puromycin?
A3: The selection medium should be replaced every 2-3 days to maintain the antibiotic concentration and replenish nutrients for the surviving cells.[3]
In-Depth Troubleshooting Guide
Issue 1: All cells, including the control group, are dying after puromycin selection.
This common issue often points to problems with the selection conditions or the transduction/transfection process itself.
Possible Cause & Solution
-
Puromycin Concentration is Too High: The selected puromycin concentration might be too potent for your specific cell line, killing even the cells that have successfully integrated the resistance gene.[6][7]
-
Insufficient Expression of Resistance Gene: The promoter driving the puromycin resistance gene may be too weak in your cell line, leading to inadequate expression of the resistance protein.[8]
-
Solution: Consider using a vector with a stronger promoter (e.g., CMV instead of PGK for some cell lines) to drive the expression of the puromycin resistance gene.[8]
-
-
Low Transduction/Transfection Efficiency: If the delivery of the vector carrying the puromycin resistance gene was inefficient, very few cells will be resistant to the antibiotic.[7]
Issue 2: A large number of non-transduced cells are surviving the selection process.
This indicates that the selection pressure is not stringent enough to eliminate all the cells that have not incorporated the resistance gene.
Possible Cause & Solution
-
Puromycin Concentration is Too Low: The concentration of puromycin used is insufficient to kill all the non-resistant cells.
-
Solution: Re-evaluate your kill curve data to ensure you are using a concentration that is 100% effective for your control cells. You may need to perform a new kill curve with a higher concentration range.
-
-
Puromycin Degradation: Puromycin solutions can lose potency if not stored correctly.
-
High Cell Density: Plating cells at too high a density can lead to a "community effect" where non-resistant cells are shielded from the antibiotic by resistant cells, allowing them to survive longer.
Experimental Protocols
Detailed Protocol: Puromycin Kill Curve
A kill curve is essential for determining the optimal puromycin concentration for your specific cell line.[4]
-
Cell Plating: Seed your non-transduced cells in a 24-well or 96-well plate at a density that allows them to reach about 80% confluency on the day of antibiotic addition.[3][5]
-
Prepare Puromycin Dilutions: Prepare a series of puromycin concentrations in your complete cell culture medium. A common range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[3] Always include a "no antibiotic" control well.
-
Add Puromycin: After allowing the cells to adhere overnight, replace the medium in each well with the medium containing the different puromycin concentrations.
-
Incubation and Monitoring: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Media Changes and Observation: Replace the puromycin-containing medium every 2-3 days.[3] Observe the cells daily for signs of cell death (e.g., detachment, rounding, debris).
-
Determine Optimal Concentration: The optimal concentration is the lowest one that results in complete cell death of the non-transduced cells within 3-7 days.[5]
Data Presentation
Table 1: Example Puromycin Concentrations for Common Cell Lines
| Cell Line | Puromycin Conc. (µg/mL) | Selection Time (Days) |
| HEK293 | 1 - 2 | 2 - 4 |
| HeLa | 0.5 - 2 | 2 - 3 |
| A549 | 1 - 2 | 3 - 5 |
| Jurkat | 0.5 - 1 | 3 - 5 |
| MCF-7 | 1 - 3 | 4 - 7 |
Note: These are approximate ranges. The optimal concentration should always be determined experimentally using a kill curve.
Table 2: Sample Kill Curve Experimental Plate Layout (24-well plate)
| Well | Puromycin Conc. (µg/mL) | Cell Viability (Day 5) |
| A1, B1 | 0 (Control) | 100% |
| A2, B2 | 0.5 | 80% |
| A3, B3 | 1.0 | 50% |
| A4, B4 | 2.0 | 5% |
| A5, B5 | 4.0 | 0% |
| A6, B6 | 8.0 | 0% |
In this example, 4.0 µg/mL would be the optimal concentration as it is the lowest dose that achieved 100% cell death.
Visual Guides
Puromycin Selection Workflow
This diagram outlines the key steps for successful puromycin selection.
Caption: Workflow for establishing a stable cell line using puromycin selection.
Troubleshooting Decision Tree
Use this flowchart to diagnose the cause of low selection efficiency.
Caption: A decision tree for troubleshooting poor puromycin selection results.
References
- 1. toku-e.com [toku-e.com]
- 2. gentarget.com [gentarget.com]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 5. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 实验设计与分析——实验设计常见问题 [sigmaaldrich.com]
- 10. stemcell.com [stemcell.com]
Technical Support Center: Optimizing Puromycin Concentration for Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing puromycin concentration for the selection of sensitive cell lines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the puromycin concentration for each cell line?
A1: Each cell line exhibits a different sensitivity to puromycin.[1] A concentration that is effective for one cell line may be too high and induce non-specific cell death in a more sensitive line, or too low and result in incomplete selection.[2] Therefore, determining the optimal puromycin concentration through a kill curve experiment is a critical step before generating stable cell lines.[1][3]
Q2: What is a typical working concentration range for puromycin?
A2: The recommended working concentration of puromycin for most mammalian cell lines ranges from 0.5 to 10 µg/mL.[4][5][6] However, for sensitive cell lines, the optimal concentration may be at the lower end of this spectrum. It is essential to experimentally determine the precise concentration for your specific cell line.[7][8]
Q3: How long should I wait after transfection or transduction before adding puromycin?
A3: It is generally recommended to wait 24 to 72 hours after transfection or transduction before applying puromycin selection.[2][4][5] This allows sufficient time for the expression of the puromycin resistance gene (pac).[4][7]
Q4: How often should I change the medium containing puromycin?
A4: The selective medium should be replaced every 2-3 days to maintain the antibiotic concentration and replenish nutrients for the surviving cells.[4][5]
Q5: How long does puromycin selection typically take?
A5: The duration of selection can vary depending on the cell line and the puromycin concentration used.[1] Typically, selection is complete within 3 to 10 days, by which time all non-resistant cells should be eliminated.[5] For some cell lines, this process may extend up to 14 days.[1][9]
Troubleshooting Guide
Issue 1: All cells, including the transfected/transduced ones, are dying after puromycin selection.
-
Possible Cause: The puromycin concentration is too high for your specific cell line.[2] Sensitive cell lines can be particularly susceptible to high concentrations of the antibiotic.
-
Solution:
-
Perform a puromycin kill curve to determine the minimum concentration that effectively kills non-transfected cells over a period of 7-10 days.[1]
-
Start with a lower range of puromycin concentrations in your kill curve, for example, from 0.1 to 5 µg/mL.[7]
-
Ensure that you allow at least 48 hours for the expression of the resistance gene before starting the selection process.[2]
-
-
Possible Cause: Insufficient expression of the puromycin resistance gene.
-
Solution:
Issue 2: A large number of non-transfected/transduced cells are surviving the puromycin selection.
-
Possible Cause: The puromycin concentration is too low.
-
Solution:
-
Re-evaluate your kill curve data to ensure you have selected a concentration that results in 100% cell death of the non-transfected control.
-
Gradually increase the puromycin concentration.
-
-
Possible Cause: The puromycin may have degraded.
-
Solution:
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density at the time of selection.
-
Solution:
-
Possible Cause: Use of a different batch of puromycin or serum.
-
Solution:
Data Presentation
Table 1: Recommended Puromycin Concentration Ranges for Initial Kill Curve Experiments
| Cell Type | Puromycin Concentration Range (µg/mL) | Source |
| General Mammalian Cells | 0.5 - 10 | [4] |
| Adherent Mammalian Cells | 2 - 5 | [8] |
| Suspension Mammalian Cells | 0.5 - 2 | [8] |
| Sensitive Cell Lines (starting range) | 0.1 - 5 | [7] |
| HEK 293 Cells | 1 - 10 | [13] |
Experimental Protocols
Protocol: Puromycin Kill Curve Assay
This protocol outlines the steps to determine the optimal puromycin concentration for your specific cell line.
Materials:
-
Your cell line of interest in a healthy, logarithmic growth phase.
-
Complete culture medium.
-
Puromycin dihydrochloride.
-
96-well or 24-well tissue culture plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
Methodology:
-
Cell Seeding:
-
Puromycin Addition:
-
On Day 1, prepare a series of dilutions of puromycin in your complete culture medium. A suggested range for sensitive cells is 0, 0.25, 0.5, 1, 2, 3, 4, and 5 µg/mL.[4][7]
-
Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Ensure each concentration is tested in triplicate.[1][14]
-
-
Incubation and Observation:
-
Determining Cell Viability:
-
Data Analysis:
Mandatory Visualizations
Caption: Workflow for determining the optimal puromycin concentration.
Caption: A logical guide for troubleshooting common puromycin selection issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agscientific.com [agscientific.com]
- 3. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. takara.co.kr [takara.co.kr]
- 7. gentarget.com [gentarget.com]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. reddit.com [reddit.com]
- 11. stemcell.com [stemcell.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Puromycin Selection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with puromycin selection in transduced cells.
Frequently Asked Questions (FAQs)
Q1: Why are all my cells, including the transduced ones, dying after puromycin selection?
There are several potential reasons for complete cell death following puromycin selection. The most common culprits are incorrect puromycin concentration, low transduction efficiency, or insufficient expression of the puromycin resistance gene.
Potential Causes and Solutions:
-
Puromycin Concentration is Too High: The optimal puromycin concentration is highly cell-type specific. A concentration that works for one cell line may be toxic to another.[1][2][3] It is crucial to determine the minimum concentration of puromycin that effectively kills non-transduced cells without harming the transduced population.
-
Low Transduction Efficiency: If the lentiviral transduction efficiency is low, only a small fraction of cells will have integrated the puromycin resistance gene.[5] When puromycin is added, the vast majority of cells will die, and the few resistant cells may not be visible or may also die due to the stress of selection and lack of neighboring cells.
-
Solution: Optimize your transduction protocol to increase efficiency. This may involve adjusting the multiplicity of infection (MOI), using a transduction enhancement reagent like Polybrene, or performing a spinoculation.[6] It is also beneficial to have a positive control, such as a GFP-expressing lentivirus, to visually assess transduction efficiency before selection.[7]
-
-
Insufficient Expression of the Puromycin Resistance Gene: The puromycin resistance gene (pac) must be expressed at a high enough level to confer resistance.[8] The strength of the promoter driving the pac gene and the site of viral integration into the host genome can influence expression levels.[9][10]
-
Solution: Ensure your lentiviral vector utilizes a strong constitutive promoter (e.g., PGK, EF1a) to drive the expression of the puromycin resistance gene. If you suspect low expression, you may need to use a lower concentration of puromycin or consider a different vector.
-
-
Premature Puromycin Addition: Cells require time to recover from the transduction process and to express the puromycin resistance gene.[6]
Q2: My non-transduced control cells are not dying, or are dying very slowly, after puromycin addition. What's wrong?
This issue typically points to a problem with the puromycin itself or the experimental setup.
Potential Causes and Solutions:
-
Puromycin Concentration is Too Low: The concentration of puromycin is not high enough to effectively kill your specific cell line.
-
Inactive Puromycin: Puromycin solutions can lose activity over time, especially with improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of puromycin or purchase a new stock. Store puromycin stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[2]
-
-
High Cell Density: A high density of cells can sometimes exhibit increased resistance to puromycin.[12]
Q3: My transduced cells initially survive puromycin selection but then die off after a few days or after being passaged. What could be the cause?
This delayed cell death can be due to several factors, including the toxicity of your gene of interest or stress from the selection process.
Potential Causes and Solutions:
-
Toxicity of the Transgene: The gene you are expressing via the lentivirus may be toxic to the cells, leading to a gradual decline in cell health and viability.[7]
-
Solution: To test for this, transduce cells with a control vector that expresses only the puromycin resistance gene (and perhaps a fluorescent marker) but not your gene of interest. If these cells survive selection, it suggests your gene is causing the toxicity.
-
-
Stress from Prolonged High Puromycin Concentration: Continuous exposure to a high concentration of puromycin can be stressful even for resistant cells.
-
Solution: After the initial selection period where all non-transduced cells have died (typically 3-7 days), you can try reducing the concentration of puromycin in the culture medium for long-term maintenance.[7]
-
-
Post-Passaging Stress: The process of detaching and reseeding cells (passaging) is stressful. Combining this with the ongoing stress of puromycin selection can lead to cell death.[7]
-
Solution: Consider temporarily removing puromycin from the culture medium when passaging the cells. Once the cells have re-adhered and are growing well, you can add puromycin back to the medium.[7]
-
Experimental Protocols
Puromycin Kill Curve Protocol
A puromycin kill curve is a dose-response experiment to determine the optimal concentration of puromycin for selecting your specific cell line.[4] The goal is to find the lowest concentration that kills 100% of non-transduced cells within 3-7 days.[2]
Materials:
-
Your non-transduced cell line in healthy, logarithmic growth phase.
-
Complete cell culture medium.
-
Puromycin stock solution (e.g., 10 mg/mL in water or PBS).[2]
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Incubation: Incubate the cells overnight to allow them to adhere and recover.[3][4]
-
Puromycin Addition: The next day, prepare a series of dilutions of puromycin in your complete cell culture medium. It is recommended to test a range of concentrations, for example, 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[1][3] Remove the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Be sure to include a "no puromycin" control.
-
Observation and Medium Changes: Examine the cells daily for signs of cell death (e.g., rounding up, detaching, debris). Replace the puromycin-containing medium every 2-3 days.[1][3]
-
Determine Optimal Concentration: The optimal concentration is the lowest one that results in complete cell death within 3-7 days, while the cells in the "no puromycin" control well continue to grow.[2]
Data Presentation
Table 1: Recommended Starting Puromycin Concentrations for Various Cell Lines
Note: These are starting concentrations and should be optimized with a kill curve for your specific experimental conditions.
| Cell Line | Puromycin Concentration (µg/mL) |
| HEK293T | 1 - 3 |
| HeLa | 0.5 - 2 |
| A549 | 1 - 2 |
| MCF7 | 1 - 5 |
| Jurkat | 0.5 - 2 |
| Raw264.7 | 2 - 5 |
| Mouse Embryonic Fibroblasts (MEFs) | 2 - 4 |
| Induced Pluripotent Stem Cells (iPSCs) | 0.2 - 1 |
Visualizations
Caption: Experimental workflow for puromycin selection of transduced cells.
References
- 1. toku-e.com [toku-e.com]
- 2. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Puromycin resistance protein expression and stability - Molecular Biology [protocol-online.org]
- 11. 实验设计与分析——实验设计常见问题 [sigmaaldrich.com]
- 12. Density-dependent resistance to puromycin in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce puromycin-induced cytotoxicity in stable cells
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize puromycin-induced cytotoxicity during the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of puromycin-induced cytotoxicity?
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its structure mimics the 3' end of an aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain.[1][4] This causes premature chain termination, leading to the release of truncated, non-functional proteins.[1] The accumulation of these aberrant proteins and the shutdown of essential protein synthesis can trigger cellular stress pathways, including endoplasmic reticulum (ER) stress and p53-dependent apoptosis, ultimately leading to cell death.[5][6][7][8] At high concentrations, puromycin can also induce necrosis.[9]
Q2: Why is determining the optimal puromycin concentration crucial?
Each cell line exhibits a different sensitivity to puromycin.[10][11] Using a concentration that is too high can kill even the cells that have successfully integrated the resistance gene, leading to low or no yield of stable clones.[12][13] Conversely, a concentration that is too low will not effectively eliminate all non-transfected cells, resulting in a mixed population.[3] Therefore, performing a dose-response experiment, commonly known as a "kill curve," is essential for every new cell line to determine the minimum concentration required to kill all non-resistant cells over a defined period.[14][15]
Q3: My puromycin-resistant cells are also dying. What are the common causes?
Several factors can contribute to the death of resistant cells during selection:
-
Puromycin Concentration is Too High: This is the most common reason. The "optimal" concentration from a kill curve is the lowest dose that kills 100% of untransduced cells. Exceeding this can overwhelm the resistance mechanism.[13]
-
Low Transduction/Transfection Efficiency: If only a small fraction of cells received the puromycin resistance gene (pac), the vast majority of cells will die, leaving very few survivors.[13]
-
Insufficient Expression of Resistance Gene: The resistance gene may not be expressed at a high enough level to confer protection. This can be due to the promoter used or the integration site within the genome.
-
High Cell Density: A high density of dying cells can release toxic substances into the medium, creating an unhealthy environment that can harm the surviving resistant cells.[3]
-
Puromycin Degradation: Puromycin solutions should be stored in aliquots at -20°C and freeze-thaw cycles should be avoided.[10] Using expired or improperly stored puromycin can lead to inconsistent results.
Q4: How long should the puromycin selection process be?
The duration of selection depends on the puromycin concentration and the cell line's proliferation rate. Typically, non-resistant cells should be eliminated within 3 to 7 days.[14][16] After this initial selection period, the stable cell population can be maintained in a lower concentration of puromycin to prevent the loss of the integrated gene.[17]
Q5: Are there alternatives to puromycin for stable cell selection?
Yes, several other antibiotics are used for generating stable cell lines, each with its own resistance gene. The choice depends on the resistance marker present in your vector.[18]
| Antibiotic | Resistance Gene | Typical Selection Time | Typical Concentration (Mammalian Cells) |
| Puromycin | pac | 2-7 days[14][19] | 1-10 µg/mL[10][20] |
| G418 (Geneticin) | neo | 10-14 days[19] | 100-1000 µg/mL[21] |
| Hygromycin B | hyg or hph | 5-10 days[22] | 50-500 µg/mL |
| Blasticidin S | bsd or bsr | 3-15 days[22] | 1-10 µg/mL[21] |
| Zeocin | Sh ble | 7-14 days | 50-400 µg/mL |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| All cells die, including the control transfected with the resistance plasmid. | 1. Puromycin concentration is too high.[13]2. Insufficient time for resistance gene expression (selection started too early).3. Puromycin stock is faulty or at the wrong concentration. | 1. Perform a kill curve to determine the optimal concentration.[14]2. Allow cells to recover and express the resistance gene for 48-72 hours post-transfection before adding puromycin.[11]3. Use a new, verified batch of puromycin. |
| No cell death is observed in the non-transfected control wells. | 1. Puromycin concentration is too low.[3]2. Puromycin has degraded due to improper storage or handling.[10]3. The cell line has intrinsic resistance. | 1. Repeat the kill curve with a higher concentration range.[11]2. Use a fresh aliquot of puromycin stored at -20°C.[15]3. Use a different selection antibiotic like G418 or Hygromycin B.[23] |
| A high level of cell death occurs, but a few resistant colonies appear very slowly. | 1. Selection pressure is too high, slowing the growth of resistant cells.2. The cell line has a very slow doubling time. | 1. Lower the puromycin concentration slightly after the initial kill-off phase.2. Be patient and extend the selection period, ensuring regular media changes. |
| Transduced/Transfected cells form colonies, but then die off. | 1. Toxicity from dying cells is affecting the survivors.2. The integrated gene is silenced over time. | 1. Change the puromycin-containing medium every 2-3 days to remove dead cells and toxic byproducts.[11]2. Maintain a low level of puromycin in the culture medium to ensure the expression of the resistance gene is not lost.[17] |
Experimental Protocols
Protocol: Puromycin Kill Curve Determination
This protocol is essential for determining the optimal puromycin concentration for your specific cell line.
Materials:
-
Parental cell line (not containing the resistance gene) in the log growth phase.
-
Complete cell culture medium.
-
Puromycin stock solution (e.g., 10 mg/mL).
-
24-well or 96-well tissue culture plates.
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well plate at a density that will result in 50-80% confluency the next day.[10][11]
-
Prepare Puromycin Dilutions: The next day, prepare a series of puromycin concentrations in fresh, pre-warmed complete medium. A common starting range is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[11][24] Always include a "no antibiotic" control well.
-
Apply Antibiotic: Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity (rounding, detachment, lysis).[11]
-
Refresh Medium: Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.[11][16]
-
Determine Optimal Concentration: After 3-7 days, identify the lowest concentration of puromycin that resulted in 100% cell death.[14][16] This concentration should be used for selecting your stably transfected cells. Cell viability can be assessed visually or with a viability assay like MTT or Trypan Blue.[12]
Visualizations
Workflow for Puromycin Kill Curve Experiment
References
- 1. benchchem.com [benchchem.com]
- 2. gentarget.com [gentarget.com]
- 3. agscientific.com [agscientific.com]
- 4. youtube.com [youtube.com]
- 5. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected cytokinetic effects induced by puromycin include a G2-arrest, a metaphase-mitotic-arrest, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of the protein synthesis inhibitors puromycin and cycloheximide on vascular smooth muscle cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress [ouci.dntb.gov.ua]
- 9. Puromycin-induced necrosis of crypt cells of the small intestine of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 15. toku-e.com [toku-e.com]
- 16. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 17. origene.com [origene.com]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 20. Puromycin - Wikipedia [en.wikipedia.org]
- 21. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 24. manuals.cellecta.com [manuals.cellecta.com]
Puromycin Kill Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing puromycin kill curve experiments for the selection of stably transfected or transduced cells.
Frequently Asked Questions (FAQs)
Q1: What is a puromycin kill curve?
A puromycin kill curve, also known as a dose-response curve, is a critical experiment performed to determine the minimum concentration of puromycin required to effectively kill non-transfected or non-transduced cells within a specific timeframe.[1][2][3] This ensures the selection of a pure population of cells that have successfully integrated the puromycin resistance gene (pac).[4][5][6]
Q2: Why is it necessary to perform a puromycin kill curve for each new cell line?
The optimal puromycin concentration is highly dependent on the specific cell line being used.[1][7] Different cell types exhibit varying sensitivities to puromycin.[2][8] Therefore, a kill curve must be performed for every new cell line to determine the ideal selection concentration.[3][4]
Q3: How does puromycin work?
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[5][9] It structurally mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the A site of the ribosome.[10] It is then incorporated into the growing polypeptide chain, causing premature chain termination and the release of a puromycylated nascent chain.[9][10] The resistance gene, pac, encodes a puromycin N-acetyl-transferase that inactivates puromycin by acetylation.[5][9]
Q4: What is the typical concentration range for puromycin selection?
The effective concentration of puromycin for mammalian cell selection typically ranges from 1 to 10 µg/mL.[4][11][12] However, some cell lines may require concentrations as low as 0.1 µg/mL or as high as 100 µg/mL.[2][6] It is crucial to determine the optimal concentration experimentally for each cell line.
Q5: How should puromycin be stored?
Puromycin solutions should be stored at -20°C for long-term stability, where they are stable for up to two years.[5] For short-term storage, 4°C is acceptable for up to three months.[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[5][7]
Troubleshooting Guide
Issue 1: Cells are not dying or dying too slowly.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Puromycin Concentration | The concentration of puromycin may be too low for your specific cell line. It is recommended to perform a kill curve with a broader range of concentrations.[13] |
| Improper Puromycin Storage or Handling | Puromycin may have degraded due to improper storage or multiple freeze-thaw cycles.[12] Use a fresh aliquot or a new vial of puromycin. Puromycin solutions are stable for up to two years at -20°C and for three months at 4°C.[5] |
| High Cell Density | High cell confluency can reduce the effective concentration of puromycin per cell.[] It is recommended to plate cells at a lower density (e.g., 30-50% confluency) at the start of the experiment.[1][] |
| Slow Cell Division | Puromycin is most effective on actively dividing cells.[2][] If your cells have a slow doubling time, a longer incubation period with puromycin may be necessary.[] |
| Intrinsic Cell Resistance | Some cell lines may have intrinsic resistance to puromycin, for example, through the expression of multidrug efflux pumps.[11] |
Issue 2: All cells, including transfected/transduced cells, are dying.
| Possible Cause | Troubleshooting Steps |
| Puromycin Concentration is Too High | The puromycin concentration determined from the kill curve may be too stringent for your transfected/transduced cells, which might be under stress post-transfection. Try using a slightly lower concentration for selection. |
| Insufficient Expression of Resistance Gene | The expression of the puromycin resistance gene (pac) may be too low to confer adequate protection.[13][15] Verify the expression of the resistance gene using RT-PCR or Western blotting.[13] Consider using a stronger promoter to drive the expression of the resistance gene.[15] |
| Low Transfection/Transduction Efficiency | If the efficiency of gene delivery is low, the majority of cells will not have the resistance gene and will be killed by puromycin.[16] Optimize your transfection or transduction protocol to achieve higher efficiency. |
| Delayed Application of Selection | Applying puromycin too soon after transfection or transduction can be detrimental to the cells. It is advisable to wait at least 24-48 hours before starting the selection process to allow for the expression of the resistance gene.[10] |
| Cytotoxicity of Puromycin | Puromycin itself can be cytotoxic, even to resistant cells, at high concentrations or with prolonged exposure.[16] Ensure the selection period is not unnecessarily long. |
Experimental Protocols
Puromycin Kill Curve Protocol
This protocol provides a general guideline for determining the optimal puromycin concentration for a specific cell line.
Materials:
-
Parental cell line (non-transfected/non-transduced)
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) solution (10 mg/mL stock)
-
96-well or 24-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability assay kit (e.g., MTT, MTS)
Procedure:
-
Cell Plating:
-
Puromycin Addition:
-
On Day 1, prepare a series of puromycin dilutions in complete culture medium. A typical concentration range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[4][17]
-
Aspirate the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Include a "no puromycin" control.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Quantitative Data Summary
Table 1: Recommended Puromycin Concentration Ranges for Various Cell Lines
| Cell Line | Puromycin Concentration (µg/mL) | Reference |
| General Mammalian Cells | 1 - 10 | [4][11][12] |
| HeLa | ~2.5 | [8] |
| SH-SY5Y | Not specified, G418 and Hygromycin are mentioned | [8] |
| Fibroblasts | ~0.8 | [18] |
| E. coli | 100 - 125 | [19] |
Note: These are general recommendations. The optimal concentration should always be determined experimentally for your specific cell line and conditions.
Visualizations
Puromycin Kill Curve Experimental Workflow
Caption: Workflow for a standard puromycin kill curve experiment.
Troubleshooting Decision Tree for a Failed Puromycin Kill Curve
Caption: A decision tree to troubleshoot common puromycin kill curve issues.
Mechanism of Action of Puromycin
Caption: Simplified diagram of puromycin's mechanism of action in inhibiting protein synthesis.
References
- 1. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 2. 抗生素杀灭曲线 [sigmaaldrich.com]
- 3. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 4. toku-e.com [toku-e.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. gentarget.com [gentarget.com]
- 7. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 8. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. Puromycin - Wikipedia [en.wikipedia.org]
- 12. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. stemcell.com [stemcell.com]
- 19. invivogen.com [invivogen.com]
Technical Support Center: Troubleshooting Puromycin Selection
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with incomplete or failed puromycin selection.
Frequently Asked Questions (FAQs)
Q1: My non-transfected/transduced cells are not dying after adding puromycin. What went wrong?
There are several potential reasons for this issue:
-
Incorrect Puromycin Concentration: The concentration of puromycin is the most critical factor. If it's too low, it won't be effective. Every cell line has a different sensitivity to puromycin, so a concentration that works for one may not work for another.[1][2]
-
Inactive Puromycin: Puromycin solutions can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[1][3] It can also degrade in culture medium over time, so it's recommended to replace the medium with fresh puromycin every 2-3 days.[1][3]
-
High Cell Density: If cells are too confluent, they can exhibit higher resistance to the antibiotic. It is recommended to plate cells at a density where they are 50-80% confluent at the time of selection.[1][4]
-
Intrinsic Cell Resistance: Some cell lines may have intrinsic resistance to puromycin.[5]
Solution: The first and most crucial step is to perform a puromycin kill curve on your parental (non-modified) cell line to determine the minimum concentration that kills 100% of the cells within a specific timeframe (typically 3-7 days).[1][4][6]
Q2: All my cells, including the transfected/transduced ones, are dying after puromycin selection. What should I do?
This common issue usually points to one of the following:
-
Puromycin Concentration is Too High: The concentration determined by a kill curve is for parental cells. Transfected or transduced cells are under stress and may be more sensitive.[7] Using a slightly lower concentration or a gradual increase might be necessary.
-
Low Transfection/Transduction Efficiency: If very few cells successfully took up the plasmid or virus carrying the puromycin resistance gene (pac), the vast majority of the population will not be resistant and will die.[8]
-
Insufficient Expression of Resistance Gene: The promoter driving the pac gene might be weak in your specific cell type, leading to insufficient production of the resistance enzyme (puromycin N-acetyltransferase).[3]
-
Selection Started Too Early: Cells need time to recover after transfection or transduction and to express the resistance gene. It is generally recommended to wait at least 24-48 hours before adding puromycin.[9][10][11]
Solution: Verify your transfection/transduction efficiency using a reporter gene (like GFP) if possible. Start selection 48-72 hours post-transfection to allow for expression of the resistance gene.[12] If cells still die, consider using a lower puromycin concentration for a longer duration.[13]
Q3: A large number of cells survived selection, but my gene of interest is not expressed. Why?
This can happen if the puromycin resistance gene is expressed, but the gene of interest is not. This could be due to the design of your vector, such as issues with the promoter driving your gene of interest or the integrity of the plasmid itself.
Troubleshooting Guide
If you are experiencing incomplete selection, this logical workflow can help you diagnose the problem.
Caption: Troubleshooting flowchart for incomplete puromycin selection.
Experimental Protocols
Protocol 1: Puromycin Kill Curve Assay
A kill curve is essential to determine the optimal puromycin concentration for your specific cell line.[6][14] The goal is to find the lowest concentration that kills all cells within 3 to 7 days.[1][6]
Materials:
-
Parental cell line (healthy and at a low passage number)
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL in sterile water)[1]
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Plating: Seed your cells in a 24-well plate at a density that allows them to reach about 50-70% confluency within 24 hours.[4][14]
-
Prepare Puromycin Dilutions: Prepare a series of dilutions of puromycin in your complete culture medium. A common range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[14][15] Always include a "no antibiotic" control well.[4]
-
Treatment: After 24 hours of incubation, aspirate the old medium and replace it with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the cells under normal conditions (e.g., 37°C, 5% CO2).
-
Monitor Cell Viability: Observe the cells daily under a microscope to assess cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days to account for antibiotic degradation.[1][3]
-
Determine Optimal Concentration: The optimal concentration is the lowest one that results in 100% cell death within 3-7 days. This is the concentration you will use for selecting your transfected/transduced cells.[1]
Puromycin Selection Workflow
The following diagram outlines the general workflow for establishing a stable cell line using puromycin selection.
Caption: General experimental workflow for puromycin selection.
Mechanism of Action and Resistance
Puromycin works by inhibiting protein synthesis.[16] As a structural analog of the 3' end of an aminoacyl-tRNA, it enters the A-site of the ribosome and is incorporated into the growing polypeptide chain.[17] This causes the premature release of the truncated polypeptide, leading to cell death.[16][17]
Resistance is conferred by the pac gene, which encodes the enzyme Puromycin N-acetyltransferase (PAC).[5][16] This enzyme transfers an acetyl group to puromycin, inactivating it and preventing it from interfering with translation.[17][18][19]
Caption: Mechanism of puromycin action and resistance.
Data Presentation
Table 1: Recommended Puromycin Concentration Ranges for Selection
The optimal concentration is highly cell-type dependent and must be determined experimentally via a kill curve.[1][14] The values below are common starting ranges found in literature and technical documentation.
| Antibiotic | Typical Concentration Range (µg/mL) | Selection Timeframe |
| Puromycin | 0.5 - 10 µg/mL[12] | 3 - 10 days |
| G418 (Geneticin) | 400 - 800 µg/mL[15] | 7 - 14 days |
| Hygromycin B | 50 - 800 µg/mL[15] | 7 - 14 days |
References
- 1. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 微生物死滅曲線 [sigmaaldrich.com]
- 5. Puromycin - Wikipedia [en.wikipedia.org]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. Experimental Design and Analysis — Experimental Design FAQs [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. takara.co.kr [takara.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. toku-e.com [toku-e.com]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. astralscientific.com.au [astralscientific.com.au]
- 17. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanism of resistance to puromycin and to the puromycin-precursor O-demethyl-puromycin in Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
why are my control cells not dying in puromycin
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with puromycin selection, particularly when control cells fail to die.
Frequently Asked Questions (FAQs)
Q1: Why are my control (non-transfected/non-transduced) cells not dying after adding puromycin?
There are several potential reasons why your control cells may not be dying during puromycin selection. The most common issues are related to the puromycin concentration, the puromycin stock itself, or the specifics of your cell line and culture conditions.
Possible causes include:
-
Suboptimal Puromycin Concentration: The concentration of puromycin is the most critical factor. If the concentration is too low, it will not be effective at killing the cells. Conversely, a concentration that is too high can kill even the resistant cells.[1][2] The optimal concentration is highly cell-type dependent.[3][4]
-
Inactive Puromycin: Puromycin solutions can lose activity if not stored properly or if they have undergone multiple freeze-thaw cycles.[5] It is also possible that a particular lot of puromycin is less potent.[6]
-
High Cell Density: A high cell confluence can sometimes confer a degree of resistance to neighboring cells, making the selection less effective.[7]
-
Intrinsic Cell Resistance: While most cell lines are sensitive to puromycin, some may exhibit a higher intrinsic resistance.
-
Insufficient Selection Time: It can take anywhere from 2 to 14 days for puromycin to effectively kill all non-resistant cells, depending on the cell line and the puromycin concentration.[8][9]
Q2: I performed a puromycin kill curve, but my control cells are still not dying at the determined "optimal" concentration. What should I do?
If your kill curve seemed successful but is not translating to your actual experiment, consider the following:
-
Review Your Kill Curve Data: Ensure you selected the lowest concentration that killed 100% of the cells within the specified timeframe (typically 3-7 days).[4]
-
Check for Changes in Experimental Conditions: Any changes between the kill curve experiment and your current experiment, such as different media, serum, or cell passage number, can affect the cells' sensitivity to puromycin.
-
Prepare Fresh Puromycin Media: It is recommended to make fresh media containing puromycin for each media change, as puromycin may not be stable at 37°C for extended periods.[10][11]
-
Consider a New Puromycin Stock: If you suspect your current stock of puromycin may be inactive, try a new vial or a new lot from the manufacturer.[6]
Q3: How can I tell if my puromycin stock is inactive?
The most straightforward way to test the activity of your puromycin stock is to perform a kill curve with a cell line known to be sensitive to puromycin. If you observe that a much higher concentration than the published range is required to kill the cells, your stock may be degraded. For most mammalian cell lines, the effective concentration is between 1-10 µg/mL.[5][8][12] If you are using significantly higher concentrations, it could indicate a problem with your puromycin.
Q4: Does cell density affect puromycin selection?
Yes, cell density is an important factor. It is recommended to plate cells at a consistent density for both the kill curve and the selection experiment.[7] Cells should not be overly confluent when you begin selection. A cell density of around 50-80% confluence is often recommended.[4][13] If cells become too confluent during selection, you may need to split them, re-plating them at a lower density in media containing puromycin.[7]
Troubleshooting Guide
If your control cells are not dying, follow this troubleshooting workflow to identify the potential cause.
Caption: A troubleshooting flowchart for when control cells are not dying in puromycin.
Experimental Protocols
Puromycin Kill Curve Protocol
A puromycin kill curve is essential to determine the optimal concentration of puromycin for your specific cell line.[3] The goal is to find the lowest concentration that kills all non-resistant cells in a reasonable amount of time (typically 3-7 days).[4]
Materials:
-
Your parental cell line (the one without the puromycin resistance gene)
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL in water or PBS, filter-sterilized)[4]
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability assay reagents (e.g., MTT, trypan blue)
Methodology:
-
Cell Plating:
-
Preparation of Puromycin Dilutions:
-
Puromycin Addition:
-
After the cells have adhered (typically 12-24 hours after plating), aspirate the old medium and replace it with the medium containing the different concentrations of puromycin.
-
Be sure to include a "no puromycin" control well.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-10 days, or until all the cells in one of the wells have died.
-
The optimal puromycin concentration is the lowest concentration that results in complete cell death within your desired timeframe (e.g., 3-7 days).[4]
-
Cell viability can be assessed visually or with a viability assay like MTT or trypan blue exclusion.[8][10]
-
Data Presentation
| Cell Line Category | Typical Puromycin Concentration Range (µg/mL) |
| Most Mammalian Cell Lines | 1 - 10[5][8][12] |
| Fibroblasts | 0.5 - 2 |
| Cancer Cell Lines | 1 - 10 |
| Stem Cells | 0.5 - 5 |
Disclaimer: The concentrations listed above are general guidelines. It is crucial to perform a puromycin kill curve for each new cell line and each new lot of puromycin to determine the optimal concentration for your specific experimental conditions.[3][8]
Mechanism of Action and Resistance
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis.[14][15] Its structure mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the A-site of the ribosome.[12][15] It is then incorporated into the growing polypeptide chain, causing premature chain termination and the release of a truncated, non-functional protein.[14][16] This ultimately leads to cell death.
Resistance to puromycin is conferred by the pac gene, which encodes the enzyme puromycin N-acetyltransferase (PAC).[14][15] PAC inactivates puromycin by acetylating it, preventing it from being incorporated into the polypeptide chain.[14]
Caption: The mechanism of action of puromycin and the resistance mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 4. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 5. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Transduced cell death in puromycin, MOI problems - GeCKOv2 screen [groups.google.com]
- 8. toku-e.com [toku-e.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Puromycin - Wikipedia [en.wikipedia.org]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. astralscientific.com.au [astralscientific.com.au]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Puromycin Selection Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during puromycin selection experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my puromycin selection taking longer than the typical 3-7 days?
A1: Several factors can contribute to a prolonged puromycin selection process. These include suboptimal puromycin concentration, low transfection or transduction efficiency, high cell density, and inherent resistance of the cell line.[1][2][3][4] It is also possible that the puromycin itself has degraded due to improper storage or multiple freeze-thaw cycles. Control cells should ideally die within 5-7 days of antibiotic addition.[2] If selection takes longer, it's crucial to troubleshoot the process.
Q2: What is the recommended concentration of puromycin to use for selection?
A2: The optimal puromycin concentration is highly cell-type dependent and typically ranges from 1-10 µg/mL.[5][6] It is essential to determine the minimum concentration that effectively kills non-transfected or non-transduced cells within a specific timeframe (usually 3-7 days) by performing a kill curve experiment for each new cell line.[5][6][7][8]
Q3: How do I perform a puromycin kill curve?
A3: A puromycin kill curve is a dose-response experiment to determine the optimal antibiotic concentration. The general steps involve seeding your parental cell line at a consistent density and treating with a range of puromycin concentrations. The lowest concentration that kills the vast majority of cells within a 7-10 day period is the optimal concentration for your selection experiments.[5][7]
Q4: Can the health and passage number of my cells affect puromycin selection?
A4: Yes, the health and passage number of your cells are critical. It is recommended to use healthy, actively proliferating cells for transfection and selection.[2] Cells with a lower passage number often have better transfection efficiencies and are more robust during selection.[2] High cell density can also inhibit the effectiveness of puromycin, so it's important to plate cells at an appropriate confluency (around 80% is often recommended).[1][9]
Q5: What should I do if all my cells, including the transfected/transduced ones, are dying during selection?
A5: This issue can arise from several sources. The puromycin concentration may be too high for your specific cell type, even if it's within the generally recommended range.[10] Low transfection or transduction efficiency is another common cause, meaning too few cells have successfully integrated the resistance gene.[11] Additionally, some cell types are inherently more sensitive to puromycin.[10][11] It's also important to allow a recovery period of 24-48 hours after transfection or transduction before adding puromycin to allow for the expression of the resistance gene.[8][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues when puromycin selection takes longer than expected.
Problem: Untransfected/untransduced control cells are not dying, or are dying very slowly.
| Potential Cause | Troubleshooting Step |
| Suboptimal Puromycin Concentration | Perform a puromycin kill curve to determine the lowest concentration that kills 100% of the cells within 3-7 days.[1][7][13] |
| Puromycin Degradation | Prepare fresh puromycin solutions and avoid multiple freeze-thaw cycles. Store stock solutions at -20°C.[1][5] |
| High Cell Density | Ensure cells are not overly confluent during selection. Re-plate cells at a lower density if necessary.[2][9] |
| Cell Line Resistance | Some cell lines have intrinsic resistance to puromycin.[14] A kill curve will help determine if a higher concentration is needed. |
Problem: All cells, including transfected/transduced cells, are dying.
| Potential Cause | Troubleshooting Step |
| Puromycin Concentration Too High | Your cell line may be particularly sensitive. Use a lower concentration of puromycin, as determined by a kill curve.[10] |
| Low Transfection/Transduction Efficiency | Optimize your transfection or transduction protocol to ensure a higher percentage of cells receive the resistance gene.[11] This can be checked using a reporter gene like GFP. |
| Insufficient Recovery Time | Allow cells to recover and express the resistance gene for at least 24-48 hours after transfection/transduction before adding puromycin.[8][12] |
| Toxicity of Transfection Reagent | Ensure the transfection reagent is used at the optimal concentration to minimize cytotoxicity.[11] |
Experimental Protocols
Puromycin Kill Curve Protocol
This protocol is essential for determining the optimal puromycin concentration for your specific cell line.
-
Cell Plating : Seed the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching full confluency.[5]
-
Puromycin Dilutions : Prepare a series of puromycin dilutions in your complete cell culture medium. A common range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[5][6] Include a no-puromycin control.
-
Treatment : After allowing the cells to adhere overnight, replace the medium with the prepared puromycin dilutions.
-
Incubation and Observation : Incubate the cells and monitor them daily for signs of cell death (e.g., rounding up, detachment).
-
Medium Changes : Refresh the selective medium every 2-3 days.[5][6]
-
Determine Optimal Concentration : The optimal concentration is the lowest dose that results in complete cell death of the non-transfected cells within 7-10 days.[13]
Visualizations
Mechanism of Puromycin Action
Caption: Puromycin mimics aminoacyl-tRNA, leading to premature chain termination.
Troubleshooting Workflow for Puromycin Selection
Caption: A logical workflow to diagnose and resolve puromycin selection issues.
Stable Cell Line Generation Workflow
Caption: Key steps for generating a stable cell line using puromycin selection.
References
- 1. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 2. agscientific.com [agscientific.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Puromycin Instability in Cell Culture Media
This guide provides troubleshooting advice and frequently asked questions regarding the stability and use of puromycin in cell culture for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is puromycin in stock solutions and prepared media?
Puromycin stability is highly dependent on storage conditions such as temperature, pH, and exposure to light. While a precise half-life in culture media at 37°C is not well-documented in readily available literature, empirical evidence suggests that its activity decreases over time.[1][2] It is recommended to refresh selection media every 2-4 days to maintain effective antibiotic pressure.[2][3][4][5]
Stock solutions, on the other hand, are considerably more stable when stored correctly. It is also advisable to avoid repeated freeze-thaw cycles.[3][6] The compound is also known to be light-sensitive, so stock solutions and prepared media should be protected from light.[7]
Data Presentation: Puromycin Stability
The following table summarizes the stability of puromycin solutions under various storage conditions based on manufacturer recommendations and user experiences.
| Solution Type | Storage Temperature | Reported Stability | Source(s) |
| Powder (as supplied) | -20°C | 4 years | |
| Powder (as supplied) | 4°C | At least 1 year | |
| Stock Solution (in water or buffer) | -20°C | 1 to 2 years | [3][8] |
| Stock Solution (in water or buffer) | 4°C | Up to 2 years | [3] |
| Stock Solution (in water or buffer) | Room Temperature | Up to 3 months | [3] |
| Diluted in Media | 4°C | Anecdotally stable for weeks, but fresh prep is best | [1] |
| Diluted in Media | 37°C (in incubator) | Activity decreases; media change recommended every 2-4 days | [2] |
Q2: My puromycin selection is failing. What are the common causes?
Failure in puromycin selection can manifest in two primary ways: either all cells (including resistant ones) are dying, or no cells (including non-resistant controls) are dying.
Scenario A: All cells are dying. This outcome suggests that the puromycin concentration is too high, the cells are particularly sensitive, or the cells did not adequately express the resistance gene.[9][10]
Scenario B: No cells are dying. This often points to inactive puromycin due to improper storage or degradation in the medium. It can also be caused by an insufficient concentration of the antibiotic or high cell density, which can reduce the effective concentration per cell.[3]
Below is a troubleshooting workflow to diagnose these issues.
Mandatory Visualization: Troubleshooting Failed Puromycin Selection
Caption: Troubleshooting flowchart for failed puromycin selection.
Q3: What factors can cause puromycin to become inactive in my media?
Several factors can contribute to the degradation and inactivation of puromycin in cell culture media. Understanding these can help ensure consistent and effective selection pressure.
Mandatory Visualization: Factors Leading to Puromycin Instability
Caption: Key factors that contribute to the degradation of puromycin.
Q4: How do I determine the optimal puromycin concentration for my cells?
The optimal concentration of puromycin is highly cell-type specific and typically ranges from 1 to 10 µg/ml.[3][4] It is crucial to determine the minimum concentration that kills all non-resistant cells within a reasonable timeframe (usually 7-14 days) by performing a titration experiment, commonly known as a "kill curve".[4][5] This ensures effective selection without causing unnecessary stress or off-target effects on resistant cells.[9]
Experimental Protocols
Puromycin Titration (Kill Curve) Protocol
This protocol provides a detailed methodology for determining the optimal puromycin concentration for a specific mammalian cell line.
Objective: To find the lowest concentration of puromycin that kills 100% of non-transfected cells within 7-14 days.
Materials:
-
Parental (non-resistant) cell line
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/ml)
-
24-well or 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: The day before starting the titration, seed the parental cells into the wells of a 24-well plate at a density that allows them to be approximately 50-70% confluent on the day of antibiotic addition.[4][11]
-
Prepare Puromycin Dilutions: Prepare a series of dilutions of puromycin in complete culture medium. A common range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/ml.[4][11] Prepare enough of each concentration to replace the media every 2-3 days for the duration of the experiment.
-
Antibiotic Addition: After 24 hours of incubation, aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin. Be sure to include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Media Changes and Monitoring: Examine the cells daily for viability. Replace the selective medium every 2-3 days.[4][5][11]
-
Determine Optimal Concentration: The optimal concentration is the lowest dose that kills all cells within 7-14 days.[4][12] The cells in the control well (0 µg/ml) should remain healthy and continue to proliferate.
Mandatory Visualization: Workflow for Establishing a Stable Cell Line
Caption: Experimental workflow for generating a stable cell line using puromycin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 101.200.202.226 [101.200.202.226]
- 4. toku-e.com [toku-e.com]
- 5. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 6. antibodyresearch.com [antibodyresearch.com]
- 7. Puromycin dihydrochloride | Cell culture selection antibiotic | Hello Bio [hellobio.com]
- 8. Puromycin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. astralscientific.com.au [astralscientific.com.au]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. zellbio.eu [zellbio.eu]
Technical Support Center: Puromycin Selection and Cell Confluency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cell confluency on the efficiency of puromycin selection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for starting puromycin selection?
A1: For most adherent cell types, it is recommended to begin puromycin selection when the cells are actively dividing and are at approximately 30-50% confluency.[1][2][3] Some protocols suggest that cells should be at least 80% confluent before the addition of the antibiotic.[4][5] It is crucial to ensure cells are in the logarithmic growth phase for the selection to be most effective.
Q2: How does high cell confluency affect puromycin selection?
A2: High cell density can negatively impact the effectiveness of puromycin selection.[6] When cells are too confluent, their proliferation rate slows down, making them less susceptible to puromycin, which is most effective on rapidly dividing cells.[6] This can lead to the survival of non-transfected cells, resulting in a mixed population of resistant and non-resistant cells. In an experiment with HeLa cells, a confluence of almost 100% was noted before adding puromycin.[7]
Q3: Can low cell confluency impact the outcome of puromycin selection?
A3: Yes, starting with a very low cell density can also be problematic. While it may ensure that all non-transfected cells are killed, the low number of surviving resistant cells may struggle to proliferate, especially if they are sensitive to a lack of cell-to-cell contact. This can significantly prolong the time required to establish a stable cell line.
Q4: Why is it necessary to perform a puromycin kill curve?
A4: A kill curve is a critical dose-response experiment to determine the minimum concentration of puromycin required to kill all non-transfected cells within a specific timeframe (typically 3-7 days).[1][3][8] The optimal puromycin concentration is cell-line dependent and can even vary between different batches of the antibiotic.[1][9] Performing a kill curve for each new cell line or batch of puromycin is essential to ensure efficient selection without causing unnecessary toxicity to the transfected cells.[1][4]
Q5: What is the mechanism of action of puromycin?
A5: Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[6][10][11][12] It structurally mimics the 3' end of aminoacyl-tRNA and binds to the A-site of the ribosome.[11][12][13] This leads to the premature termination of translation and the release of truncated polypeptide chains, ultimately causing cell death.[10][11][12] Resistance to puromycin is conferred by the puromycin-N-acetyl-transferase (pac) gene, which inactivates the antibiotic.[4][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| All cells, including transfected ones, are dying after puromycin addition. | Puromycin concentration is too high: The concentration determined by the kill curve may have been inaccurate, or the cells are more sensitive than anticipated. | - Re-evaluate the kill curve results.[14] - Use a lower concentration of puromycin and extend the selection period.[14] - Ensure the kill curve was performed on the same parental cell line under identical conditions. |
| A high number of non-transfected cells are surviving the selection. | Puromycin concentration is too low: The concentration is insufficient to kill all non-resistant cells.[6] | - Perform a new kill curve to determine a more effective puromycin concentration.[15] - Ensure the puromycin has not expired and has been stored correctly at -20°C.[4] |
| Cell confluency was too high: Cells were not actively dividing, reducing the efficacy of puromycin.[6] | - Start the selection at a lower cell confluency (30-50%).[1][3] - Ensure cells are in the logarithmic growth phase. | |
| Resistant colonies are growing very slowly or not at all. | Initial cell density was too low: Surviving cells lack the necessary cell-to-cell contact for robust growth. | - Plate cells at a slightly higher density before starting the selection. - Use conditioned media to support the growth of the newly selected cells. |
| Puromycin concentration is still causing stress: Even at the "optimal" concentration, puromycin can slow the growth of resistant cells. | - Once a stable population is established, consider reducing the puromycin concentration for routine maintenance.[8] | |
| Inconsistent results between experiments. | Variable cell plating density: Inconsistent starting cell numbers can lead to different outcomes.[6] | - Standardize the cell plating density for all selection experiments.[6] |
| Different batches of puromycin: The potency can vary between lots.[1] | - Perform a new kill curve with each new batch of puromycin.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)
This protocol is essential for identifying the lowest concentration of puromycin that effectively kills all non-transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete growth medium
-
Puromycin dihydrochloride (B599025) solution
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well or 96-well plate at a density that will result in 30-50% confluency on the day of puromycin addition.[1][2] For example, for a 24-well plate, plate adherent cells at a density of 0.8–3.0 x 10^5 cells/ml.[4]
-
Incubation: Incubate the plate overnight at 37°C in a CO2 incubator to allow the cells to adhere and resume growth.[1][4]
-
Puromycin Addition: The next day, prepare a series of dilutions of puromycin in complete growth medium. A typical concentration range to test is 0.5 - 10 µg/ml.[4] Include a "no antibiotic" control.
-
Media Change: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
Observation and Maintenance: Examine the cells daily for signs of toxicity and cell death.[2] Replace the puromycin-containing medium every 2-3 days.[4]
-
Determine Optimal Concentration: After 3-7 days, identify the lowest concentration of puromycin that results in 100% cell death.[1][3] This is the optimal concentration to use for selecting your transfected cells.
Protocol 2: Stable Cell Line Selection with Puromycin
This protocol outlines the steps for selecting a stable population of cells that have been successfully transfected with a puromycin resistance gene.
Materials:
-
Transfected cells
-
Complete growth medium
-
Optimal concentration of puromycin (determined from the kill curve)
-
Tissue culture dishes or flasks
Procedure:
-
Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[8][16]
-
Initiate Selection: After the recovery period, passage the cells and plate them at a confluency of 30-50%.
-
Add Puromycin: Add the predetermined optimal concentration of puromycin to the complete growth medium.
-
Monitor and Maintain: Observe the cells daily. Significant cell death of non-transfected cells should be visible within the first few days.[17] Change the selective medium every 2-3 days to remove dead cells and maintain the antibiotic concentration.[17]
-
Colony Expansion: Resistant cells will start to form visible colonies over 7-14 days.[6]
-
Isolate and Expand Clones: Once colonies are large enough, they can be individually picked and expanded to generate clonal cell lines. Alternatively, the entire population of resistant cells can be pooled and expanded as a polyclonal stable cell line.
-
Maintenance: After establishing a stable cell line, the concentration of puromycin can sometimes be reduced for routine cell culture maintenance.[8]
Visualizations
Caption: Workflow for generating a stable cell line using puromycin selection.
Caption: The impact of cell confluency on puromycin selection outcome.
References
- 1. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. stemcell.com [stemcell.com]
- 6. agscientific.com [agscientific.com]
- 7. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. youtube.com [youtube.com]
- 11. agscientific.com [agscientific.com]
- 12. Puromycin - Wikipedia [en.wikipedia.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting puromycin resistance gene expression issues
Welcome to the Technical Support Center for puromycin resistance gene expression. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with puromycin selection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of puromycin and the resistance gene?
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger.[1] It functions by inhibiting protein synthesis. Structurally similar to the end of an aminoacyl-tRNA, it enters the ribosome's A-site and is incorporated into the growing polypeptide chain.[1][2] This causes premature chain termination, leading to the release of nonfunctional proteins and ultimately cell death in both prokaryotic and eukaryotic cells.[2][3]
Resistance is conferred by the puromycin N-acetyltransferase (pac) gene, also originating from Streptomyces alboniger.[1][2] This enzyme transfers an acetyl group to puromycin, inactivating it and preventing it from interfering with translation.[2][4] Cells that successfully express the pac gene can survive in media containing puromycin.[1]
Q2: How long does puromycin selection typically take?
The selection process duration is cell-type dependent. For many mammalian cell lines, puromycin acts quickly, and selection can be completed within 2 to 7 days.[5][6] The goal is to use the lowest concentration that kills all non-resistant cells within this timeframe while minimizing stress on resistant cells.[7]
Q3: Do I need to continue using puromycin after establishing a stable cell line?
For lentiviral transductions, the resistance gene is integrated into the host genome, making the resistance stable.[8] Generally, continuous selection is not necessary after a pure population has been established and frozen down. However, some researchers opt to use a lower, maintenance dose of puromycin (20-50% of the selection concentration) to prevent any potential silencing of the transgene and ensure consistent expression.[8]
Q4: Can high cell confluence affect puromycin selection?
Yes, high cell density can inhibit the effectiveness of puromycin. Cells at 100% confluence may seem resistant even if they are not, as the drug may not be able to act efficiently. It is often observed that upon splitting these cells to a lower density, they die rapidly.[9] It is recommended that cells be between 50-80% confluent at the start of selection.[7][10]
Troubleshooting Guide
This section addresses common problems encountered during puromycin selection. Follow the flowchart to diagnose your issue.
// Nodes start [label="Start:\nExperiencing issues with\npuromycin selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; issue1 [label="Problem:\nAll cells (including transduced)\nare dying.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; issue2 [label="Problem:\nNon-transduced cells\nare not dying.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; issue3 [label="Problem:\nTransduced cells die\nafter initial survival/expansion.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Issue 1 Branch cause1a [label="Cause:\nPuromycin concentration\nis too high.", fillcolor="#FBBC05", fontcolor="#202124"]; cause1b [label="Cause:\nLow transduction/transfection\nefficiency.", fillcolor="#FBBC05", fontcolor="#202124"]; cause1c [label="Cause:\nInsufficient pac gene\nexpression.", fillcolor="#FBBC05", fontcolor="#202124"]; cause1d [label="Cause:\nSelection started too early.", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Solution:\nPerform a kill curve to find the\noptimal (lowest effective) concentration.\n[9][11][12]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution:\nOptimize virus MOI or transfection protocol.\nUse a fluorescent reporter to check efficiency.\n[11][13]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Solution:\nUse a stronger promoter (e.g., EF1a).\nVerify pac expression via qRT-PCR or Western blot.\n[9][14]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1d [label="Solution:\nWait 48-72 hours post-transduction/\ntransfection before adding puromycin.\n[12]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Issue 2 Branch cause2a [label="Cause:\nPuromycin concentration\nis too low.", fillcolor="#FBBC05", fontcolor="#202124"]; cause2b [label="Cause:\nPuromycin has degraded.", fillcolor="#FBBC05", fontcolor="#202124"]; cause2c [label="Cause:\nHigh cell density.", fillcolor="#FBBC05", fontcolor="#202124"];
solution2a [label="Solution:\nPerform a kill curve to determine the\nminimum concentration that kills 100%\nof control cells in 2-7 days.\n[9][15]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Solution:\nUse fresh or properly stored (-20°C)\npuromycin aliquots.\n[7][9]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2c [label="Solution:\nEnsure cells are sub-confluent (~70-80%)\nwhen starting selection. Split if necessary.\n[9]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Issue 3 Branch cause3a [label="Cause:\nPuromycin toxicity even\nwith resistance gene.", fillcolor="#FBBC05", fontcolor="#202124"]; cause3b [label="Cause:\nStress from splitting/\nre-plating under selection.", fillcolor="#FBBC05", fontcolor="#202124"]; cause3c [label="Cause:\nToxicity of the\ngene of interest.", fillcolor="#FBBC05", fontcolor="#202124"];
solution3a [label="Solution:\nReduce puromycin concentration after\nthe initial selection phase for maintenance.\n[16]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Solution:\nAllow cells to attach for several hours\nin normal medium after splitting before\nre-introducing puromycin medium.\n[17]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3c [label="Solution:\nCheck if control cells (e.g., GFP-only vector)\nalso die. The expressed protein may be\nhindering cell cycle or inducing apoptosis.\n[18]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {issue1, issue2, issue3} [color="#5F6368"]; issue1 -> {cause1a, cause1b, cause1c, cause1d} [color="#5F6368"]; issue2 -> {cause2a, cause2b, cause2c} [color="#5F6368"]; issue3 -> {cause3a, cause3b, cause3c} [color="#5F6368"];
cause1a -> solution1a [color="#4285F4"]; cause1b -> solution1b [color="#4285F4"]; cause1c -> solution1c [color="#4285F4"]; cause1d -> solution1d [color="#4285F4"];
cause2a -> solution2a [color="#4285F4"]; cause2b -> solution2b [color="#4285F4"]; cause2c -> solution2c [color="#4285F4"];
cause3a -> solution3a [color="#4285F4"]; cause3b -> solution3b [color="#4285F4"]; cause3c -> solution3c [color="#4285F4"]; }
A troubleshooting flowchart for puromycin selection issues.
Data Presentation: Puromycin Concentrations
The optimal puromycin concentration is highly cell-type specific and must be determined empirically.[5][15] Performing a kill curve is critical for every new cell line.[5][10] The table below lists generally recommended starting ranges for common cell lines.
| Cell Line | Typical Puromycin Concentration (µg/mL) | Selection Time (Days) |
| HEK293 | 1 - 5 | 2 - 4 |
| HeLa | 1 - 3[19] | 2 - 4[19] |
| Jurkat | 0.5 - 2 | 3 - 7 |
| HepG2 | 1 - 4[9] | 3 - 7[9] |
| LNCaP | 1 - 2[16] | 5 - 7[16] |
| RAW 264.7 | 1 - 5[13] | 3 - 5 |
| General Range | 0.5 - 10[10][15][20] | 2 - 10[6][7] |
Key Experimental Protocols
Protocol 1: Puromycin Kill Curve Determination
A kill curve is essential to determine the minimum puromycin concentration required to kill 100% of non-transduced cells.[5]
Materials:
-
Healthy, sub-confluent culture of the desired cell line.
-
Complete growth medium.
-
Puromycin stock solution (e.g., 10 mg/mL in sterile water or PBS).[7]
-
24-well or 96-well tissue culture plates.
Procedure:
-
Cell Plating: Seed your non-transduced cells into the wells of a 24-well or 96-well plate at a density that will ensure they are 50-80% confluent on the day of antibiotic addition.[5][10] Incubate overnight.
-
Prepare Puromycin Dilutions: Prepare a series of dilutions of puromycin in complete culture medium. A common range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[10][15]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different puromycin concentrations. Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the cells under normal culture conditions. Observe the cells daily for signs of cell death (e.g., rounding, detachment, debris).
-
Medium Change: Refresh the puromycin-containing medium every 2-3 days.[7][10]
-
Determine Optimal Concentration: Identify the lowest concentration of puromycin that results in 100% cell death within a desired timeframe (typically 3-7 days).[7] This is the concentration you will use for selecting your transduced/transfected cells.
// Nodes plate [label="Day 0: Plate non-transduced\ncells in 24-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_puro [label="Day 1: Add medium with\nvarying puromycin concentrations\n(0-10 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Days 2-7: Incubate and\nobserve cell viability daily", fillcolor="#FBBC05", fontcolor="#202124"]; refresh [label="Refresh medium with\npuromycin every 2-3 days", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Day 7: Determine lowest\nconcentration that killed 100% of cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections plate -> add_puro; add_puro -> incubate; incubate -> refresh [style=dashed]; refresh -> incubate [style=dashed]; incubate -> analyze; }
Workflow for a standard puromycin kill curve experiment.
Protocol 2: Verification of Puromycin Resistance Gene Expression
If you suspect the resistance gene is not being expressed, you can verify it at the mRNA or protein level.[9]
A. Quantitative Real-Time PCR (qRT-PCR) for pac mRNA
-
RNA Extraction: After 48-72 hours of puromycin selection, harvest both your selected cells and a non-transduced control population. Extract total RNA using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the pac gene. Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Compare the Cq values. A significant level of pac mRNA should be detectable in the selected population compared to the control.
B. Western Blot for Puromycin N-acetyltransferase (PAC) Protein
-
Protein Lysate Preparation: Lyse the selected and control cell populations to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the PAC protein.[11] After washing, add a compatible HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an appropriate chemiluminescent substrate. A band corresponding to the PAC protein should be present only in the lane with the lysate from the selected cells.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. 实验设计与分析——实验设计常见问题 [sigmaaldrich.com]
- 12. agscientific.com [agscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. toku-e.com [toku-e.com]
- 16. researchgate.net [researchgate.net]
- 17. Transduced cell death in puromycin, MOI problems - GeCKOv2 screen [groups.google.com]
- 18. Infected cells that are dying after puromycin selection - Cell Biology [protocol-online.org]
- 19. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 20. invivogen.com [invivogen.com]
Technical Support Center: Puromycin Selection and Management of Cell Debris
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively managing cell debris during puromycin selection for the generation of stable cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells are generating a significant amount of debris after puromycin selection. What is the primary cause and how can I mitigate it?
A1: Excessive cell debris is a common observation during puromycin selection and is primarily due to the death of non-resistant cells. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis, leading to the rapid death of cells that do not express the resistance gene (puromycin-N-acetyl-transferase).[1][2] This widespread cell lysis releases intracellular contents, creating a debris-filled environment that can be toxic to the surviving resistant cells and interfere with their growth.[3]
Mitigation Strategies:
-
Optimize Puromycin Concentration: Using a puromycin concentration that is too high can lead to rapid and excessive cell death, overwhelming the culture with debris.[4][5][6] It is crucial to determine the minimum concentration of puromycin that effectively kills non-transduced cells over a reasonable period (typically 3-7 days).[7][8] This can be achieved by performing a puromycin kill curve.
-
Gradual Selection: Instead of applying a high concentration of puromycin at once, consider a gradual increase in the concentration. This can help to control the rate of cell death and debris accumulation.[9][10]
-
Regular Media Changes: Frequent media changes (every 2-3 days) are essential to remove dead cells, debris, and metabolic waste products, providing a healthier environment for the surviving cells to proliferate.[1][8]
-
Washing Steps: Gently washing the adherent cell layer with a sterile phosphate-buffered saline (PBS) or serum-free medium before adding fresh selection medium can help to remove loosely attached dead cells and debris.[11]
Q2: How do I perform a puromycin kill curve to determine the optimal concentration for my cell line?
A2: A puromycin kill curve is a dose-response experiment to identify the lowest concentration of the antibiotic that kills all non-transduced cells within a specific timeframe, typically 3 to 7 days.[7][8][12] Performing a kill curve is recommended for each new cell type or when using a new lot of puromycin.[2][12]
Experimental Protocol: Puromycin Kill Curve
Materials:
-
Your specific cell line (non-transduced)
-
Complete growth medium
-
Puromycin dihydrochloride (B599025) solution (stock solution, e.g., 10 mg/mL)[2]
-
96-well or 24-well tissue culture plates
-
Sterile PBS
Methodology:
-
Cell Plating: Seed your cells in a 96-well or 24-well plate at a density that allows them to reach 50-80% confluency the next day.[2][12]
-
Prepare Puromycin Dilutions: Prepare a series of puromycin concentrations in your complete growth medium. A typical range to test is 0.5 - 10 µg/mL.[2][8] It is advisable to include a no-puromycin control.
-
Apply Puromycin: The day after plating, aspirate the old medium and replace it with the medium containing the different puromycin concentrations.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Media Changes: Replace the puromycin-containing medium every 2-3 days.[5][8]
-
Determine Optimal Concentration: The optimal concentration is the lowest dose that results in complete cell death of the non-transduced cells within 3-7 days.[7][8] This can be assessed visually by microscopy or quantitatively using a viability assay (e.g., MTT or trypan blue exclusion).
Quantitative Data Summary: Example Puromycin Kill Curve Results
| Puromycin Concentration (µg/mL) | Day 3 Viability (%) | Day 5 Viability (%) | Day 7 Viability (%) | Recommendation |
| 0 (Control) | 100 | 100 | 100 | No selection |
| 0.5 | 80 | 50 | 20 | Incomplete selection |
| 1.0 | 50 | 10 | 0 | Optimal Concentration |
| 2.0 | 20 | 0 | 0 | Effective, but may cause excessive initial cell death |
| 4.0 | 5 | 0 | 0 | Potentially too high, risk of off-target effects |
| 8.0 | 0 | 0 | 0 | Too high |
Q3: What are the best methods for removing cell debris from my culture of puromycin-resistant cells?
A3: Removing cell debris is crucial for the recovery and growth of your newly selected stable cell population. The accumulation of debris can inhibit cell growth and interfere with downstream applications.[13][14][15]
Methods for Debris Removal:
-
Differential Centrifugation (for suspension cells): This method separates cells based on their density.[16] Live cells are denser and will pellet at lower centrifugation speeds, while dead cells and debris, being less dense, will remain in the supernatant.[17]
-
Gentle Washing (for adherent cells):
-
Protocol:
-
Aspirate the medium containing floating dead cells and debris.
-
Gently wash the adherent cell layer once or twice with sterile PBS or serum-free medium.[11] Be careful not to dislodge the viable, attached cells.
-
Add fresh, pre-warmed selection medium to the culture vessel.
-
-
-
Density Gradient Centrifugation: For a more thorough purification, a density gradient medium (e.g., Ficoll-Paque™ or Percoll™) can be used.[16][17] Live cells will form a distinct layer at the interface, separating them from the denser dead cells and debris that will pellet at the bottom.
-
Acoustic Cell Wash: This technology uses sound waves to separate cells from debris without centrifugation, offering a very gentle method of removal.
Q4: My cells are clumping together after puromycin selection. What causes this and how can I prevent it?
A4: Cell clumping is often a direct consequence of excessive cell lysis. The release of DNA from dead cells is a primary cause of aggregation, as DNA is sticky and can trap cells and debris together.[13][14] This clumping can restrict nutrient access for the viable cells and hinder their proliferation.[13][14]
Prevention and Troubleshooting:
-
DNase I Treatment: Adding DNase I to the culture medium can help to break down the extracellular DNA and reduce clumping.
-
Gentle Cell Handling: Avoid vigorous pipetting or mechanical stress that can cause further cell lysis.
-
Maintain Sub-confluent Cultures: Overgrowth can lead to increased cell death and debris.[13][14] It's important to passage the cells before they reach confluency.
-
Optimize Puromycin Concentration: As with general debris, using the optimal, lowest effective concentration of puromycin will reduce the rate of cell death and subsequent DNA release.
Visual Guides
References
- 1. agscientific.com [agscientific.com]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 实验设计与分析——实验设计常见问题 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 13. merckmillipore.com [merckmillipore.com]
- 14. akadeum.com [akadeum.com]
- 15. [Inhibition of cell viability by cellular debris. Model experiments to study tissue damage (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. akadeum.com [akadeum.com]
Validation & Comparative
A Head-to-Head Comparison: Validating Puromycin Selection Efficiency with qPCR and Western Blot
For researchers establishing stable cell lines or conducting transient expression experiments, puromycin is a widely used selection antibiotic. However, confirming the efficiency of this selection is a critical step to ensure the purity of the transfected cell population. Two of the most common and powerful techniques for this validation are quantitative Polymerase Chain Reaction (qPCR) and Western Blotting. This guide provides an objective comparison of these methods, complete with experimental protocols and data interpretation, to assist researchers in choosing the most appropriate technique for their needs.
At a Glance: qPCR vs. Western Blot for Puromycin Selection Validation
| Feature | qPCR | Western Blot |
| Analyte | DNA or mRNA | Protein |
| Primary Metric | Gene copy number or transcript level of the puromycin resistance gene (pac) or the gene of interest. | Protein expression level of the gene of interest. |
| Sensitivity | Very high; can detect low copy numbers. | Moderate to high, dependent on antibody quality. |
| Quantification | Highly quantitative. | Semi-quantitative to quantitative.[1][2][3] |
| Throughput | High; suitable for analyzing many samples in parallel. | Lower; more labor-intensive per sample. |
| Time to Result | Faster (typically a few hours). | Slower (can take one to two days). |
| Cost | Generally lower per sample for reagents. | Can be higher, especially due to antibody costs. |
| Information Provided | Confirms the presence and quantity of the resistance gene or its transcript. | Confirms the successful translation and expression of the protein of interest. |
Interpreting the Data: What to Expect
The following table illustrates hypothetical data from a puromycin selection experiment, demonstrating how results from qPCR and Western Blot analysis would be interpreted.
| Sample | Treatment | qPCR (Relative pac Gene Copy Number) | Western Blot (Relative Protein Expression of Gene of Interest) | Interpretation |
| 1 | Untransfected Control | 1.0 | 1.0 | Baseline gene copy number and protein expression. |
| 2 | Untransfected + Puromycin | Undetectable | Undetectable | Puromycin selection effectively eliminated untransfected cells. |
| 3 | Transfected - Puromycin | 50.0 | 45.0 | High level of transfection, but the population is a mix of transfected and untransfected cells. |
| 4 | Transfected + Puromycin | 95.0 | 90.0 | Successful puromycin selection resulting in a highly enriched population of transfected cells expressing the protein of interest. |
Experimental Workflows
The choice between qPCR and Western Blotting often depends on the specific question being asked and the resources available. Below are diagrams illustrating the typical experimental workflows for each technique.
References
A Head-to-Head Battle for Stability: Puromycin vs. G418 in Stable Cell Line Generation
For researchers in the trenches of cell biology and drug development, the generation of stable cell lines is a fundamental yet often time-consuming prerequisite for a multitude of experiments. The ability to select for successfully transfected cells hinges on the use of potent selection antibiotics. Among the most common workhorses in this arena are puromycin and G418 (also known as neomycin or Geneticin®). This guide provides an in-depth, data-supported comparison to aid in the selection of the optimal agent for your specific research needs.
At a Glance: Key Differences
| Feature | Puromycin | G418 (Geneticin®) |
| Mechanism of Action | Incorporates into the elongating polypeptide chain, causing premature termination of translation.[1][2][3][4][5] | Binds to the 80S ribosomal subunit, inhibiting protein synthesis elongation.[6][7][8][9] |
| Resistance Gene | Puromycin N-acetyltransferase (pac)[3][10][11] | Neomycin phosphotransferase (neo) from Tn5[6][7][8][12] |
| Typical Working Concentration | 0.5 - 10 µg/mL[3][10][13][14] | 100 - 2000 µg/mL[8][13] |
| Selection Speed | Rapid (typically 2-7 days)[13][15][16] | Slower (typically 7-14 days or longer)[13][14] |
| Cell Type Suitability | Broadly applicable to most mammalian cell lines.[13] | Broadly applicable, though some cell lines may exhibit intrinsic resistance.[13] |
Delving Deeper: Mechanism of Action
Both puromycin and G418 are potent inhibitors of protein synthesis, which is the basis for their cytotoxic effects on non-resistant cells. However, they achieve this through distinct molecular mechanisms.
Puromycin , an aminonucleoside antibiotic, acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][3][5] It enters the A site of the ribosome and is incorporated into the growing polypeptide chain.[1][2][3] This results in the premature termination of translation and the release of a puromycylated, non-functional nascent peptide, ultimately leading to rapid cell death.[1][4][5] Resistance is conferred by the pac gene, which encodes a puromycin N-acetyltransferase that inactivates the antibiotic.[3][10][11]
G418 , an aminoglycoside antibiotic, functions by binding to the 80S ribosomal subunit in eukaryotic cells.[6][7][9] This binding interferes with the elongation step of protein synthesis, leading to mistranslation and the production of aberrant proteins, which ultimately triggers cell death.[7] The neomycin resistance gene (neo) confers resistance by encoding an aminoglycoside 3'-phosphotransferase (APH 3' II) that inactivates G418 through phosphorylation, preventing its interaction with the ribosome.[6][7][12]
Speed and Efficiency: A Critical Comparison
The most significant practical difference between puromycin and G418 is the speed of selection. Puromycin is known for its rapid and potent action, with selection often completed within 2 to 7 days.[13][15][16] In contrast, G418 is a slower-acting agent, and the selection process can take from 7 to 14 days, and sometimes longer.[13][14]
This disparity in selection time has important implications for experimental timelines. For projects requiring the rapid generation of stable cell lines, puromycin offers a distinct advantage.[13] Furthermore, the shorter exposure to antibiotic stress with puromycin may be beneficial for maintaining cell health. The rapid action of puromycin can also lead to a more stringent selection, potentially resulting in a more homogenous population of resistant cells.[13]
Experimental Protocols
A critical first step for using either antibiotic is to determine the optimal concentration for your specific cell line through a "kill curve" experiment. This ensures efficient selection of transfected cells while minimizing off-target effects.
Kill Curve Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Puromycin or G418 stock solution
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the parental cells into a multi-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Monitoring: Incubate the plate and monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Change: Replace the selective medium every 2-3 days.[10][17]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within the desired timeframe (e.g., 3-7 days for puromycin, 7-14 days for G418).[18]
Stable Cell Line Selection Protocol
-
Transfection: Transfect the target cells with a plasmid containing your gene of interest and the appropriate resistance gene (pac for puromycin or neo for G418).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.[12][15][19]
-
Selection: After the recovery period, passage the cells into fresh culture vessels containing complete medium supplemented with the predetermined optimal concentration of puromycin or G418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-4 days, until resistant colonies are visible and non-transfected cells are eliminated.[12]
-
Isolation and Expansion: Isolate individual resistant colonies and expand them to establish monoclonal stable cell lines.
-
Validation: Validate the integration and expression of the gene of interest in the selected clones.
Conclusion: Making the Right Choice
Both puromycin and G418 are highly effective and widely used antibiotics for the generation of stable mammalian cell lines. The primary factor influencing the choice between them is often the desired speed of selection.
-
Puromycin is the clear choice for time-sensitive projects where rapid generation of stable cell lines is paramount. Its potent and fast-acting nature can streamline experimental workflows.[13]
-
G418 , while slower, remains a robust and reliable option for stable cell line generation. It has a long history of successful use in a wide variety of cell lines.
Ultimately, the decision rests on the specific needs of the researcher and the experimental context. By understanding the fundamental differences in their mechanisms of action, selection speed, and optimal usage protocols, scientists can make an informed choice to efficiently and effectively generate the stable cell lines crucial for advancing their research.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. G418 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. gentarget.com [gentarget.com]
- 12. abo.com.pl [abo.com.pl]
- 13. benchchem.com [benchchem.com]
- 14. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. takara.co.kr [takara.co.kr]
- 18. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 19. How long should I wait after transfection before enriching my transfected cells, validating knock down, and looking for phenotypic changes? [qiagen.com]
Puromycin vs. Hygromycin B: A Comparative Guide to Selection Efficiency
For researchers in cell biology and drug development, the efficient selection of genetically modified cells is a critical step in generating stable cell lines for various applications, from basic research to therapeutic protein production. Puromycin and hygromycin B are two of the most commonly used selectable markers for this purpose. This guide provides an objective comparison of their selection efficiency, supported by experimental data and detailed protocols, to help you make an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | Puromycin | Hygromycin B |
| Mechanism of Action | Causes premature chain termination during translation.[1][2][3][4] | Inhibits protein synthesis by disrupting translocation and promoting mistranslation on the ribosome.[5][6] |
| Resistance Gene | Puromycin N-acetyl-transferase (pac) | Hygromycin phosphotransferase (hph or hyg)[6][7] |
| Typical Working Concentration (Mammalian Cells) | 0.5-10 µg/mL[2][8][9][10] | 50-1000 µg/mL[7][11] |
| Selection Time | Rapid (typically 2-7 days)[1][8][10][12] | Slower (typically 7-14 days)[2][12][13] |
| Selection Pressure & Transgene Expression | Tends to result in a more homogenous population with high transgene expression.[10][14] | May result in more variable transgene expression levels. |
Performance Data: A Head-to-Head Comparison
The selection of an appropriate antibiotic significantly impacts the efficiency of obtaining stable cell lines that not only survive the selection process but also robustly express the gene of interest.
A comparative study evaluated the performance of four common selection antibiotics, including puromycin and hygromycin B, in generating stable green fluorescent protein (GFP) expressing cell lines in two human cell lines, HT1080 and HEK293. The results showed a marked difference in the percentage of antibiotic-resistant clones that were also GFP-positive.[5]
| Antibiotic | Cell Line | Percentage of Resistant Clones Expressing GFP |
| Puromycin | HT1080 & HEK293 (combined) | 14% |
| Hygromycin B | HT1080 & HEK293 (combined) | 79% |
Data from a study by Lanza et al., 2013.[5]
This particular study suggests that while puromycin is a potent and fast-acting selection agent, hygromycin B selection may yield a higher percentage of clones that express the desired transgene. However, it is also noted that puromycin selection can lead to a more uniform population of cells with high levels of the transgene.[10][14] The choice, therefore, may depend on whether the priority is a higher initial yield of positive clones or a more uniformly high-expressing population.
In terms of selection speed, puromycin generally offers a faster route to establishing a stable cell line. It is often possible to achieve a population of over 95% positive cells in approximately 7 days with puromycin, whereas it may take up to 14 days with hygromycin.[13]
Mechanisms of Action
Puromycin and hygromycin B both inhibit protein synthesis, but through different mechanisms. This difference is important when considering their use in dual-selection experiments.
Puromycin: Premature Chain Termination
Puromycin is an aminonucleoside antibiotic that structurally mimics the 3' end of an aminoacyl-tRNA.[1][2][13] This mimicry allows it to enter the A site of the ribosome, where it is incorporated into the growing polypeptide chain.[2][3][4] However, due to its stable amide bond, it cannot be translocated to the P site, leading to the premature release of the truncated polypeptide and the cessation of translation.[2][3]
Caption: Mechanism of action of puromycin.
Hygromycin B: Disruption of Translocation and Mistranslation
Hygromycin B is an aminoglycoside antibiotic that binds to the 30S ribosomal subunit in prokaryotes and the 40S subunit (part of the 80S ribosome) in eukaryotes.[7] This binding distorts the ribosomal A-site, leading to two primary effects: it strengthens the binding of tRNA, which inhibits the translocation of the ribosome along the mRNA, and it causes mistranslation by allowing incorrect aminoacyl-tRNAs to be incorporated into the polypeptide chain.[5][6]
Caption: Mechanism of action of hygromycin B.
Experimental Protocols
To achieve optimal selection efficiency, it is crucial to first determine the minimum concentration of the antibiotic required to kill non-transfected cells. This is done through a "kill curve" experiment.
Kill Curve Protocol
This protocol provides a general guideline for determining the optimal concentration of puromycin or hygromycin B for your specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) or Hygromycin B solution
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Plate your cells in a 24-well or 96-well plate at a density that allows them to be approximately 20-25% confluent on the day of antibiotic addition.[12] Incubate overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the antibiotic in your complete cell culture medium.
-
For Puromycin: A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[10]
-
For Hygromycin B: A broader and higher range is necessary, such as 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Include a "no antibiotic" control.
-
-
Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.
-
Monitoring: Observe the cells daily under a microscope for signs of cell death (e.g., detachment, rounding, fragmentation).
-
Media Changes: Replace the selective medium every 2-3 days.[12]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that kills 100% of the cells within the desired timeframe (e.g., 3-7 days for puromycin, 7-14 days for hygromycin B).[8][12]
Caption: General workflow for a kill curve experiment.
Stable Cell Line Selection Protocol
Once the optimal antibiotic concentration is determined, you can proceed with selecting your transfected cells.
Materials:
-
Transfected cells (containing the plasmid with the resistance gene)
-
Complete cell culture medium
-
Puromycin or Hygromycin B at the predetermined optimal concentration
-
Tissue culture plates/flasks
Procedure:
-
Post-Transfection Culture: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Initiate Selection: After the recovery period, aspirate the medium and replace it with fresh medium containing the optimal concentration of puromycin or hygromycin B.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days.
-
Observe and Expand: Monitor the culture for the emergence of resistant colonies. Non-transfected cells will die off. Once visible colonies have formed, they can be individually picked and expanded to generate clonal cell lines.
-
Maintenance Culture: Once a stable cell line is established, it is recommended to maintain the cells in a slightly lower concentration of the selection antibiotic to ensure the continued expression of the resistance gene.
Conclusion
Both puromycin and hygromycin B are effective selection agents for the generation of stable mammalian cell lines. The choice between them depends on the specific goals of the experiment.
-
Puromycin is the preferred choice when speed is a priority. Its rapid action allows for the faster generation of stable cell pools, which can significantly accelerate research timelines. It may also lead to a more homogenous population of highly expressing cells.
-
Hygromycin B , while slower, may yield a higher percentage of transgene-expressing clones in some cell lines. Its different mechanism of action also makes it an excellent choice for dual-selection experiments in combination with other antibiotics like puromycin.
Ultimately, the optimal selection strategy should be determined empirically, starting with a carefully performed kill curve experiment to identify the ideal antibiotic concentration for your specific cell line. By understanding the distinct characteristics of puromycin and hygromycin B, researchers can make an informed decision to efficiently generate the stable cell lines required for their research and development endeavors.
References
- 1. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. benchchem.com [benchchem.com]
- 13. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Puromycin vs. Blasticidin: A Comparative Guide for Selection in Research
For researchers, scientists, and drug development professionals engaged in generating stable cell lines, the choice of a selection antibiotic is a critical step that can significantly influence experimental timelines and outcomes. Puromycin and blasticidin are two commonly used antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed decision.
At a Glance: Key Differences
| Feature | Puromycin | Blasticidin |
| Mechanism of Action | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[1] | Inhibits peptidyl-tRNA translocation, blocking peptide bond formation.[1] |
| Resistance Gene | Puromycin N-acetyl-transferase (pac)[1][2] | Blasticidin S deaminase (bsd or bsr)[1] |
| Typical Working Concentration | 1 - 10 µg/mL[1][2] | 1 - 10 µg/mL (can be up to 30 µg/mL in some cases)[1][2] |
| Selection Time | Faster, typically 3-7 days to achieve >95% positive cells.[1][3][4] | Slower, generally around 7-14 days to achieve >95% positive cells.[3][4] |
| Selection Pressure & Transgene Expression | Tends to result in higher and more homogenous transgene expression. | May result in lower and more variable transgene expression.[1][5] |
Mechanism of Action
Both puromycin and blasticidin are potent inhibitors of protein synthesis, leading to cell death in non-resistant cells. However, they achieve this through distinct mechanisms.
Puromycin, an aminonucleoside antibiotic, mimics the 3' end of aminoacyl-tRNA.[2][6] This allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain, causing premature termination and the release of a non-functional protein.[1] Resistance is conferred by the pac gene, which encodes the enzyme puromycin N-acetyl-transferase that inactivates puromycin.[1][2]
Blasticidin S, a peptidyl nucleoside antibiotic, inhibits protein synthesis by binding to the P-site of the ribosome, which prevents peptide bond formation and the translocation of peptidyl-tRNA.[4] The bsd or bsr gene provides resistance by encoding a deaminase that inactivates blasticidin S.[1]
Speed of Selection: A Key Advantage of Puromycin
A significant advantage of puromycin is the speed at which it eliminates non-transfected cells.[2] Experimental evidence consistently shows that puromycin selection is considerably faster than blasticidin selection.[1] In many cell lines, puromycin can achieve a highly pure population of resistant cells in as little as 3 to 7 days, whereas blasticidin typically requires 7 to 14 days.[1][3][4] This rapid selection process can significantly accelerate research timelines. For instance, one study demonstrated that it took approximately 7 days to achieve over 95% GFP-positive cells with puromycin, while blasticidin required about 14 days to reach the same level of purity.
Impact on Transgene Expression
The choice of selection agent can also influence the expression level of the integrated transgene. Studies have shown that puromycin selection often results in a more homogenous population of cells with high transgene expression.[1] This is likely due to a stronger selection pressure exerted by puromycin, which favors the survival of cells with higher levels of the resistance gene and, consequently, the linked gene of interest.[1] In contrast, blasticidin selection has been associated with lower and more variable levels of transgene expression.[1][5]
Experimental Protocol: Determining Optimal Antibiotic Concentration (Kill Curve)
To ensure efficient selection and minimize off-target effects, it is crucial to determine the optimal concentration of the antibiotic for each specific cell line through a kill curve experiment.[1] This involves exposing the parental (non-transfected) cell line to a range of antibiotic concentrations to identify the lowest concentration that results in complete cell death within a desired timeframe.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Puromycin or Blasticidin stock solution
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate the parental cells at a density that allows for growth without reaching confluency during the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. It is recommended to test concentrations from 0.25 to 10 µg/mL for puromycin and 1 to 30 µg/mL for blasticidin.[1][7][3] Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates and monitor cell viability daily using a microscope.
-
Medium Change: Refresh the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that causes complete cell death of the non-transfected cells within 3-7 days for puromycin and 7-14 days for blasticidin.[1]
Cost-Effectiveness
While the purchase price of puromycin and blasticidin can vary between suppliers, the faster selection time associated with puromycin can lead to indirect cost savings through reduced time in culture and less consumption of media and other reagents. However, it is important to note that the optimal working concentration can vary significantly between cell lines, which will ultimately impact the overall cost per liter of selection media.[8]
Conclusion
Both puromycin and blasticidin are effective selection agents for generating stable cell lines. However, puromycin offers distinct advantages in terms of speed of selection and the potential for achieving higher and more uniform transgene expression.[1] For research projects where time is a critical factor and high-level expression is desired, puromycin is often the preferred choice. Blasticidin remains a viable alternative, particularly in dual-selection experiments in combination with puromycin.[1][4] The final decision should be guided by the specific requirements of the experiment and the characteristics of the cell line being used.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portals.broadinstitute.org [portals.broadinstitute.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle: Puromycin Selection vs. FACS for Isolating Transduced Cells
For researchers, scientists, and drug development professionals, the efficient isolation of genetically modified cells is a critical step in experimental workflows. Two of the most common methods for enriching transduced cell populations are puromycin selection and Fluorescence-Activated Cell Sorting (FACS). This guide provides an in-depth, objective comparison of these two techniques, supported by experimental data and detailed protocols, to help you make an informed decision for your specific research needs.
The choice between puromycin selection and FACS depends on several factors, including the desired purity of the cell population, cell viability requirements, experimental timeline, and available resources. While both methods can effectively isolate transduced cells, they operate on fundamentally different principles, leading to distinct advantages and disadvantages.
At a Glance: Puromycin Selection vs. FACS
| Feature | Puromycin Selection | Fluorescence-Activated Cell Sorting (FACS) |
| Principle | Negative selection: Kills non-transduced cells. | Positive selection: Physically separates fluorescently labeled cells. |
| Purity | High, but may select for cells with high resistance gene expression, not necessarily high transgene expression. | Very high, allows for selection based on specific fluorescence intensity, enabling isolation of populations with desired expression levels. |
| Cell Viability | Can be lower due to antibiotic toxicity. | Can be affected by mechanical stress, shear forces, and pressure during sorting.[1][2][3] |
| Yield | Can be high, as it's a bulk selection method. | Can be lower, especially for rare populations, due to cell loss during the sorting process. |
| Speed | Slower, typically requires several days to a week for selection. | Faster for the sorting process itself, but requires more extensive sample preparation. |
| Cost | Lower, requires only the antibiotic and standard cell culture reagents. | Higher, requires a sophisticated flow cytometer/cell sorter and often fluorescent antibodies or proteins.[4] |
| Hands-on Time | Lower, mainly involves media changes. | Higher, requires cell staining, instrument setup, and operation.[4] |
| Selection Criteria | Expression of the puromycin resistance gene. | Expression of a fluorescent marker (e.g., GFP, RFP). |
| Long-term Effects | Can lead to a more homogenous population with high transgene expression.[5] May cause a delay in the proliferation of resistant cells.[6] | Minimal long-term effects on gene expression have been reported, with cells often recovering after a resting period.[1][7][8] |
Delving Deeper: Mechanisms of Action
Puromycin Selection: Survival of the Fittest
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[9] It mimics the 3' end of an aminoacyl-tRNA, causing premature chain termination during translation.[9] When a plasmid or viral vector carrying the puromycin resistance gene (pac), which encodes for puromycin N-acetyltransferase, is introduced into cells, the successfully transduced cells can inactivate puromycin and survive in a culture medium containing the antibiotic. Non-transduced cells, lacking the resistance gene, undergo apoptosis and are eliminated from the population.
Fluorescence-Activated Cell Sorting (FACS): A Precise Separation
FACS is a sophisticated technique that physically separates individual cells from a heterogeneous population based on their fluorescent properties.[8] For isolating transduced cells, this method requires the co-expression of a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP), along with the gene of interest. The cell suspension is hydrodynamically focused into a single-file stream and passed through one or more laser beams. The scattered and emitted light from each cell is detected, and based on the fluorescence signal, the instrument applies an electrical charge to droplets containing the cells of interest. These charged droplets are then deflected by an electric field into collection tubes, separating them from the non-fluorescent (non-transduced) cells.[8]
Experimental Protocols
Puromycin Selection: A Step-by-Step Guide
A critical initial step for successful puromycin selection is to determine the optimal concentration of the antibiotic for your specific cell line through a kill curve experiment.[10][11][12][13]
1. Puromycin Kill Curve Assay [5][14]
-
Day 1: Seed your non-transduced cells in a multi-well plate at a density that allows for several days of growth.
-
Day 2: Add a range of puromycin concentrations to the wells (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-puromycin control.
-
Days 3-7: Observe the cells daily and change the media with fresh puromycin every 2-3 days.
-
Endpoint: The optimal concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-7 days.
2. Selection of Transduced Cells [6][15]
-
Day 0: Transduce your target cells with the lentiviral vector containing your gene of interest and the puromycin resistance gene.
-
Day 2: Begin the selection by replacing the culture medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Days 3-7 (or until non-transduced cells are eliminated): Continue to culture the cells in the puromycin-containing medium, changing the medium every 2-3 days.
-
Post-Selection: Once all non-transduced cells have died, the remaining population of transduced cells can be expanded. It is advisable to maintain a lower concentration of puromycin in the culture medium for a few passages to ensure the elimination of any remaining non-transduced cells.[16]
FACS Protocol for Isolating Transduced Cells
This protocol assumes the use of a vector that co-expresses a fluorescent protein (e.g., GFP).
1. Cell Preparation [17]
-
Grow transduced cells for 48-72 hours to allow for sufficient expression of the fluorescent protein.
-
Create a single-cell suspension. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) to minimize cell damage.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) and resuspend them at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 40 µm cell strainer to remove any clumps, which can clog the flow cytometer.
2. FACS Setup and Sorting
-
Controls: Prepare two control samples:
-
Unstained Control: Non-transduced cells to set the baseline fluorescence.
-
Single-Color Control (if using multiple fluorophores): Cells expressing only the fluorescent marker of interest to set up compensation.
-
-
Gating:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the live cell population, excluding debris.
-
Use a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
-
Create a fluorescence gate based on the unstained control to identify the fluorescent-positive (transduced) population.
-
-
Sorting:
-
Set the sorter to collect the fluorescent-positive cells into a sterile collection tube containing culture medium with serum to cushion the cells.
-
After sorting, centrifuge the collected cells and resuspend them in fresh culture medium for subsequent experiments.
-
Quantitative Data and Performance Comparison
Purity:
-
Puromycin Selection: Can achieve high purity, often resulting in a population that is >90% transduced.[18] However, the selection is based on resistance, not necessarily the expression level of the gene of interest.
-
FACS: Can achieve very high purity (>99%) and allows for the selection of cells based on the intensity of the fluorescent signal, enabling the isolation of populations with specific expression levels (e.g., high, medium, or low expressers).[10]
Viability and Recovery:
-
Puromycin Selection: Cell viability can be a concern due to the cytotoxic nature of puromycin, even for resistant cells at high concentrations or with prolonged exposure.[19] The recovery of a resistant population can also be slow.[6]
-
FACS: The sorting process can induce cellular stress due to high pressure, shear forces, and decompression, which can impact cell viability and lead to changes in gene expression.[1][2][3] However, studies have shown that for some cell types, these effects are minimal and transient.[7][8]
Long-Term Stability of Transgene Expression:
-
Puromycin Selection: Can result in a more homogenous and stable expression of the transgene over time.[5]
-
FACS: Cell populations isolated by FACS have also been shown to have remarkably stable transgene expression over time.[10]
Making the Right Choice: A Summary of Considerations
| Consideration | Choose Puromycin Selection If... | Choose FACS If... |
| Purity Requirement | High purity is needed, and selection based on resistance is sufficient. | Extremely high purity is required, or you need to isolate a subpopulation based on expression level. |
| Cell Viability | Your cells are robust and not overly sensitive to antibiotics. | Your cells are sensitive, and you can optimize sorting parameters to minimize stress. |
| Timeline | You have a flexible timeline that allows for a selection period of several days to a week. | You need to isolate cells quickly for downstream applications. |
| Resources | You have a limited budget and do not have access to a cell sorter. | You have access to a flow cytometry core facility and the necessary budget. |
| Vector Design | Your vector contains a puromycin resistance cassette. | Your vector contains a fluorescent reporter gene. |
| Downstream Applications | You need a bulk population of transduced cells for assays like western blotting or qPCR. | You are performing single-cell analysis, clonal expansion, or need a population with a specific expression level. |
Conclusion
Both puromycin selection and FACS are powerful tools for isolating transduced cells. Puromycin selection offers a cost-effective and straightforward method for generating a bulk population of transduced cells, while FACS provides unparalleled precision in isolating specific cell populations based on fluorescence intensity. By carefully considering the experimental goals, cell type, and available resources, researchers can choose the most appropriate method to ensure the success of their downstream applications.
References
- 1. abrf.memberclicks.net [abrf.memberclicks.net]
- 2. One moment, please... [nodexus.com]
- 3. researchgate.net [researchgate.net]
- 4. akadeum.com [akadeum.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Help Center [kb.10xgenomics.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. researchgate.net [researchgate.net]
comparing kill curves of different antibiotics for a specific cell line
This guide provides a comparative overview of the cytotoxic effects of different classes of antibiotics—specifically a fluoroquinolone (Ciprofloxacin), a beta-lactam (Penicillin), and an aminoglycoside (Gentamicin)—on the human cervical cancer cell line, HeLa. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects of antibiotics on mammalian cells.
Comparative Kill Curve Data
The following table summarizes the available quantitative data on the cytotoxicity of Ciprofloxacin, Penicillin, and Gentamicin (B1671437) on HeLa cells. It is important to note that while direct kill curve data is available for Ciprofloxacin, the data for Penicillin and Gentamicin is less direct, reflecting their generally lower toxicity to mammalian cells under standard culture conditions.
| Antibiotic | Concentration | Exposure Time | Cell Viability (%) | Data Source |
| Ciprofloxacin | 20 mg/L | 24 h | ~80% | [1][2] |
| 50 mg/L | 24 h | ~60% | [1][2] | |
| 100 mg/L | 24 h | ~50% | [1][2] | |
| 20 mg/L | 48 h | ~70% | [1][2] | |
| 50 mg/L | 48 h | ~50% | [1][2] | |
| 100 mg/L | 48 h | ~40% | [1][2] | |
| 20 mg/L | 72 h | ~60% | [1][2] | |
| 50 mg/L | 72 h | ~45% | [1][2] | |
| 100 mg/L | 72 h | ~35% | [1][2] | |
| Penicillin | Not Applicable | Not Applicable | High | Studies suggest low cytotoxicity. Mammalian cells, including HeLa, show low reactivity with penicillin and do not concentrate the antibiotic from the culture medium.[3][4] |
| Gentamicin | Not Applicable | Not Applicable | High (extracellular) | Extracellular gentamicin shows limited uptake and effect on HeLa cells.[5] Its primary use in HeLa cell culture is to eliminate extracellular bacteria in invasion assays.[1][2] |
Experimental Protocols
The following is a generalized protocol for determining the kill curve of an antibiotic on an adherent cell line like HeLa. This protocol is based on common methodologies found in the literature for cell viability and cytotoxicity assays.[6][7]
Objective: To determine the concentration- and time-dependent cytotoxic effect of an antibiotic on HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine culture, omitted during the experiment with penicillin)
-
Antibiotics of interest (e.g., Ciprofloxacin, Penicillin, Gentamicin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue solution)
-
Microplate reader (for colorimetric assays) or a hemocytometer and microscope (for trypan blue)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Antibiotic Treatment:
-
Prepare a series of dilutions of the test antibiotic in a complete culture medium. It is advisable to have a wide range of concentrations based on literature or preliminary studies.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different antibiotic concentrations to the respective wells. Include a "no antibiotic" control group. It is recommended to have at least three replicate wells for each concentration.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the antibiotic concentration for each time point to generate the kill curves.
-
Visualizations
Experimental Workflow for Determining an Antibiotic Kill Curve```dot
Caption: Simplified overview of the mechanisms of action for the compared antibiotic classes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Strategy for Cancer Therapy: Delivering Aminoglycoside Drugs to Mitochondria in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Antibiotic Kill Curve [sigmaaldrich.com]
Unraveling the Web of Resistance: A Comparative Guide to Puromycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of puromycin's cross-resistance profile with other ribosome-targeting antibiotics, supported by experimental data and detailed methodologies.
Puromycin, an aminonucleoside antibiotic, effectively halts protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination.[1] Its structural resemblance to the 3' end of aminoacyl-tRNA allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. This results in the release of a truncated, non-functional protein.[1] The primary mechanism of resistance to puromycin is the expression of the pac gene, which encodes the enzyme puromycin N-acetyltransferase (PAC). This enzyme inactivates puromycin by acetylating its amino group, preventing it from interacting with the ribosome.
Cross-Resistance Profile of Puromycin
Cross-resistance occurs when a microorganism develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally or mechanistically related, antibiotics. Understanding these patterns is crucial for predicting the efficacy of alternative treatments and for the development of new antimicrobial agents.
While comprehensive quantitative data on the cross-resistance of puromycin-resistant organisms to a wide range of other ribosome-targeting antibiotics is not extensively documented in publicly available literature, existing studies and mechanistic understanding allow for informed comparisons.
One study on mouse mammary carcinoma cell lines resistant to blasticidin S, another protein synthesis inhibitor, demonstrated cross-resistance to puromycin, gougerotin, and sparsomycin.[2] The blasticidin S-resistant cells were found to have an altered 60S ribosomal subunit, which is the target of both blasticidin S and puromycin.[2] This suggests that target-site modifications can lead to cross-resistance between these agents.
The following table summarizes the expected cross-resistance patterns based on the mechanism of action and resistance. It is important to note that the level of cross-resistance can vary significantly depending on the specific resistance mechanism at play (e.g., target-site modification, enzymatic inactivation, or drug efflux).
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanism(s) | Expected Cross-Resistance with Puromycin |
| Puromycin | Premature chain termination by mimicking aminoacyl-tRNA | Enzymatic inactivation by Puromycin N-acetyltransferase (pac gene) | - |
| Aminoglycosides (e.g., Gentamicin, Kanamycin) | Bind to the 30S ribosomal subunit, causing codon misreading and inhibiting translocation | Enzymatic modification (acetylation, phosphorylation, nucleotidylation), 16S rRNA mutations, altered cell permeability | Low to moderate. While both target the ribosome, their binding sites and mechanisms of action differ. Cross-resistance may occur if a broad-spectrum efflux pump is involved. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A-site | Efflux pumps, ribosomal protection proteins, enzymatic inactivation | Low. The primary resistance mechanisms for tetracyclines are distinct from puromycin inactivation. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Bind to the 50S ribosomal subunit, blocking the exit of the nascent polypeptide chain | Target-site modification (methylation of 23S rRNA), efflux pumps, enzymatic inactivation | Low to moderate. Different binding sites on the ribosome suggest limited cross-resistance, but multidrug efflux pumps could confer resistance to both. |
| Other Protein Synthesis Inhibitors | |||
| Blasticidin S | Inhibits peptide bond formation on the 50S/60S ribosomal subunit | Alteration of the 60S ribosomal subunit | High. Demonstrated in blasticidin S-resistant cell lines.[2] |
| Sparsomycin | Binds to the 50S ribosomal subunit and inhibits peptidyl transferase activity | High. Observed in blasticidin S-resistant cell lines.[2] | |
| Gougerotin | Binds to the A-site of the 50S ribosomal subunit and inhibits peptide bond formation | High. Observed in blasticidin S-resistant cell lines.[2] |
Note: The level of cross-resistance is an estimation based on mechanistic understanding and may vary depending on the specific microbial strain and the acquired resistance mechanisms.
Experimental Protocols
To aid researchers in investigating cross-resistance profiles, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or mammalian cell lines (wild-type and puromycin-resistant)
-
Appropriate growth medium (e.g., Luria-Bertani broth for bacteria, DMEM for mammalian cells)
-
96-well microtiter plates
-
Antibiotics (puromycin and test antibiotics)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the microbial or cell line to the mid-logarithmic phase of growth. Adjust the concentration to a standard density (e.g., 1 x 10^5 cells/mL).
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of each antibiotic in the appropriate growth medium in the wells of a 96-well plate. Include a no-antibiotic control.
-
Inoculate Plates: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 37°C, 5% CO2 for 24-48 hours for mammalian cells).
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Cross-Resistance Assay
This protocol is designed to determine the susceptibility of a puromycin-resistant strain to other antibiotics.
Procedure:
-
Generate a Puromycin-Resistant Cell Line: Transfect the parental cell line with a plasmid containing the pac gene and a selectable marker. Select for resistant cells by growing them in a medium containing a predetermined lethal concentration of puromycin.
-
Determine MICs: Perform the MIC determination protocol (Protocol 1) for the parental (wild-type) and the puromycin-resistant cell lines using a panel of test antibiotics (e.g., an aminoglycoside, a tetracycline, and a macrolide).
-
Calculate Fold Change in MIC: For each test antibiotic, calculate the fold change in MIC by dividing the MIC for the puromycin-resistant strain by the MIC for the parental strain.
Fold Change = MIC (Puromycin-Resistant Strain) / MIC (Parental Strain)
-
Interpret Results: A fold change significantly greater than 1 indicates cross-resistance. A fold change of approximately 1 suggests no cross-resistance, and a fold change significantly less than 1 indicates collateral sensitivity.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of puromycin action and resistance, and a typical experimental workflow for assessing cross-resistance.
Mechanism of Puromycin Action and Resistance.
Experimental Workflow for Cross-Resistance Assessment.
By understanding the mechanisms of action and resistance, and by employing standardized experimental protocols, researchers can effectively evaluate the cross-resistance profiles of puromycin and other antibiotics. This knowledge is essential for making informed decisions in both basic research and the development of novel therapeutic strategies to combat antibiotic resistance.
References
A Head-to-Head Battle: Evaluating the Speed of Selection of Puromycin Against Other Antibiotics
For researchers in the fast-paced world of cellular and molecular biology, the efficient generation of stable cell lines is a critical yet often time-consuming step. The choice of a selection antibiotic can significantly impact the timeline of an entire research project. This guide provides an objective comparison of the selection speed of puromycin against other commonly used antibiotics—G418, hygromycin B, and blasticidin—supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
Speed of Selection: A Quantitative Comparison
Puromycin consistently demonstrates the most rapid selection of stably transfected cells, often in half the time of other commonly used antibiotics. This rapid action can significantly accelerate experimental timelines.
| Antibiotic | Typical Selection Time for Mammalian Cells |
| Puromycin | 2 - 7 days[1][2] |
| G418 | 7 - 14 days[3][4][5] |
| Hygromycin B | 7 - 10 days[1][6] |
| Blasticidin | 10 - 14 days[7][8] |
Note: The optimal selection time can vary depending on the cell line, its metabolic rate, and the concentration of the antibiotic used. A kill curve is essential to determine the optimal conditions for each specific cell line.
Experimental Protocols: Determining Optimal Antibiotic Concentrations
To ensure efficient selection and minimize off-target effects, it is crucial to determine the optimal concentration of each antibiotic for your specific cell line by performing a dose-response experiment, commonly known as a kill curve.
General Kill Curve Protocol
-
Cell Seeding: Plate your non-transfected parental cell line in a 24-well or 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 20-50% confluency).[9] Allow cells to adhere overnight.
-
Antibiotic Addition: The next day, prepare a series of dilutions of the antibiotic in your complete cell culture medium. A typical starting range for each antibiotic is provided in the specific protocols below. Remove the existing medium from the wells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cytotoxicity, such as rounding, detachment, and lysis.[4]
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain a consistent antibiotic concentration and remove dead cells.[3][10][11]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within the desired timeframe (e.g., 3-7 days for puromycin, 7-14 days for G418).[5]
Specific Antibiotic Protocol Details
Puromycin:
-
Resistance Gene: Puromycin N-acetyl-transferase (pac)[11][12]
-
Kill Curve Concentration Range: 0, 0.5, 1.0, 2.0, 4.0, 8.0, 10.0 µg/mL[11]
G418 (Geneticin®):
-
Typical Working Concentration: 100-2000 µg/mL[15]
-
Kill Curve Concentration Range: 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL[4]
Hygromycin B:
-
Resistance Gene: Hygromycin phosphotransferase (hph or hyg)[6]
-
Typical Working Concentration: 100-1000 µg/mL[6]
-
Kill Curve Concentration Range: 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL
Blasticidin S:
-
Resistance Gene: Blasticidin S deaminase (bsd or bsr)[7][16]
-
Kill Curve Concentration Range: 0, 2, 4, 8, 16, 32 µg/mL[17]
Visualizing the Selection Process and Mechanisms of Action
To better understand the workflow and the underlying molecular mechanisms, the following diagrams illustrate the stable cell line selection process and how each antibiotic inhibits protein synthesis.
Figure 1. General workflow for generating a stable cell line using antibiotic selection.
The primary mechanism of action for all these antibiotics is the inhibition of protein synthesis, a critical process for cell survival. However, they each target the ribosome at different stages of translation.
Figure 2. Mechanisms of action for puromycin and other common selection antibiotics.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. abo.com.pl [abo.com.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. takara.co.kr [takara.co.kr]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 15. takara.co.kr [takara.co.kr]
- 16. abo.com.pl [abo.com.pl]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
Puromycin vs. G418: A Comparative Guide to Selection Antibiotic Cost-Effectiveness
In the landscape of molecular biology and drug development, the selection of successfully engineered cells is a pivotal step in generating stable cell lines. Puromycin and G418 (also known as Geneticin) are two of the most widely utilized aminoglycoside antibiotics for this purpose. This guide provides a comprehensive comparison of their cost-effectiveness, selection efficiency, and underlying mechanisms, supported by experimental data and detailed protocols to assist researchers in making an informed decision for their specific applications.
At a Glance: Key Differences
The primary distinction between puromycin and G418 lies in their speed of action and typical working concentrations. Puromycin is renowned for its rapid and potent cytotoxic effects, leading to a shorter selection period, often within a week.[1][2] In contrast, G418 acts more slowly, with the selection process typically extending to two weeks or more.[1][2] This difference in selection time can have significant implications for experimental timelines.
| Feature | Puromycin | G418 (Geneticin®) |
| Mechanism of Action | Induces premature chain termination during translation.[3][4] | Binds to the 80S ribosome, inhibiting protein synthesis.[5][6][7] |
| Selection Speed | Rapid (typically 2-7 days).[1][2][8] | Slower (typically 7-14 days or longer).[1][2][8] |
| Typical Concentration | 0.5-10 µg/mL.[1][9] | 100-2000 µg/mL.[1][10] |
| Resistance Gene | Puromycin N-acetyltransferase (pac).[3] | Neomycin phosphotransferase (neo).[5][11] |
| Cell Type Suitability | Broad applicability to most mammalian cell lines.[1] | Broad applicability, though some cell lines may exhibit intrinsic resistance.[1] |
Cost-Effectiveness Analysis
While the upfront cost per milligram of puromycin may be higher than that of G418, a comprehensive cost-effectiveness analysis should consider the working concentration and the duration of the selection process. Due to its high potency and low working concentration, the cost per experiment for puromycin can be comparable to or even lower than G418. The significantly shorter selection time with puromycin also translates to savings in cell culture media, supplements, and researcher time.
Mechanism of Action
Puromycin's rapid action is due to its structural resemblance to the 3' end of an aminoacylated tRNA.[3][4] This mimicry allows it to enter the A-site of the ribosome and be incorporated into the growing polypeptide chain.[3] However, due to a stable amide bond, it terminates translation, leading to the release of truncated and non-functional proteins, which is lethal to the cell.[4]
G418, on the other hand, inhibits protein synthesis by binding to the 80S ribosomal subunit in eukaryotic cells.[6][7] This binding disrupts the elongation step of translation, causing mistranslation and ultimately leading to cell death.[7][12]
Resistance to puromycin is conferred by the pac gene, which encodes the enzyme puromycin N-acetyltransferase.[3] This enzyme acetylates puromycin, preventing it from entering the ribosome.[3] Resistance to G418 is conferred by the neo gene, which encodes an aminoglycoside phosphotransferase that inactivates G418 through phosphorylation.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. G418 - Wikipedia [en.wikipedia.org]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Navigating the Maze of Selection Markers: A Guide to Optimizing Recombinant Protein Expression
For researchers, scientists, and drug development professionals, the choice of a selection marker is a critical yet often overlooked factor that can significantly influence the yield and consistency of recombinant protein production. This guide provides an objective comparison of commonly used selection markers, supported by experimental data, to aid in the selection of the most appropriate marker for your specific expression system and research goals.
The selection of a stable and efficient method to identify and maintain cells that have successfully incorporated a gene of interest is paramount for successful recombinant protein expression. Selection markers, by conferring a survival advantage to these cells, play a pivotal role in this process. However, the interaction between the selection marker, the corresponding selective agent, and the host cell's metabolism can have profound effects on cell viability, plasmid stability, and ultimately, the final protein yield. This guide delves into the nuances of different selection markers, providing a data-driven comparison to inform your experimental design.
Antibiotic Resistance Markers: The Workhorses of Selection
Antibiotic resistance genes are the most commonly used selectable markers in both prokaryotic and eukaryotic expression systems. They function by conferring resistance to a specific antibiotic, allowing only the cells that have taken up the plasmid carrying the resistance gene to survive in a culture medium containing that antibiotic.
Impact on Recombinant Protein Expression in Mammalian Cells
Recent studies have highlighted that the choice of antibiotic resistance marker can dramatically impact recombinant protein expression levels in mammalian cells. Research conducted on HEK293 and COS7 cells has demonstrated a significant variance in protein yield depending on the marker-antibiotic pair used.
A study comparing five common selectable markers revealed that the BleoR gene, which confers resistance to zeocin, resulted in approximately 10-fold higher recombinant protein expression compared to the NeoR (neomycin/G418 resistance) or BsdR (blasticidin resistance) markers.[1][2][3] Intermediate to high levels of expression were observed with the PuroR (puromycin resistance) and HygR (hygromycin resistance) markers.[1][2][3] This suggests that the selection pressure exerted by different antibiotic-marker combinations establishes a threshold for transgene expression, with some combinations favoring the survival of high-expressing cells.[1][2][3][4]
Table 1: Comparison of Antibiotic Resistance Markers on Recombinant Protein Expression in Mammalian Cells
| Selectable Marker Gene | Antibiotic | Relative Protein Expression Level | Cell-to-Cell Variability |
| BleoR | Zeocin | Highest (~10-fold > NeoR/BsdR) | Lowest |
| PuroR | Puromycin | High | Intermediate |
| HygR | Hygromycin B | High | Intermediate |
| NeoR | G418/Geneticin | Low | Highest |
| BsdR | Blasticidin | Low | Highest |
Data summarized from studies on HEK293 and COS7 cells.[1][2][3]
Impact on Recombinant Protein Expression in Bacterial Cells (E. coli)
In E. coli, the concentration of the antibiotic used for selection can also influence protein and plasmid yields. For instance, optimizing the concentration of ampicillin (B1664943) has been shown to significantly increase the final yield of both protein and plasmid DNA.[5] This is attributed to maintaining stable selection pressure, which prevents the accumulation of plasmid-free cells in the culture.[5] While ampicillin is widely used, its mechanism of action, which involves inhibiting cell wall synthesis, is considered to have minimal direct interference with protein synthesis.[5]
Auxotrophic Markers: An Antibiotic-Free Alternative
Auxotrophic markers offer a powerful alternative to antibiotic resistance genes, particularly in applications where the presence of antibiotic resistance is a regulatory or safety concern, such as in the production of therapeutic proteins, food, and feed.[6][7] This selection method utilizes a host strain that is deficient in the synthesis of an essential nutrient (e.g., an amino acid or a nucleotide). The plasmid introduced into this strain carries the gene that complements this deficiency, allowing the transformed cells to grow on a minimal medium lacking the specific nutrient.
Studies have demonstrated that auxotrophic marker systems can achieve high productivity of recombinant proteins, comparable to traditional antibiotic-based selection methods.[6] For example, the use of pyrF and proC as auxotrophic markers in Pseudomonas fluorescens has been shown to effectively replace tetracycline (B611298) and kanamycin (B1662678) resistance genes for maintaining expression plasmids, resulting in stable and high-level protein production.[6]
Table 2: Comparison of Antibiotic vs. Auxotrophic Selection Markers
| Feature | Antibiotic Resistance Markers | Auxotrophic Markers |
| Selection Principle | Confers resistance to a toxic compound. | Complements a metabolic deficiency. |
| Media Requirement | Requires supplementation with antibiotics. | Requires a minimal medium lacking a specific nutrient. |
| Regulatory Concerns | Potential for spread of antibiotic resistance. | Generally considered safer; no antibiotic resistance genes.[7] |
| Metabolic Burden | Can impose a metabolic load on the host cell. | Can also impose a metabolic load, but avoids antibiotic-related stress. |
| Expression Levels | Can be very high, but marker-dependent.[1] | Can achieve high and stable expression levels.[6] |
Experimental Protocols
To provide a practical context to the data presented, detailed methodologies for key experiments are outlined below.
Protocol 1: Comparison of Different Antibiotic Resistance Markers in Mammalian Cells
Objective: To evaluate the impact of different selectable markers on the expression of a recombinant protein in a mammalian cell line (e.g., HEK293).
Methodology:
-
Vector Construction: Create a series of expression vectors, each containing the gene of interest and a different selectable marker gene (e.g., BleoR, PuroR, HygR, NeoR, BsdR) under the control of the same promoter.
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with each of the constructed plasmids using a standardized transfection protocol (e.g., calcium phosphate (B84403) or lipid-based transfection).
-
Selection of Stable Cell Lines: Two days post-transfection, split the cells and begin selection by adding the corresponding antibiotic (zeocin, puromycin, hygromycin B, G418, or blasticidin) to the culture medium. The optimal concentration of each antibiotic should be predetermined by a kill curve.
-
Expansion and Analysis: Expand the resulting antibiotic-resistant cell pools. Analyze the expression of the recombinant protein using methods such as Western blotting, ELISA, or flow cytometry to quantify protein levels and assess cell-to-cell variability.
Protocol 2: Optimizing Ampicillin Concentration for Protein Expression in E. coli
Objective: To determine the optimal ampicillin concentration for maximizing recombinant protein and plasmid yield in E. coli.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest and an ampicillin resistance gene.
-
Inoculum Preparation: Grow a single colony overnight in LB broth containing a standard concentration of ampicillin (e.g., 100 µg/mL).
-
Experimental Cultures: Inoculate fresh LB broth containing varying concentrations of ampicillin (e.g., 50, 100, 200, 300 µg/mL) with the overnight culture.
-
Induction and Harvesting: Grow the cultures to a specific optical density (e.g., OD600 of 0.6) and induce protein expression with an appropriate inducer (e.g., IPTG). Continue to grow the cultures for a set period (e.g., 4 hours or overnight) before harvesting the cells by centrifugation.
-
Analysis: Analyze the harvested cells for protein expression levels using SDS-PAGE and quantify the yield. Extract plasmid DNA from a portion of the cells to determine the plasmid yield.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated.
Caption: Mechanisms of antibiotic and auxotrophic selection.
Caption: Workflow for comparing selection markers.
References
- 1. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antimicrobials in protein production | Blog | Biosynth [biosynth.com]
- 5. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxotrophic markers pyrF and proC can replace antibiotic markers on protein production plasmids in high-cell-density Pseudomonas fluorescens fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
Safety Operating Guide
Proper Disposal of Puromycin: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, step-by-step procedures for the safe disposal of puromycin, a commonly used aminonucleoside antibiotic in biomedical research.
Puromycin is classified as a hazardous substance and requires careful management to prevent environmental contamination and potential health risks. Improper disposal can contribute to the development of antibiotic resistance and harm aquatic ecosystems. Therefore, adherence to established disposal protocols is crucial.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling of puromycin waste should be conducted in a designated area, away from general laboratory traffic.
Disposal Procedures for Puromycin Waste
The appropriate disposal method for puromycin depends on its concentration and form. It is essential to distinguish between dilute solutions, such as those found in cell culture media, and concentrated stock solutions.
1. Concentrated Puromycin Stock Solutions:
Concentrated puromycin solutions are considered hazardous chemical waste and must not be disposed of down the drain or autoclaved.[2][3]
-
Step 1: Collection: Collect all concentrated puromycin waste, including expired solutions and unused stocks, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1][3]
-
Step 2: Storage: Store the waste container in a designated, secure area, away from incompatible materials, particularly strong oxidizing agents.[1]
-
Step 3: Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]
2. Dilute Puromycin Waste (e.g., Cell Culture Media):
For dilute puromycin waste, such as that from cell culture experiments, autoclaving may be a suitable method for decontamination before disposal. However, it is critical to verify this with your institution's biosafety guidelines, as some sources also categorize puromycin-containing media as high-risk waste.[2][3]
-
Step 1: Collection: Collect the liquid waste in a leak-proof, autoclavable container.
-
Step 2: Autoclaving: Decontaminate the waste by autoclaving at 121°C for a minimum of 30-60 minutes.[4][5] The extended time helps ensure the heat penetrates the entire volume of the liquid.
-
Step 3: Disposal: After autoclaving and allowing the liquid to cool, it may be permissible to dispose of it down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.[4] Always confirm this with your local regulations and institutional policies.
3. Solid Puromycin Waste:
Solid waste contaminated with puromycin, such as pipette tips, flasks, and gloves, should be treated as hazardous waste.
-
Step 1: Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[1]
-
Step 2: Disposal: Dispose of the container through your institution's hazardous waste management program.
The following table summarizes the key disposal methods for different types of puromycin waste.
| Waste Type | Disposal Method | Key Parameters |
| Concentrated Puromycin Stock Solutions | Hazardous Chemical Waste Disposal | Collect in a labeled, sealed container; dispose of via institutional EHS. |
| Dilute Puromycin Liquid Waste (e.g., Culture Media) | Autoclaving (subject to institutional approval) | 121°C for a minimum of 30-60 minutes. |
| Solid Puromycin Waste (e.g., contaminated labware) | Hazardous Chemical Waste Disposal | Collect in a designated hazardous waste container. |
Experimental Protocol: Deactivation of Puromycin
Logical Workflow for Puromycin Disposal
The following diagram illustrates the decision-making process for the proper disposal of puromycin waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. twu.edu [twu.edu]
- 6. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell type-specific labeling of newly synthesized proteins by puromycin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Puromycin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Puromycin, a potent antibiotic commonly used in cell culture for the selection of cells expressing a puromycin resistance gene. Adherence to these guidelines is critical to minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Puromycin, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to mitigate exposure to this hazardous chemical.
| Protection Type | Required PPE Specifications and Use Cases |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is mandatory for all procedures involving the handling of powdered Puromycin, especially during weighing and transfer, to prevent inhalation of harmful dust particles. For high-risk procedures or in the event of a spill, a full-face respirator may be necessary.[1] |
| Eye & Face | Safety goggles are required at all times within the laboratory.[2] A face shield should be worn over safety goggles during the handling of powdered Puromycin to provide an additional layer of protection against splashes and airborne particles.[3] |
| Hand | Double gloving with chemical-resistant gloves, such as nitrile or powder-free latex, is strongly recommended.[1][3] The outer glove should be removed immediately after handling the compound, and the inner glove should be taken off upon leaving the designated work area. It is crucial to change gloves frequently to prevent contamination.[3] |
| Body | A disposable, low-permeability gown or a lab coat with long sleeves and tight-fitting cuffs is essential to protect personal clothing from contamination.[1][3] A solid-front gown is preferred. Reusable lab coats must be laundered regularly and should never be worn outside of the laboratory.[3] |
| Foot | Closed-toe, chemical-resistant shoes that fully cover the feet are required to protect against spills.[1][3] |
Occupational Exposure Limit:
| Compound | Time-Weighted Average (TWA) |
|---|
| Puromycin | 0.001 mg/m³[1] |
Experimental Protocol: Step-by-Step Handling of Puromycin
This protocol outlines the essential steps for the safe handling of Puromycin, from preparation to disposal. Following these procedures diligently will minimize the risk of exposure and environmental contamination.
1. Preparation and Weighing (for powdered Puromycin):
-
Conduct all handling of powdered Puromycin within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]
-
Before you begin, ensure you are wearing all the required PPE as detailed in the table above.
-
Place a tared, lidded container on the balance.
-
Carefully transfer the desired amount of Puromycin powder into the container and securely close the lid.[3]
-
Record the weight and promptly move the closed container to the designated area for solution preparation.
2. Solution Preparation:
-
All solution preparation must be performed within a chemical fume hood.[3]
-
Slowly add the desired solvent (e.g., sterile water or buffer) to the container with the Puromycin powder. Puromycin is soluble in water at up to 50 mg/ml.
-
Gently swirl the container to dissolve the powder completely. Avoid shaking, which can create aerosols.
-
Once dissolved, the stock solution can be filter-sterilized using a 0.22 µm filter.[4]
-
Clearly label the container with the chemical name, concentration, preparation date, and appropriate hazard symbols.[3]
3. Storage:
-
Powder: Store Puromycin powder at -20°C for long-term stability (up to four years).[4] It is stable for up to one year at 4°C and for three months at room temperature.[4]
-
Solutions: Store aqueous stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5][6]
4. Spill and Emergency Procedures:
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
For small powder spills, carefully dampen the material with water to prevent it from becoming airborne before sweeping it up.[1]
-
For liquid spills, absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Collect all cleanup materials into a labeled, sealed container for hazardous waste disposal.[1]
-
Wash the spill area thoroughly with soap and water.
-
In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes.[2] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[2]
5. Disposal:
-
All waste generated from handling Puromycin, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[1][3]
-
Dispose of all waste in accordance with local, regional, and national regulations.[1][7] Never dispose of Puromycin down the drain or in the regular trash.[7][8]
-
Used sharps, such as needles and syringes, should be placed directly into an approved sharps container without being crushed, clipped, or recapped.[1]
Workflow for Safe Handling of Puromycin
The following diagram illustrates the logical flow of operations for safely handling Puromycin, from preparation to disposal.
Caption: A flowchart outlining the necessary steps for the safe handling of Puromycin in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. powder, non-animal origin, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
